molecular formula C4H6ClN3O2 B1418136 2-Amino-6-chloropyrimidin-4-ol hydrate CAS No. 410530-71-1

2-Amino-6-chloropyrimidin-4-ol hydrate

Cat. No.: B1418136
CAS No.: 410530-71-1
M. Wt: 163.56 g/mol
InChI Key: KBQIJULVUFJCMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-6-chloropyrimidin-4-ol hydrate is a useful research compound. Its molecular formula is C4H6ClN3O2 and its molecular weight is 163.56 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-4-chloro-1H-pyrimidin-6-one;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4ClN3O.H2O/c5-2-1-3(9)8-4(6)7-2;/h1H,(H3,6,7,8,9);1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBQIJULVUFJCMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(NC1=O)N)Cl.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40512753
Record name 2-Amino-6-chloropyrimidin-4(1H)-one--water (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40512753
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

410530-71-1, 1194-21-4, 206658-81-3
Record name 2-Amino-6-chloropyrimidin-4(1H)-one--water (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40512753
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-amino-6-chloropyrimidin-4-ol hydrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.013.442
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-Amino-6-chloropyrimidin-4-ol hydrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

2-Amino-6-chloropyrimidin-4-ol hydrate chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2-Amino-6-chloropyrimidin-4-ol hydrate: Properties, Synthesis, and Applications

Introduction

This compound is a pivotal heterocyclic compound, serving as a versatile building block in the landscape of medicinal chemistry and materials science. Its unique arrangement of functional groups—an amino group, a reactive chlorine atom, and a hydroxyl group in tautomeric equilibrium with a keto form—renders it a valuable precursor for the synthesis of a diverse array of more complex molecules. This guide, intended for researchers, chemists, and drug development professionals, provides a comprehensive technical overview of its chemical properties, plausible synthetic routes, analytical characterization, and applications, grounded in established chemical principles and safety protocols.

Core Chemical and Physical Properties

A precise understanding of a compound's fundamental properties is the cornerstone of its effective application in research and development. The key identifiers and physicochemical characteristics of this compound are summarized below.

The structure of 2-Amino-6-chloropyrimidin-4-ol exists in a tautomeric equilibrium between the -ol and -one forms, a common feature for hydroxy-substituted pyrimidines. The hydrate form indicates the presence of one or more water molecules within the crystal lattice.

Chemical Structure of 2-Amino-6-chloropyrimidin-4-ol showing tautomerism

Figure 1. Tautomeric forms of 2-Amino-6-chloropyrimidin-4-ol.

Table 1: Chemical Identifiers

IdentifierValueSource(s)
CAS Number 410530-71-1; 206658-81-3[1][2][3][4]
Molecular Formula C₄H₆ClN₃O₂ (as hydrate)[1][4]
IUPAC Name This compound[5]
Synonyms 2-Amino-6-chloro-4-pyrimidinol hydrate[4][5]
InChI Key KBQIJULVUFJCMD-UHFFFAOYSA-N

Table 2: Physicochemical Data

PropertyValueSource(s)
Molecular Weight 163.56 g/mol [1][4]
Polar Surface Area (PSA) 81.26 Ų[1]
LogP 0.9347[1]

Synthesis and Purification Workflow

While multiple proprietary methods exist, a general and plausible synthetic pathway to 2-Amino-6-chloropyrimidin-4-ol can be extrapolated from established pyrimidine chemistry, often starting from more readily available precursors like 2-amino-4,6-dichloropyrimidine. The selective hydrolysis of one chlorine atom is a key transformation.

G cluster_synthesis Proposed Synthetic Workflow A 2-Amino-4,6-dichloropyrimidine (Starting Material) B Selective Hydrolysis (e.g., NaOH (aq), controlled temp.) A->B Step 1 C Reaction Mixture (Product, starting material, byproduct) B->C D Acidification (e.g., HCl to pH ~5-6) C->D Step 2 E Crude Product Precipitation D->E F Purification (Recrystallization from H₂O/Ethanol) E->F Step 3 G This compound (Final Product) F->G

Diagram 1: Proposed workflow for the synthesis and purification of this compound.

Experimental Protocol: Synthesis and Purification

This protocol describes a general method for the selective hydrolysis of 2-amino-4,6-dichloropyrimidine.

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and reflux condenser, suspend 2-amino-4,6-dichloropyrimidine in water.

  • Hydrolysis: Cool the suspension in an ice bath. Slowly add one molar equivalent of aqueous sodium hydroxide solution dropwise, ensuring the temperature does not exceed 5-10 °C. The careful control of temperature and stoichiometry is critical to favor mono-hydrolysis over the di-hydrolyzed byproduct.

  • Reaction Monitoring: After the addition is complete, allow the mixture to stir at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Precipitation: Once the reaction is complete, cool the mixture again in an ice bath and carefully acidify by adding 2N HCl dropwise until the pH of the solution is approximately 5-6. A precipitate should form.

  • Isolation: Collect the solid product by vacuum filtration and wash the filter cake with cold deionized water to remove inorganic salts.

  • Purification: For further purification, recrystallize the crude solid from a suitable solvent system, such as a water/ethanol mixture. Dissolve the solid in a minimum amount of hot solvent, then allow it to cool slowly to form pure crystals.

  • Drying: Dry the purified crystals under vacuum to yield the final this compound.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized compound. A standard workflow involves a combination of spectroscopic and spectrometric techniques.

G cluster_analysis Structural Confirmation Workflow Sample Purified Sample NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR Proton/Carbon Skeleton IR FTIR Spectroscopy Sample->IR Functional Groups MS Mass Spectrometry (LC-MS or ESI-MS) Sample->MS Molecular Weight & Fragmentation Confirmation Structure Confirmed NMR->Confirmation IR->Confirmation MS->Confirmation G cluster_reactivity Role as a Synthetic Intermediate Start 2-Amino-6-chloropyrimidin-4-ol hydrate Reaction1 SₙAr Reaction (e.g., with R-NH₂) Start->Reaction1 Reaction2 Cross-Coupling (e.g., Suzuki, with R-B(OH)₂) Start->Reaction2 Product1 6-Amino-substituted Pyrimidine Derivative Reaction1->Product1 Product2 6-Aryl/Alkyl-substituted Pyrimidine Derivative Reaction2->Product2 APIs Biologically Active Molecules (e.g., Kinase Inhibitors) Product1->APIs Further Elaboration Product2->APIs Further Elaboration

References

An In-depth Technical Guide to 2-Amino-6-chloropyrimidin-4-ol Hydrate: A Key Intermediate in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-6-chloropyrimidin-4-ol hydrate, a substituted pyrimidine derivative, is a pivotal chemical intermediate in the landscape of modern drug discovery and development. Its strategic placement of amino, chloro, and hydroxyl functional groups on the pyrimidine core renders it a versatile scaffold for the synthesis of a diverse array of biologically active molecules. This guide, intended for researchers, scientists, and professionals in drug development, provides a comprehensive technical overview of its chemical identity, synthesis, properties, and applications, with a focus on the scientific principles that underpin its utility.

Core Identification: CAS Number and Molecular Structure

CAS Number: 410530-71-1[1][2][3][4]

Molecular Formula: C₄H₆ClN₃O₂[1]

Molecular Weight: 163.56 g/mol [1]

Synonyms: 2-Amino-6-chloro-4-pyrimidinol hydrate, 2-Amino-6-chloropyrimidin-4(1H)-one hydrate

The structural integrity of 2-Amino-6-chloropyrimidin-4-ol is fundamental to its reactivity. The molecule exists in a tautomeric equilibrium between the pyrimidin-4-ol and pyrimidin-4(1H)-one forms, a common characteristic of hydroxypyrimidines that significantly influences its chemical behavior. The presence of a hydrate signifies that water molecules are incorporated into the crystal structure.

2-Amino-6-chloropyrimidin-4-ol_hydrate Figure 1: Tautomeric forms of 2-Amino-6-chloropyrimidin-4-ol cluster_0 2-Amino-6-chloropyrimidin-4-ol cluster_1 2-Amino-6-chloropyrimidin-4(1H)-one a a b b a->b Tautomerization b->a

Caption: Tautomeric equilibrium of 2-Amino-6-chloropyrimidin-4-ol.

Synthesis and Mechanistic Insights

The synthesis of 2-Amino-6-chloropyrimidin-4-ol typically originates from more readily available pyrimidine precursors. A common and industrially viable approach involves the chlorination of a corresponding hydroxypyrimidine.

A plausible synthetic pathway commences with 2-aminouracil (2-amino-pyrimidine-4,6-diol). The hydroxyl groups of 2-aminouracil can be converted to chloro groups using a strong chlorinating agent such as phosphorus oxychloride (POCl₃). This reaction proceeds via a nucleophilic attack of the hydroxyl group on the phosphorus atom, followed by the elimination of a phosphate species and the introduction of a chlorine atom. Careful control of the reaction conditions, such as temperature and stoichiometry, is crucial to selectively replace one hydroxyl group, yielding the desired 2-Amino-6-chloropyrimidin-4-ol.

Synthesis_Pathway Figure 2: Plausible Synthetic Pathway start 2-Aminouracil reagent POCl3 start->reagent intermediate 2-Amino-6-chloropyrimidin-4-ol reagent->intermediate Chlorination

Caption: Synthetic overview for 2-Amino-6-chloropyrimidin-4-ol.

Physicochemical Properties

The physicochemical properties of this compound are critical for its handling, formulation, and reactivity in synthetic protocols.

PropertyValueSource
CAS Number 410530-71-1[1][2][3][4]
Molecular Formula C₄H₆ClN₃O₂[1]
Molecular Weight 163.56 g/mol [1]
Appearance White to off-white crystalline powder[5]
Melting Point 252 °C (decomposes) (for anhydrous form)[6]
Solubility Sparingly soluble in DMSO. Soluble in water, more so in organic solvents like ethanol and methanol.[5][6]
pKa (predicted) 7.49 ± 0.50[6]

Applications in Drug Discovery and Development

The true value of this compound lies in its role as a versatile building block for the synthesis of complex pharmaceutical agents. The pyrimidine core is a common feature in numerous approved drugs, and this particular intermediate offers three reactive sites for further functionalization.

  • Nucleophilic Aromatic Substitution (SNAr): The chlorine atom at the 6-position is susceptible to displacement by a wide range of nucleophiles, including amines, thiols, and alkoxides. This allows for the introduction of diverse side chains, a key strategy in tuning the pharmacological profile of a drug candidate.

  • Modification of the Amino Group: The amino group at the 2-position can be acylated, alkylated, or used in coupling reactions to build more complex molecular architectures.

  • Reactions at the Hydroxyl/Oxo Group: The tautomeric nature of the 4-position allows for reactions at either the oxygen or nitrogen atom, further expanding the synthetic possibilities.

A prominent example of the application of a closely related precursor, 2,4-diamino-6-chloropyrimidine, is in the synthesis of Minoxidil , a widely used medication for the treatment of androgenic alopecia.[5] The synthesis involves the nucleophilic substitution of the chlorine atom with piperidine, followed by N-oxidation.

Minoxidil_Synthesis Figure 3: Role in Minoxidil Synthesis start 2,4-Diamino-6- chloropyrimidine reagent1 Piperidine start->reagent1 intermediate1 2,4-Diamino-6- (piperidin-1-yl)pyrimidine reagent2 Oxidizing Agent (e.g., m-CPBA) intermediate1->reagent2 final Minoxidil (2,4-Diamino-6-(piperidin-1-yl)pyrimidine 1-oxide) reagent1->intermediate1 SNAr reagent2->final N-Oxidation

Caption: Simplified synthesis of Minoxidil.

Experimental Protocols: A Representative Nucleophilic Aromatic Substitution

The following is a generalized, illustrative protocol for a nucleophilic aromatic substitution reaction using a 2-amino-6-chloropyrimidine derivative as the starting material. This protocol is intended as a guide and should be adapted and optimized for specific substrates and nucleophiles.

Objective: To synthesize a 2-amino-6-(substituted-amino)pyrimidin-4-ol derivative.

Materials:

  • This compound

  • Desired amine nucleophile (e.g., a primary or secondary amine)

  • A suitable solvent (e.g., ethanol, isopropanol, or DMF)

  • A non-nucleophilic base (e.g., triethylamine or diisopropylethylamine)

  • Standard laboratory glassware and equipment for organic synthesis

  • Thin-layer chromatography (TLC) supplies for reaction monitoring

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 equivalent) in the chosen solvent.

  • Addition of Reagents: To the stirred solution, add the amine nucleophile (1.1-1.5 equivalents) followed by the non-nucleophilic base (1.5-2.0 equivalents). The base is essential to neutralize the HCl generated during the reaction.

  • Reaction Conditions: Heat the reaction mixture to a suitable temperature (this will depend on the reactivity of the nucleophile and the solvent used, typically ranging from room temperature to reflux).

  • Reaction Monitoring: Monitor the progress of the reaction by TLC. The disappearance of the starting material and the appearance of a new, more polar spot will indicate product formation.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. If a precipitate has formed, it can be collected by filtration. Otherwise, the solvent can be removed under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from an appropriate solvent or by column chromatography on silica gel to yield the pure 2-amino-6-(substituted-amino)pyrimidin-4-ol derivative.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

  • Hazard Statements:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Precautionary Statements:

    • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

    • P280: Wear protective gloves/eye protection/face protection.

    • P302+P352: IF ON SKIN: Wash with plenty of soap and water.

    • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

  • Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid generating dust.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a cornerstone intermediate for medicinal chemists and drug development professionals. Its well-defined structure and predictable reactivity provide a reliable platform for the synthesis of novel therapeutic agents. A thorough understanding of its properties, synthesis, and handling is paramount to leveraging its full potential in the ongoing quest for new and improved medicines.

References

A Senior Application Scientist's Guide to the Synthesis of 2-Amino-6-chloropyrimidin-4-ol Hydrate

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthetic pathway for 2-amino-6-chloropyrimidin-4-ol hydrate, a valuable heterocyclic building block. The narrative is structured to deliver not just a protocol, but a field-proven perspective on the strategic choices underpinning the synthesis, ensuring both technical accuracy and practical applicability. The core of this synthesis is a robust and scalable two-stage process: the initial construction of the pyrimidine ring system, followed by a strategic halogenation and selective hydrolysis sequence.

Strategic Overview: The Synthetic Blueprint

The synthesis of 2-amino-6-chloropyrimidin-4-ol is most reliably achieved through a three-step sequence. A direct, selective mono-chlorination of the precursor 2-amino-4,6-dihydroxypyrimidine is challenging due to the high reactivity of common chlorinating agents like phosphorus oxychloride (POCl₃), which tends to yield the dichlorinated product. Therefore, a more controlled and higher-yielding strategy involves complete chlorination followed by a selective hydrolysis, which leverages the differential reactivity of the two chlorine atoms on the pyrimidine ring.

G cluster_0 Stage 1: Pyrimidine Core Formation cluster_1 Stage 2: Halogenation & Selective Hydrolysis Guanidine HCl Guanidine HCl Intermediate_A 2-Amino-4,6-dihydroxypyrimidine Guanidine HCl->Intermediate_A Diethyl Malonate Diethyl Malonate Diethyl Malonate->Intermediate_A NaOEt Sodium Ethoxide NaOEt->Intermediate_A Cyclocondensation Intermediate_B 2-Amino-4,6-dichloropyrimidine Intermediate_A->Intermediate_B Exhaustive Chlorination Final_Product This compound Intermediate_B->Final_Product Selective Hydrolysis POCl3 POCl₃ POCl3->Intermediate_B H2O Controlled Aqueous Workup H2O->Final_Product

Caption: Overall Synthetic Workflow.

Part 1: Synthesis of the Precursor: 2-Amino-4,6-dihydroxypyrimidine

The foundational step is the construction of the pyrimidine ring via a cyclocondensation reaction. This is a classic and widely used method for forming the 1,3-diazine core.[1]

Causality and Mechanism

The reaction proceeds by the condensation of a compound with an N-C-N fragment (guanidine) with a 1,3-dicarbonyl compound (diethyl malonate). Guanidine, activated by a strong base like sodium ethoxide to its free base form, acts as a binucleophile. It attacks the electrophilic carbonyl carbons of diethyl malonate, leading to a cyclization and subsequent elimination of ethanol to form the stable, aromatic pyrimidine ring.

G Guanidine Guanidine Cyclic_Intermediate Cyclic Intermediate Guanidine->Cyclic_Intermediate Nucleophilic Attack Malonate Diethyl Malonate Malonate->Cyclic_Intermediate Product 2-Amino-4,6-dihydroxypyrimidine (enol form) Cyclic_Intermediate->Product Dehydration & Tautomerization

Caption: Mechanism of Cyclocondensation.

Experimental Protocol
  • Preparation of Sodium Ethoxide: In a flame-dried, three-neck round-bottom flask equipped with a reflux condenser and an argon inlet, dissolve metallic sodium (1 equivalent) in absolute ethanol under an inert atmosphere.

  • Guanidine Addition: Once all the sodium has dissolved and the solution has cooled to room temperature, add guanidine hydrochloride (1 equivalent) to the sodium ethoxide solution with vigorous stirring.

  • Malonate Addition: Slowly add diethyl malonate (1.05 equivalents) dropwise to the reaction mixture.

  • Reaction: Heat the mixture to reflux (approximately 65-75°C) for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Workup and Isolation:

    • After the reaction is complete, cool the mixture and remove the ethanol under reduced pressure.

    • Dissolve the resulting solid residue in a minimum amount of water.

    • Carefully adjust the pH to approximately 6 with 10% hydrochloric acid, which will cause the product to precipitate.

    • Filter the white precipitate, wash thoroughly with distilled water and then ethanol to remove salts and unreacted starting materials.

    • Dry the product in a vacuum oven at 60°C to a constant weight.

ParameterValueReference
Guanidine HCl1.0 mol equiv.[1]
Diethyl Malonate1.05 mol equiv.[1]
Sodium Metal2.5 mol equiv.[1]
SolventAbsolute Ethanol[1]
Reaction Temp.Reflux (65-75°C)[1]
Reaction Time4-6 hours[1]
Typical Yield85-95%[1]

Part 2: Exhaustive Chlorination to 2-Amino-4,6-dichloropyrimidine

With the pyrimidine core synthesized, the next step is to convert both hydroxyl groups to chlorine atoms. This is a standard transformation for hydroxypyrimidines, which exist predominantly in their keto (pyrimidinone) tautomeric forms, facilitating this reaction.

Causality and Reagent Choice

Phosphorus oxychloride (POCl₃) is the reagent of choice for this transformation.[2][3] It effectively chlorinates the carbonyl groups of the pyrimidinone tautomers. The reaction is often performed in the presence of a tertiary amine base, such as N,N-dimethylaniline or triethylamine, which acts as an acid scavenger, neutralizing the HCl generated during the reaction and driving the equilibrium towards the chlorinated product.[2][3] Using an excess of POCl₃ can also serve as the reaction solvent.

Experimental Protocol

Caution: Phosphorus oxychloride is highly corrosive and reacts violently with water. This procedure must be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

  • Reaction Setup: In a flask equipped with a reflux condenser and stirrer, suspend the dry 2-amino-4,6-dihydroxypyrimidine (1 equivalent) in an excess of phosphorus oxychloride (3.5-8 equivalents).

  • Base Addition: Slowly add N,N-dimethylaniline (2 equivalents) to the mixture. The addition is exothermic and should be controlled.

  • Reaction: Heat the reaction mixture to 60-70°C for 4-8 hours. Some protocols may call for reflux temperatures (approx. 107°C), but lower temperatures can improve purity.[2]

  • Workup and Isolation:

    • After cooling, carefully remove the excess POCl₃ by distillation under reduced pressure.

    • Crucial Step: Slowly and cautiously pour the cooled, viscous residue onto crushed ice or into ice-cold water with vigorous stirring. This quench is highly exothermic.

    • Neutralize the acidic aqueous solution by slowly adding a base (e.g., 25% ammonia solution or 50% NaOH) until the pH reaches 8-9.[4]

    • The solid product, 2-amino-4,6-dichloropyrimidine, will precipitate.

    • Filter the solid, wash it extensively with water, and dry it. The crude product can be purified by recrystallization from 50% ethanol.[4]

ParameterValueReference
2-Amino-4,6-dihydroxypyrimidine1.0 mol equiv.[2]
Phosphorus Oxychloride (POCl₃)3.5 - 8.0 mol equiv.[2]
N,N-Dimethylaniline2.0 mol equiv.[2]
Reaction Temp.60-70°C[2]
Reaction Time4 hours[2]
Typical Yield~86%[2]

Part 3: Selective Hydrolysis to 2-Amino-6-chloropyrimidin-4-ol

This final step is the most nuanced, relying on the differential reactivity of the two chlorine atoms. In 2-amino-4,6-dichloropyrimidine, the chlorine at the C4 position is more susceptible to nucleophilic attack than the chlorine at the C6 position. This allows for a selective hydrolysis where only the C4 chlorine is replaced by a hydroxyl group. This strategy is analogous to the selective synthesis of 2-amino-4-chloro-6-alkoxypyrimidines, where an alkoxide selectively displaces the C4 chlorine.[5][6]

Causality and Control

The increased reactivity at C4 is due to electronic factors from the amino group at the C2 position. By carefully controlling the reaction conditions—specifically temperature and pH—the hydrolysis can be stopped after the first substitution, yielding the desired mono-chloro, mono-hydroxy product.

Experimental Protocol
  • Reaction Setup: Suspend the 2-amino-4,6-dichloropyrimidine (1 equivalent) in water.

  • Hydrolysis: Heat the aqueous suspension. The precise temperature and duration are critical for selectivity. A common approach for similar transformations on related substrates involves heating at 90°C.[7] The progress should be meticulously monitored by HPLC or TLC to maximize the yield of the desired product and minimize the formation of the fully hydrolyzed dihydroxy starting material.

  • Isolation:

    • Upon completion, cool the reaction mixture in an ice bath to precipitate the product.

    • Filter the solid, wash with cold water, and dry under vacuum.

    • The final product is typically isolated as a hydrate.

Characterization

The identity and purity of the final product and key intermediates should be confirmed using standard analytical techniques:

  • NMR Spectroscopy (¹H and ¹³C): To confirm the molecular structure, paying close attention to the chemical shifts of the pyrimidine ring protons and carbons. For example, the precursor 2-amino-4,6-dihydroxypyrimidine shows characteristic signals for the two hydroxyl groups and the amino group protons in DMSO-d₆.[1]

  • Mass Spectrometry (MS): To verify the molecular weight and isotopic pattern characteristic of a mono-chlorinated compound.

  • Melting Point: To assess the purity of the crystalline solid.

  • Elemental Analysis: To confirm the elemental composition (C, H, Cl, N).

References

An In-Depth Technical Guide to the Solubility and Stability of 2-Amino-6-chloropyrimidin-4-ol Hydrate

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of the critical physicochemical properties of 2-amino-6-chloropyrimidin-4-ol hydrate, focusing on its solubility and stability. This document is intended for researchers, scientists, and drug development professionals who are working with this and structurally related compounds. By synthesizing established scientific principles with practical, field-proven methodologies, this guide aims to provide a robust framework for understanding and manipulating this molecule for research and development purposes.

Introduction: The Significance of this compound

This compound belongs to the pyrimidine class of heterocyclic compounds, which are of immense interest in medicinal chemistry. Pyrimidine scaffolds are integral to the structure of nucleobases and are found in a wide array of therapeutic agents. The presence of amino, chloro, and hydroxyl functional groups on the pyrimidine ring of this compound suggests its potential as a versatile building block in the synthesis of novel drug candidates. A thorough understanding of its solubility and stability is paramount for its effective use in drug discovery and development, as these properties directly impact bioavailability, formulation, and shelf-life.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is essential for predicting its behavior in various experimental and physiological environments.

PropertyValue/EstimateSource/Justification
Molecular Formula C₄H₄ClN₃O · H₂OSupplier Information
Molecular Weight 163.56 g/mol (hydrate)Supplier Information
LogP 0.93470ChemSrc[1]
Estimated pKa Acidic (hydroxyl): ~8-9, Basic (amino): ~3-4Based on data for hydroxypyrimidines and aminopyrimidines[2][3]

Expert Insight: The LogP value suggests that this compound has a relatively balanced hydrophilic-lipophilic character. The estimated pKa values are critical for understanding its pH-dependent solubility. The pyrimidinol moiety is expected to be weakly acidic, while the amino group is weakly basic. This amphoteric nature implies that the compound's solubility will be lowest at its isoelectric point and will increase in both acidic and basic solutions.

Solubility Profile: A Critical Parameter for Drug Action

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its absorption and, consequently, its bioavailability. For a compound like this compound, which is likely to be a solid at room temperature, assessing its solubility in various media is a key step in its characterization.

Aqueous Solubility

Causality Behind Experimental Choices: To accurately determine the aqueous solubility, both kinetic and thermodynamic measurements are recommended. Kinetic solubility is often used in early discovery for high-throughput screening, while thermodynamic solubility provides the true equilibrium value, which is crucial for later-stage development.[5][6]

Experimental Protocol: Kinetic and Thermodynamic Aqueous Solubility Determination

This protocol outlines a robust method for determining both the kinetic and thermodynamic aqueous solubility of this compound.

Kinetic Solubility (High-Throughput Screening):

  • Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% dimethyl sulfoxide (DMSO).

  • Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solution with DMSO.

  • Aqueous Buffer Addition: Add a phosphate-buffered saline (PBS, pH 7.4) to each well, typically in a 1:99 or 2:98 DMSO to buffer ratio.

  • Equilibration: Shake the plate at room temperature for 2 hours.[1]

  • Precipitation Detection: Measure the turbidity of each well using a nephelometer. The concentration at which precipitation is first observed is the kinetic solubility. Alternatively, the supernatant can be analyzed by HPLC-UV after centrifugation.[7]

Thermodynamic Solubility (Shake-Flask Method):

  • Sample Preparation: Add an excess amount of solid this compound to a known volume of the desired aqueous buffer (e.g., pH 5.0, 7.4, and 9.0) in a glass vial.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.[1]

  • Sample Processing: After equilibration, allow the vials to stand for a short period to let the excess solid settle. Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm filter to remove any undissolved particles.

  • Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated stability-indicating HPLC-UV method.

dot

G Workflow for Solubility Determination cluster_0 Kinetic Solubility cluster_1 Thermodynamic Solubility k1 Prepare 10 mM DMSO Stock k2 Serial Dilution in DMSO k1->k2 k3 Add Aqueous Buffer k2->k3 k4 Equilibrate (2h) k3->k4 k5 Measure Turbidity/HPLC k4->k5 t1 Add Excess Solid to Buffer t2 Equilibrate (24-48h) t1->t2 t3 Filter Supernatant t2->t3 t4 Quantify by HPLC t3->t4

Caption: A comparative workflow for kinetic and thermodynamic solubility assessment.

Organic Solvent Solubility

For synthetic and purification purposes, understanding the solubility in organic solvents is crucial. Based on related compounds, this compound is expected to have higher solubility in polar organic solvents. For instance, 2,4-diamino-6-chloropyrimidine is more soluble in ethanol and methanol than in water[4], and 2-amino-4-chloro-6-methylpyrimidine is soluble in acetic acid at 50 mg/mL.

Recommended Solvents for Screening:

  • Methanol

  • Ethanol

  • Dimethylformamide (DMF)

  • Dimethyl sulfoxide (DMSO)

  • Acetic Acid

Stability Profile: Ensuring Compound Integrity

The chemical stability of a compound is a critical attribute that affects its shelf-life, safety, and efficacy. Forced degradation studies are essential to identify potential degradation pathways and to develop stability-indicating analytical methods.[8][9]

Predicted Degradation Pathways

The chemical structure of this compound suggests several potential degradation pathways:

  • Hydrolysis: The chloro group at the 6-position is susceptible to nucleophilic substitution by water, especially under acidic or basic conditions, which would lead to the formation of the corresponding 6-hydroxy derivative.

  • Oxidation: The electron-rich pyrimidine ring and the amino group can be susceptible to oxidation.

  • Photodegradation: Aromatic and heterocyclic compounds can undergo degradation upon exposure to UV or visible light.

dot

G Potential Degradation Pathways Parent This compound Hydrolysis Hydrolysis (Acid/Base) Forms 6-hydroxy derivative Parent->Hydrolysis H2O Oxidation Oxidation (e.g., H2O2) Potential ring opening or N-oxide formation Parent->Oxidation [O] Photolysis Photolysis (UV/Vis Light) Potential for complex degradation products Parent->Photolysis

Caption: Hypothesized degradation pathways for this compound.

Forced Degradation Study Protocol

A systematic forced degradation study should be conducted according to ICH guidelines to assess the intrinsic stability of this compound.[10]

Experimental Protocol: Forced Degradation Study

  • Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or a mixture of methanol and water).

  • Stress Conditions:

    • Acid Hydrolysis: Treat the stock solution with 0.1 M HCl at 60°C for up to 24 hours.

    • Base Hydrolysis: Treat the stock solution with 0.1 M NaOH at 60°C for up to 24 hours.

    • Oxidative Degradation: Treat the stock solution with 3% H₂O₂ at room temperature for up to 24 hours.

    • Thermal Degradation: Expose the solid compound to 80°C for 48 hours.

    • Photolytic Degradation: Expose the stock solution and solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

  • Sample Analysis: At appropriate time points, withdraw samples, neutralize if necessary, and analyze by a stability-indicating HPLC method. The goal is to achieve 5-20% degradation.[10]

Recommended Analytical Methodology: A Stability-Indicating HPLC-UV Method

A robust and reliable analytical method is crucial for both solubility and stability studies. A reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is the most common and suitable approach.[11][12]

dot

G HPLC Method Development Workflow cluster_0 Method Development Steps m1 Column & Mobile Phase Screening m2 Gradient Optimization m1->m2 m3 Wavelength Selection m2->m3 m4 Forced Degradation Sample Analysis m3->m4 m5 Method Validation (ICH Q2(R1)) m4->m5

Caption: A typical workflow for developing a stability-indicating HPLC method.

Starting HPLC Conditions
  • Column: A C18 column (e.g., 4.6 x 150 mm, 5 µm) is a good starting point due to its versatility for polar compounds.[13]

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: Acetonitrile or Methanol

  • Gradient: A linear gradient from 5% to 95% B over 20 minutes.

  • Flow Rate: 1.0 mL/min

  • Detection: UV detection at a wavelength determined by the UV spectrum of the compound (a photodiode array detector is recommended for method development).

  • Column Temperature: 30°C

Expert Insight: The initial method development should focus on achieving good peak shape and resolution between the parent compound and any degradation products formed during the forced degradation studies. The use of a polar-embedded C18 column could also be explored to improve the retention of this relatively polar analyte.[11]

Conclusion

This technical guide provides a comprehensive framework for understanding and evaluating the solubility and stability of this compound. While specific experimental data for this molecule is limited in the public domain, the provided protocols and theoretical considerations, based on the chemistry of related pyrimidine derivatives, offer a robust starting point for its characterization. A thorough investigation of these properties is a non-negotiable step in the journey of any potential drug candidate from the laboratory to the clinic.

References

A Technical Guide to the Spectroscopic Characterization of 2-Amino-6-chloropyrimidin-4-ol Hydrate

Author: BenchChem Technical Support Team. Date: January 2026

Molecular Structure and Tautomerism

2-Amino-6-chloropyrimidin-4-ol can exist in tautomeric forms, primarily the keto and enol forms. The presence of the hydrate further influences its structure through hydrogen bonding. The predominant tautomer in different environments (solid-state vs. solution) will significantly impact the spectroscopic data. For the purpose of this guide, we will consider both forms in our spectral interpretations.

Caption: Tautomeric forms of 2-Amino-6-chloropyrimidin-4-ol.

¹H NMR Spectroscopy: Unraveling the Proton Environment

The ¹H NMR spectrum of 2-Amino-6-chloropyrimidin-4-ol hydrate is anticipated to be relatively simple, providing key information about the protons on the pyrimidine ring and the amino group. The presence of water in the hydrate may result in a broad, exchangeable proton signal.

Predicted ¹H NMR Spectrum

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~ 5.5 - 6.0Singlet1HH5The lone proton on the pyrimidine ring is expected to appear as a singlet in this region, influenced by the adjacent electron-withdrawing chlorine and nitrogen atoms.
~ 6.5 - 7.5Broad Singlet2H-NH₂The amino protons typically appear as a broad singlet due to quadrupole broadening from the nitrogen and exchange with the solvent. Its chemical shift can vary with solvent and concentration.
~ 10.0 - 12.0Broad Singlet1H-OH / -NH (keto)In the enol form, the hydroxyl proton will be present. In the keto form, an N-H proton of the pyrimidine ring will be observed. These protons are acidic and will appear as a broad, exchangeable singlet at a downfield chemical shift.
VariableBroad Singlet2HH₂OThe water of hydration will likely appear as a broad singlet, the position of which is highly dependent on the solvent and temperature.

Experimental Protocol for ¹H NMR Spectroscopy

A detailed protocol for acquiring a high-quality ¹H NMR spectrum is crucial for accurate structural elucidation.

  • Sample Preparation:

    • Accurately weigh 5-10 mg of this compound.

    • Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent, such as DMSO-d₆, which is capable of dissolving the compound and exchanging with the labile -NH₂ and -OH protons.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

    • Tune and match the probe for the ¹H frequency.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity, resulting in sharp and symmetrical peaks.

  • Data Acquisition:

    • Employ a standard single-pulse experiment.

    • Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-15 ppm).

    • Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.

    • Set the relaxation delay (D1) to at least 5 times the longest T1 relaxation time for quantitative analysis.

G A Predicted ¹H NMR Spectrum B H5 Singlet (~5.5-6.0 ppm) A->B C -NH₂ Broad Singlet (~6.5-7.5 ppm) A->C D -OH/-NH Broad Singlet (~10.0-12.0 ppm) A->D E H₂O Broad Singlet (variable) A->E F Structural Confirmation B->F C->F D->F E->F

Caption: ¹H NMR Peak Assignment Workflow.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

The ¹³C NMR spectrum will reveal the number of unique carbon environments in the molecule, confirming the core structure.

Predicted ¹³C NMR Spectrum

Chemical Shift (δ, ppm)AssignmentRationale
~ 160 - 165C2The carbon atom bonded to the amino group and two nitrogen atoms is expected to be significantly deshielded.
~ 155 - 160C4In the enol form, this carbon is attached to the hydroxyl group. In the keto form, it is a carbonyl carbon, both of which are downfield.
~ 150 - 155C6The carbon atom bonded to the electronegative chlorine atom will be deshielded and appear in this region.
~ 90 - 95C5The CH carbon of the pyrimidine ring will be the most upfield of the ring carbons.

Experimental Protocol for ¹³C NMR Spectroscopy

  • Sample Preparation:

    • A higher concentration is generally required for ¹³C NMR. Weigh 20-50 mg of the compound.

    • Dissolve in 0.5-0.7 mL of DMSO-d₆ in a 5 mm NMR tube.

  • Instrument Setup:

    • Tune and match the probe for the ¹³C frequency.

    • Maintain the lock and shimming from the ¹H NMR experiment.

  • Data Acquisition:

    • Use a standard proton-decoupled ¹³C NMR experiment (e.g., zgpg30) to obtain singlets for all carbon signals.

    • Set the spectral width to encompass the expected range of carbon chemical shifts (e.g., 0-200 ppm).

    • A larger number of scans will be necessary compared to ¹H NMR due to the lower natural abundance of ¹³C.

Infrared (IR) Spectroscopy: Identifying Functional Groups

The IR spectrum provides valuable information about the functional groups present in the molecule. The analysis of a structurally similar compound, 2-Amino-4,6-dichloropyrimidine, provides a strong basis for these assignments.[1]

Characteristic IR Absorption Bands

Wavenumber (cm⁻¹)VibrationFunctional Group
3400 - 3500N-H Asymmetric & Symmetric StretchingPrimary Amine (-NH₂)
~ 3200 (broad)O-H StretchingHydroxyl (-OH) and Water (H₂O)
1640 - 1680C=O StretchingCarbonyl (in keto tautomer)
1600 - 1650N-H BendingPrimary Amine (-NH₂)
1550 - 1620C=N and C=C StretchingPyrimidine Ring
700 - 800C-Cl StretchingChloroalkane

Experimental Protocol for IR Spectroscopy (KBr Pellet Technique)

  • Sample Preparation:

    • Thoroughly grind 1-2 mg of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle.

    • The mixture should be a fine, homogeneous powder.

  • Pellet Formation:

    • Transfer the powder to a pellet press.

    • Apply pressure (typically 8-10 tons) for a few minutes to form a transparent or translucent pellet.

  • Data Acquisition:

    • Place the KBr pellet in the sample holder of an FTIR spectrometer.

    • Record the spectrum, typically in the range of 4000-400 cm⁻¹.

    • Acquire a background spectrum of the empty sample holder to subtract from the sample spectrum.

Mass Spectrometry: Determining Molecular Weight and Fragmentation

Mass spectrometry is a powerful technique for determining the molecular weight and obtaining structural information through fragmentation analysis. The presence of chlorine will result in a characteristic M+2 isotopic pattern.

Expected Fragmentation Pattern

  • Molecular Ion (M⁺): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the non-hydrated form (C₄H₄ClN₃O), which is approximately 145.01 g/mol . Due to the presence of the ³⁵Cl and ³⁷Cl isotopes, there will be an M⁺ peak and an M+2 peak with a relative intensity ratio of approximately 3:1.

  • Major Fragments:

    • Loss of HCl: A peak corresponding to [M-HCl]⁺.

    • Loss of CO: A common fragmentation for pyrimidinones.

    • Loss of HCN: Fragmentation of the pyrimidine ring.

G M Molecular Ion (M⁺) m/z ≈ 145/147 F1 [M-Cl]⁺ m/z ≈ 110 M->F1 F2 [M-HCN]⁺ m/z ≈ 118/120 M->F2 F3 [M-CO]⁺ m/z ≈ 117/119 M->F3

Caption: Proposed Mass Spectrometry Fragmentation Pathway.

Experimental Protocol for Mass Spectrometry

  • Sample Introduction:

    • Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).

    • Introduce the sample into the mass spectrometer via direct infusion or through a chromatographic system (e.g., LC-MS).

  • Ionization:

    • Electrospray ionization (ESI) is a suitable soft ionization technique for this type of molecule, which will likely produce the protonated molecule [M+H]⁺.

  • Mass Analysis:

    • Acquire the mass spectrum using a high-resolution mass analyzer (e.g., TOF or Orbitrap) to confirm the elemental composition of the molecular ion and its fragments.

Conclusion

This technical guide provides a comprehensive overview of the expected spectroscopic data for this compound. By integrating predicted data with established protocols and comparative analysis of similar structures, researchers can confidently approach the characterization of this and related compounds. The detailed methodologies presented herein serve as a practical resource for obtaining high-quality spectroscopic data, which is fundamental to advancing research and development in the chemical and pharmaceutical sciences.

References

An In-depth Technical Guide to 2-Amino-6-chloropyrimidin-4-ol Hydrate: Synthesis, Characterization, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of 2-Amino-6-chloropyrimidin-4-ol hydrate, a heterocyclic compound of significant interest to researchers and professionals in drug development and medicinal chemistry. While not as extensively documented as some of its downstream derivatives, its structural motifs suggest its role as a valuable synthetic intermediate. This document will delve into its probable synthetic routes, physicochemical properties, and potential applications, offering field-proven insights into its chemistry and utility.

Introduction and Significance

This compound belongs to the 2-aminopyrimidine class of compounds, a scaffold that is a cornerstone in the development of a wide array of therapeutic agents. The pyrimidine ring is a fundamental component of nucleobases, and its derivatives are known to interact with a multitude of biological targets. The presence of amino, chloro, and hydroxyl functional groups on the pyrimidine core of this molecule provides multiple reaction sites, making it a versatile building block for the synthesis of more complex molecules with potential biological activities, including anticancer and antiviral properties[1][2][3][4].

While a definitive historical account of its initial discovery is not prominent in the scientific literature, its existence and utility can be inferred from the extensive research into substituted pyrimidines. It is primarily recognized as a key intermediate, available from commercial suppliers, for the synthesis of more complex molecules for pharmaceutical and agrochemical research.

Physicochemical Properties and Structural Characterization

The key physicochemical properties of this compound are summarized in the table below. It is important to note that this compound can exist in tautomeric forms, a common feature of hydroxypyrimidines.

PropertyValueSource(s)
CAS Number 410530-71-1, 206658-81-3[5][6]
Molecular Formula C4H6ClN3O2[5][6]
Molecular Weight 163.56 g/mol [5][6]
IUPAC Name This compound[7]
Synonyms 2-Amino-6-chloro-4-pyrimidinol hydrate, 2-Amino-6-chloropyrimidin-4(1H)-one hydrate[6]
Tautomerism

A critical aspect of the chemistry of 2-Amino-6-chloropyrimidin-4-ol is its existence in different tautomeric forms. The "pyrimidin-4-ol" name represents the enol tautomer, while the "pyrimidin-4(1H)-one" and "pyrimidin-6(1H)-one" names refer to the keto tautomers. The equilibrium between these forms can be influenced by the solvent, pH, and temperature. In the solid state and under physiological conditions, the keto form is often predominant for similar hydroxypyrimidines. Understanding this tautomerism is crucial as it affects the molecule's reactivity and its interactions with biological targets.


dot TD {
graph [bgcolor="#F1F3F4", fontname="Arial", fontsize=12, rankdir=LR];
node [shape=box, style=rounded, fontname="Arial", fontsize=10, color="#202124", fontcolor="#202124", fillcolor="#FFFFFF"];
edge [fontname="Arial", fontsize=10, color="#5F6368"];

}

Tautomeric forms of 2-Amino-6-chloropyrimidine-4-ol.

Expected Spectral Properties
  • ¹H NMR: The proton NMR spectrum in a solvent like DMSO-d₆ is expected to show distinct signals for the amino protons (a broad singlet), a proton on the pyrimidine ring (a singlet), and a signal for the hydroxyl proton (in the enol form) or an N-H proton (in the keto forms). The water of hydration would also be visible as a broad signal.

  • ¹³C NMR: The carbon NMR spectrum would display four signals for the pyrimidine ring carbons, with their chemical shifts influenced by the attached functional groups (amino, chloro, and hydroxyl/keto).

  • IR Spectroscopy: The infrared spectrum would be characterized by absorption bands corresponding to N-H stretching of the amino group, O-H stretching (for the enol form and water of hydration), C=O stretching (for the keto form), C=N and C=C stretching of the pyrimidine ring, and C-Cl stretching. The IR spectrum of the likely precursor, 2-amino-4,6-dichloropyrimidine, shows characteristic bands for the N-H and pyrimidine ring vibrations[8].

  • Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the anhydrous molecule (C₄H₄ClN₃O), exhibiting a characteristic isotopic pattern for the presence of one chlorine atom.

Synthesis and Manufacturing

A definitive, published protocol for the synthesis of this compound is not readily found. However, based on established pyrimidine chemistry, a highly plausible and scientifically sound synthetic route involves the selective monohydrolysis of 2-amino-4,6-dichloropyrimidine. This precursor is commercially available or can be synthesized from 2-amino-4,6-dihydroxypyrimidine.

Synthesis of the Precursor: 2-Amino-4,6-dichloropyrimidine

The synthesis of 2-amino-4,6-dichloropyrimidine is a well-documented process, typically involving the chlorination of 2-amino-4,6-dihydroxypyrimidine using a chlorinating agent such as phosphorus oxychloride (POCl₃)[9][10][11].


dot TD {
graph [bgcolor="#F1F3F4", fontname="Arial", fontsize=12];
node [shape=box, style=rounded, fontname="Arial", fontsize=10, color="#202124", fontcolor="#202124", fillcolor="#FFFFFF"];
edge [fontname="Arial", fontsize=10, color="#5F6368"];

}

Workflow for the synthesis of the precursor.

Experimental Protocol: Synthesis of 2-Amino-4,6-dichloropyrimidine

  • Reaction Setup: In a flask equipped with a reflux condenser and a stirrer, add 2-amino-4,6-dihydroxypyrimidine to phosphorus oxychloride (POCl₃)[11]. An amine base, such as N,N-dimethylaniline, can be added to facilitate the reaction[11].

  • Chlorination: Heat the mixture, for example, to 55-60°C, and stir for several hours until the reaction is complete, as monitored by a suitable technique like TLC or HPLC[11].

  • Workup: After completion, the excess POCl₃ is carefully removed under reduced pressure. The residue is then cautiously added to ice water to hydrolyze any remaining POCl₃ and the intermediate phosphoramide dichloride by-product[9][10].

  • Isolation: The resulting slurry is neutralized with a base (e.g., sodium hydroxide) to precipitate the product[11]. The solid is then filtered, washed with water, and dried to yield 2-amino-4,6-dichloropyrimidine.

Proposed Synthesis of this compound

The synthesis of the title compound can be achieved through the selective hydrolysis of one of the chlorine atoms of 2-amino-4,6-dichloropyrimidine. The C4 and C6 positions of the pyrimidine ring have different reactivities, which can be exploited for selective substitution.


dot TD {
graph [bgcolor="#F1F3F4", fontname="Arial", fontsize=12];
node [shape=box, style=rounded, fontname="Arial", fontsize=10, color="#202124", fontcolor="#202124", fillcolor="#FFFFFF"];
edge [fontname="Arial", fontsize=10, color="#5F6368"];

}

Proposed synthetic workflow for the title compound.

Proposed Experimental Protocol: Synthesis of this compound

  • Reaction Setup: Dissolve 2-amino-4,6-dichloropyrimidine in a suitable solvent.

  • Hydrolysis: Treat the solution with one equivalent of an aqueous base, such as sodium hydroxide, at a controlled temperature. Alternatively, heating in water or an aqueous acid could also effect the hydrolysis. The reaction progress should be carefully monitored to favor monosubstitution over the formation of the dihydroxy product.

  • Workup: Upon completion, cool the reaction mixture and acidify to precipitate the product.

  • Isolation and Purification: Filter the crude product, wash with cold water, and then recrystallize from water to obtain 2-Amino-6-chloropyrimidin-4-ol as its hydrate.

Applications in Drug Development and Medicinal Chemistry

The true value of this compound lies in its potential as a versatile intermediate for the synthesis of a diverse range of biologically active molecules. The presence of three distinct functional groups allows for sequential and regioselective modifications.

  • The Amino Group: Can be acylated, alkylated, or used in the formation of ureas and guanidines.

  • The Chloro Group: Can be displaced by various nucleophiles (e.g., amines, thiols, alcohols) through nucleophilic aromatic substitution (SNAr) reactions.

  • The Hydroxyl Group (Enol Form) or N-H/C=O (Keto Form): Can be O-alkylated, O-acylated, or the N-H can be alkylated.

This multi-functionality makes it an excellent scaffold for building libraries of compounds for high-throughput screening in drug discovery programs targeting a variety of diseases. The 2-aminopyrimidine core is present in numerous approved drugs and clinical candidates, highlighting the therapeutic potential of its derivatives.

Conclusion

This compound is a valuable, albeit under-documented, chemical entity. Its significance stems from its role as a versatile synthetic intermediate in the preparation of more complex pyrimidine derivatives. A thorough understanding of its synthesis, likely proceeding through the selective hydrolysis of 2-amino-4,6-dichloropyrimidine, and its inherent tautomerism is essential for its effective utilization in medicinal chemistry and drug discovery. The multi-functional nature of this compound provides a robust platform for the generation of diverse molecular architectures, underscoring its potential in the ongoing search for novel therapeutic agents.

References

Introduction: The Versatility of the 2-Aminopyrimidine Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Potential Mechanisms of Action of 2-Amino-6-chloropyrimidin-4-ol Hydrate

The pyrimidine ring is a fundamental heterocyclic scaffold that forms the basis for three of the nucleobases in our DNA and RNA: cytosine, thymine, and uracil. It is therefore not surprising that synthetic pyrimidine derivatives have been a cornerstone of medicinal chemistry for decades, with applications ranging from anticancer to antiviral and antibacterial therapies.[1][2] this compound belongs to this versatile class of compounds. While its specific mechanism of action is not yet fully elucidated, the extensive research on its close chemical relatives provides a strong foundation for proposing several potential biological activities and mechanisms.

This technical guide will explore the putative mechanisms of action of this compound by drawing on the established biological activities of its derivatives. We will delve into its potential as an anticancer, anti-infective, and anti-inflammatory agent, and as a modulator of central nervous system targets. For each potential mechanism, we will outline the underlying scientific rationale, provide detailed experimental protocols for validation, and present visual workflows and pathway diagrams to facilitate a deeper understanding. This guide is intended for researchers, scientists, and drug development professionals who are interested in exploring the therapeutic potential of this promising chemical entity.

Part 1: Potential as an Anticancer Agent

Derivatives of the 2-aminopyrimidine scaffold have demonstrated significant potential as anticancer agents.[2][3] This activity is often attributed to their ability to act as kinase inhibitors or to interfere with DNA replication and repair processes in rapidly dividing cancer cells.

Putative Mechanism: Inhibition of Key Cellular Kinases

Many 2-aminopyrimidine derivatives function as ATP-competitive inhibitors of protein kinases, which are critical for cell signaling, proliferation, and survival. Given the structural similarities, it is plausible that this compound could target kinases involved in oncogenic pathways.

Proposed Signaling Pathway Inhibition

G Growth_Factor Growth Factor Receptor_Tyrosine_Kinase Receptor Tyrosine Kinase (RTK) Growth_Factor->Receptor_Tyrosine_Kinase Binds PI3K PI3K Receptor_Tyrosine_Kinase->PI3K Activates Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Cell_Proliferation Cell Proliferation & Survival mTOR->Cell_Proliferation Promotes Compound This compound Compound->PI3K Inhibits Compound->Akt Inhibits

Caption: Putative inhibition of the PI3K/Akt/mTOR signaling pathway.

Experimental Validation: Kinase Inhibition and Cytotoxicity Assays

To validate this hypothesis, a tiered experimental approach is recommended.

Experimental Workflow

G Start Start Kinase_Panel Broad Kinase Panel Screening Start->Kinase_Panel Hit_Identification Identify 'Hit' Kinases Kinase_Panel->Hit_Identification IC50_Determination Determine IC50 for Hits Hit_Identification->IC50_Determination Cell_Based_Assay Cell-Based Cytotoxicity Assay (e.g., MTT) IC50_Determination->Cell_Based_Assay Mechanism_Confirmation Confirm Target Engagement (e.g., Western Blot for p-Akt) Cell_Based_Assay->Mechanism_Confirmation End End Mechanism_Confirmation->End

Caption: Workflow for validating kinase inhibitor activity.

Detailed Protocol: MTT Cytotoxicity Assay

  • Cell Culture: Plate cancer cell lines (e.g., MCF-7, HCT116) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Add the compound to the cells and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Part 2: Potential as an Anti-Infective Agent

The 2-aminopyrimidine core is present in several approved antibacterial and antiviral drugs. This suggests that this compound may also possess anti-infective properties.

Putative Mechanism: Inhibition of Microbial Metabolic Pathways

One of the most common mechanisms for antibacterial agents is the inhibition of essential metabolic pathways, such as folate synthesis. It is conceivable that this compound could act as an antimetabolite in bacteria.

Quantitative Data on Related Compounds

Compound ClassBacterial StrainMIC (µg/mL)
2-aminopyrimidine derivativeBacillus subtilis>100
2-aminopyrimidine derivativeEscherichia coli>100
2-aminopyrimidine derivativeStaphylococcus aureus50

Note: Data is illustrative and based on activities of various 2-aminopyrimidine derivatives.

Experimental Validation: Antimicrobial Susceptibility Testing

The first step in validating the anti-infective potential is to determine the minimum inhibitory concentration (MIC) against a panel of pathogenic bacteria.

Detailed Protocol: Broth Microdilution MIC Assay

  • Bacterial Culture: Grow bacterial strains (e.g., S. aureus, E. coli) in appropriate broth to the mid-logarithmic phase.

  • Compound Preparation: Prepare a 2-fold serial dilution of this compound in a 96-well plate.

  • Inoculation: Add a standardized bacterial inoculum to each well.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Part 3: Potential as an Anti-Inflammatory Agent

Certain 2-aminopyrimidine derivatives have been shown to inhibit the production of nitric oxide (NO), a key mediator of inflammation.[4]

Putative Mechanism: Inhibition of Nitric Oxide Synthase (NOS)

Excessive NO production by inducible NOS (iNOS) is a hallmark of chronic inflammation. This compound may exert anti-inflammatory effects by inhibiting iNOS activity.

Quantitative Data on Related Compounds

CompoundTargetIC50 (µM)
5-fluoro-2-amino-4,6-dichloropyrimidineImmune-activated NO production2
Other 2-amino-4,6-dichloropyrimidine derivativesImmune-activated NO production9-36
Experimental Validation: Griess Assay for Nitrite Determination

The Griess assay is a colorimetric method for measuring nitrite, a stable and quantifiable breakdown product of NO.

Detailed Protocol: Griess Assay in Macrophages

  • Cell Culture: Seed murine macrophages (e.g., RAW 264.7) in a 96-well plate.

  • Stimulation and Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour, followed by stimulation with lipopolysaccharide (LPS) to induce iNOS expression.

  • Incubation: Incubate for 24 hours.

  • Griess Reaction: Mix the cell culture supernatant with Griess reagent and incubate for 15 minutes at room temperature.

  • Absorbance Reading: Measure the absorbance at 540 nm.

  • Data Analysis: Quantify the nitrite concentration using a sodium nitrite standard curve and determine the IC50 value for NO inhibition.

Part 4: Potential as a Modulator of Central Nervous System (CNS) Targets

Some derivatives of 2,4-diaminopyrimidine have been found to be inhibitors of spiroperidol binding, suggesting an affinity for dopamine receptors.[5]

Putative Mechanism: Dopamine Receptor Antagonism

Given the structural precedent, this compound could potentially act as a dopamine receptor antagonist, which may have applications in the treatment of various neurological and psychiatric disorders.

Experimental Validation: Radioligand Binding Assay

A radioligand binding assay can be used to determine the affinity of the compound for dopamine receptors.

Experimental Workflow

G Start Start Membrane_Prep Prepare Membranes from Dopamine Receptor-Expressing Cells Start->Membrane_Prep Binding_Assay Incubate Membranes with Radioligand (e.g., [3H]spiroperidol) and Compound Membrane_Prep->Binding_Assay Separation Separate Bound and Free Radioligand (Filtration) Binding_Assay->Separation Quantification Quantify Bound Radioactivity (Scintillation Counting) Separation->Quantification Ki_Determination Calculate Ki (Inhibitory Constant) Quantification->Ki_Determination End End Ki_Determination->End

Caption: Workflow for a radioligand binding assay.

Conclusion

This compound is a compound with significant therapeutic potential, stemming from the versatile and biologically active 2-aminopyrimidine scaffold. While its precise mechanism of action remains to be fully elucidated, the existing body of research on its derivatives allows us to propose several plausible hypotheses, including roles in oncology, infectious disease, inflammation, and neuroscience. The experimental protocols and workflows detailed in this guide provide a robust framework for validating these hypotheses and unlocking the full therapeutic potential of this promising molecule. Further research into the specific interactions of this compound with biological targets will be crucial for its development as a novel therapeutic agent.

References

An In-depth Technical Guide on the Potential Biological Activity of 2-Amino-6-chloropyrimidin-4-ol Hydrate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous biologically active compounds and approved pharmaceuticals.[1][2][3] Its versatile structure allows for diverse chemical modifications, enabling the fine-tuning of pharmacological activity to engage a wide array of biological targets.[4][5] Among the vast chemical space of pyrimidine derivatives, 2-Amino-6-chloropyrimidin-4-ol hydrate presents itself as a molecule of significant interest for drug discovery and development. The presence of key functional groups—an amino group, a chloro substituent, and a hydroxyl group—on the pyrimidine ring suggests the potential for multifaceted biological activities. This guide provides a comprehensive technical overview of the potential biological activities of this compound, detailing experimental methodologies to elucidate its pharmacological profile and providing insights into its potential mechanisms of action.

The strategic placement of substituents on the pyrimidine ring is crucial for its interaction with biological macromolecules. The amino group can act as a hydrogen bond donor, a common feature in molecules that interact with the hinge region of kinases.[1] The chlorine atom, an electron-withdrawing group, can modulate the electronic properties of the ring and participate in halogen bonding, a recognized interaction in drug-receptor binding. The hydroxyl group, which exists in tautomeric equilibrium with a ketone, provides a hydrogen bond donor and acceptor, further enhancing its potential for molecular recognition. This unique combination of functional groups makes this compound a compelling candidate for screening against various therapeutic targets.

This document will explore the potential of this compound in key therapeutic areas, including oncology, infectious diseases, and inflammation, based on the known activities of structurally related chloropyrimidine and aminopyrimidine analogs.[6][7][8] We will provide detailed, field-proven protocols for a systematic investigation of its biological activity, from initial cytotoxicity screening to more specific enzyme and cell-based assays. The overarching goal is to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies to unlock the therapeutic potential of this compound.

Potential Therapeutic Applications and Rationale

The structural features of this compound suggest several avenues for therapeutic application. The pyrimidine core is a well-established pharmacophore in a multitude of drug classes.[3] This section will delve into the most promising potential applications, drawing parallels with known bioactive pyrimidine derivatives.

Kinase Inhibition in Oncology

The pyrimidine scaffold is a privileged structure in the design of kinase inhibitors, with several FDA-approved drugs targeting various kinases.[1][2] Kinases play a pivotal role in cell signaling pathways that are often dysregulated in cancer, making them attractive targets for therapeutic intervention. The 2-aminopyrimidine motif is particularly adept at forming key hydrogen bonds with the hinge region of the ATP-binding pocket of many kinases.

The potential for this compound to act as a kinase inhibitor is significant. The 2-amino group can mimic the adenine portion of ATP, while substitutions at the 4 and 6 positions can confer selectivity and potency.[1][9] For instance, various 2-aminopyrimidine derivatives have been developed as potent inhibitors of kinases such as Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) and Cyclin-Dependent Kinase 1 (CDK1).[10]

Hypothesized Signaling Pathway Inhibition:

G Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) Downstream Signaling Downstream Signaling Receptor Tyrosine Kinase (RTK)->Downstream Signaling Proliferation, Survival, Angiogenesis Proliferation, Survival, Angiogenesis Downstream Signaling->Proliferation, Survival, Angiogenesis This compound This compound This compound->Receptor Tyrosine Kinase (RTK) G cluster_0 Tier 1: Initial Screening cluster_1 Tier 2: Target-Based Assays cluster_2 Tier 3: Cellular & Mechanistic Studies Cytotoxicity Assay (e.g., MTT) Cytotoxicity Assay (e.g., MTT) Kinase Inhibition Panel Kinase Inhibition Panel Cytotoxicity Assay (e.g., MTT)->Kinase Inhibition Panel Antimicrobial Screening Antimicrobial Screening Enzyme Inhibition Assays Enzyme Inhibition Assays Antimicrobial Screening->Enzyme Inhibition Assays Cell Cycle Analysis Cell Cycle Analysis Kinase Inhibition Panel->Cell Cycle Analysis Apoptosis Assays Apoptosis Assays Kinase Inhibition Panel->Apoptosis Assays In-cell Target Engagement In-cell Target Engagement Enzyme Inhibition Assays->In-cell Target Engagement

References

An In-depth Technical Guide to 2-Amino-6-chloropyrimidin-4-ol Hydrate Derivatives and Analogs: Synthesis, Properties, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 2-aminopyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous clinically approved drugs and a vast array of investigational agents. This guide focuses on a specific, yet versatile, subset: derivatives and analogs of 2-amino-6-chloropyrimidin-4-ol hydrate. We will delve into the synthetic methodologies for accessing this core and its derivatives, explore the critical structure-activity relationships (SAR) that govern their biological effects, and discuss their potential as therapeutic agents, particularly in oncology and infectious diseases. This document is intended to be a practical resource, providing not only theoretical insights but also actionable experimental protocols and data interpretation frameworks for researchers in the field.

The 2-Amino-6-chloropyrimidin-4-ol Core: Structure and Properties

The foundational molecule, 2-amino-6-chloropyrimidin-4-ol, exists in a tautomeric equilibrium between the -ol and -one forms, with the 2-amino-6-chloropyrimidin-4(3H)-one tautomer generally being the more stable and prevalent form in the solid state.[1][2] The presence of the chlorine atom at the 6-position provides a crucial handle for further chemical modifications, making this a valuable intermediate in the synthesis of diverse compound libraries. The amino group at the 2-position is a key pharmacophoric feature, often involved in hydrogen bonding interactions with biological targets.[3] The hydrate form indicates the presence of one or more water molecules within the crystal lattice, which can influence its solid-state properties such as solubility and stability.

While specific experimental data for the synthesis and characterization of this compound is not extensively reported in publicly available literature, its preparation can be inferred from the well-established chemistry of pyrimidines. A plausible synthetic route would involve the cyclization of a suitable three-carbon precursor with guanidine, followed by chlorination.

Synthesis of 2-Aminopyrimidine Derivatives

The true utility of the 2-amino-6-chloropyrimidin-4-ol core lies in its potential for diversification. The chlorine atom at the 6-position is susceptible to nucleophilic aromatic substitution, allowing for the introduction of a wide range of substituents.

Synthesis of the Precursor: 2-Amino-4,6-dichloropyrimidine

A common and versatile starting material for many derivatives is 2-amino-4,6-dichloropyrimidine. Its synthesis from the more readily available 2-amino-4,6-dihydroxypyrimidine is a critical first step.

Experimental Protocol: Synthesis of 2-Amino-4,6-dichloropyrimidine [4]

  • Reaction Setup: In a well-ventilated fume hood, equip a round-bottom flask with a reflux condenser and a magnetic stirrer.

  • Reagents: To the flask, add 2-amino-4,6-dihydroxypyrimidine (1 equivalent). Carefully add phosphorus oxychloride (POCl₃) (at least 3 equivalents).

  • Reaction Conditions: Heat the mixture to reflux (approximately 105-110 °C) and maintain for 4-6 hours. The reaction should be monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up: After cooling to room temperature, slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring. This will quench the excess POCl₃.

  • Neutralization: Neutralize the acidic aqueous solution with a saturated solution of sodium bicarbonate or sodium hydroxide until the pH is approximately 7-8.

  • Isolation: The product will precipitate out of the solution. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield 2-amino-4,6-dichloropyrimidine.

G start 2-Amino-4,6-dihydroxypyrimidine intermediate Reaction Mixture start->intermediate reagents POCl3, Reflux quench Quench with Ice Water intermediate->quench neutralize Neutralize (NaHCO3/NaOH) quench->neutralize isolate Filter and Dry neutralize->isolate product 2-Amino-4,6-dichloropyrimidine isolate->product

Caption: Synthesis of 2-amino-4,6-dichloropyrimidine.

Diversification at the 4- and 6-Positions

With 2-amino-4,6-dichloropyrimidine in hand, selective nucleophilic substitution can be achieved to introduce a variety of functional groups at the 4- and 6-positions. The reactivity of the two chlorine atoms can be modulated by reaction conditions. Generally, the chlorine at the 4-position is more reactive towards nucleophiles.

Experimental Protocol: General Procedure for Nucleophilic Substitution [5]

  • Reaction Setup: In a round-bottom flask, dissolve 2-amino-4,6-dichloropyrimidine (1 equivalent) in a suitable solvent such as isopropanol, DMF, or THF.

  • Addition of Nucleophile: Add the desired nucleophile (e.g., an amine, thiol, or alcohol) (1.1 equivalents) to the solution.

  • Base: Add a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (2 equivalents), to scavenge the HCl generated during the reaction.

  • Reaction Conditions: The reaction mixture can be stirred at room temperature or heated, depending on the reactivity of the nucleophile. Microwave irradiation can also be employed to accelerate the reaction.[5]

  • Work-up and Purification: Upon completion, the reaction mixture is typically diluted with water and extracted with an organic solvent like ethyl acetate. The organic layer is then washed, dried, and concentrated. The crude product is purified by column chromatography or recrystallization.

G start 2-Amino-4,6-dichloropyrimidine reaction Nucleophilic Aromatic Substitution start->reaction nucleophile Nucleophile (R-NH2, R-SH, R-OH) nucleophile->reaction base Base (TEA or DIPEA) base->reaction product Substituted 2-Aminopyrimidine reaction->product

Caption: General workflow for nucleophilic substitution.

Structure-Activity Relationships (SAR)

The biological activity of 2-aminopyrimidine derivatives is highly dependent on the nature and position of the substituents on the pyrimidine ring.

Kinase Inhibition

A significant body of research has focused on 2-aminopyrimidine derivatives as kinase inhibitors.[6] The 2-amino group often forms a key hydrogen bond interaction with the hinge region of the kinase active site.

  • Substituents at the 4-position: Bulky and hydrophobic groups at this position are often well-tolerated and can occupy the hydrophobic pocket of the ATP-binding site, enhancing potency and selectivity.

  • Substituents at the 5-position: Modification at this position can influence the planarity of the molecule and introduce additional interactions with the solvent-exposed region of the active site.

  • Substituents at the 6-position: Similar to the 4-position, this position can be modified to target specific features of the kinase active site.

Table 1: SAR of 2-Aminopyrimidine Derivatives as Kinase Inhibitors

Position of SubstitutionFavorable SubstituentsRationale
2-Amino Unsubstituted or small alkylForms key hydrogen bonds with the kinase hinge region.
4-Aryl/Heteroaryl Substituted phenyl, pyridylOccupies the hydrophobic pocket, can be tuned for selectivity.
5-Position Small alkyl, halogenCan modulate planarity and introduce additional interactions.
6-Aryl/Heteroaryl Varies depending on the targetCan be used to fine-tune potency and selectivity.
Antimicrobial Activity

2-Aminopyrimidine derivatives have also shown promise as antimicrobial agents.[3] The mechanism of action can vary, but often involves the inhibition of essential bacterial enzymes.

  • Lipophilicity: The overall lipophilicity of the molecule plays a crucial role in its ability to penetrate the bacterial cell wall.

  • Hydrogen Bonding: The 2-amino group and other hydrogen bond donors/acceptors are important for target engagement.

Analogs of 2-Amino-6-chloropyrimidin-4-ol

Analogs of the core structure, where the pyrimidine ring is replaced by a bioisosteric heterocycle, have also been explored to modulate physicochemical properties and biological activity.

  • Purines: The fusion of an imidazole ring to the pyrimidine core gives rise to purines, which are also privileged scaffolds in medicinal chemistry. 2-amino-6-chloropurine is a key intermediate in the synthesis of antiviral nucleoside analogs.[7]

  • Pyridopyrimidines: These analogs have shown potent anticancer and antimicrobial activities.[8]

  • Other Heterocycles: A variety of other heterocyclic systems can be considered as bioisosteric replacements for the pyrimidine core to improve properties such as solubility, metabolic stability, and target selectivity.[9][10]

G core 2-Aminopyrimidin-4-ol purine Purine core->purine Bioisostere pyridopyrimidine Pyridopyrimidine core->pyridopyrimidine Bioisostere other Other Heterocycles core->other Bioisostere

Caption: Bioisosteric analogs of the 2-aminopyrimidin-4-ol core.

Therapeutic Potential and Future Directions

Derivatives of 2-amino-6-chloropyrimidin-4-ol have demonstrated a wide range of biological activities, making them attractive candidates for drug discovery programs.

  • Oncology: The development of selective kinase inhibitors continues to be a major focus in cancer research. The 2-aminopyrimidine scaffold provides a robust platform for the design of next-generation targeted therapies.

  • Infectious Diseases: With the rise of antimicrobial resistance, there is an urgent need for new classes of antibiotics. 2-Aminopyrimidine derivatives offer a promising starting point for the development of novel anti-infective agents.

  • Other Therapeutic Areas: The versatility of this scaffold has led to its exploration in a variety of other therapeutic areas, including inflammation and neurodegenerative diseases.[11]

Future research in this area will likely focus on the development of more selective and potent compounds with improved pharmacokinetic and safety profiles. The use of computational methods, such as structure-based drug design and virtual screening, will continue to play a crucial role in accelerating the discovery of new drug candidates based on the 2-aminopyrimidine scaffold.

References

The Researcher's Guide to 2-Amino-6-chloropyrimidin-4-ol Hydrate: From Sourcing to Synthesis and Application in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Scientists and Drug Development Professionals

Introduction: The Versatility of a Privileged Scaffold

In the landscape of modern medicinal chemistry, the pyrimidine core stands as a "privileged scaffold," a foundational structure renowned for its recurrence in a multitude of biologically active compounds.[1] Among the vast family of pyrimidine derivatives, 2-Amino-6-chloropyrimidin-4-ol hydrate emerges as a key building block, particularly in the synthesis of targeted therapeutics like kinase inhibitors.[2][3] Its strategic arrangement of amino, chloro, and hydroxyl functional groups offers a versatile platform for chemical modification, enabling the development of novel molecules with high affinity and selectivity for their biological targets. This guide provides an in-depth technical overview of this compound, from its commercial availability and quality control to its synthesis and application in the dynamic field of drug discovery.

Sourcing and Commercial Availability: A Researcher's Starting Point

This compound is readily available from a variety of commercial suppliers catering to the research and development sector. When procuring this essential building block, it is crucial to consider factors such as purity, available quantities, and the supplier's quality management systems.

SupplierPurityCAS NumberMolecular FormulaAdditional Notes
Various Chemical Suppliers Typically ≥95%410530-71-1, 206658-81-3C4H6ClN3O2Purity levels and available quantities may vary. Always request a Certificate of Analysis (CoA).[4][5]

Note: The CAS numbers 410530-71-1 and 206658-81-3 are often used interchangeably for this compound.[5] Researchers should verify the specific CAS number and product specifications with the supplier prior to purchase. It is imperative to source this chemical from reputable suppliers who can provide a comprehensive Certificate of Analysis detailing the purity and impurity profile of the specific batch.[6]

Physicochemical Properties and Handling

A thorough understanding of the physicochemical properties of this compound is essential for its proper handling, storage, and use in experimental settings.

PropertyValueSource
Molecular Weight 163.56 g/mol [4]
Appearance Off-white to light yellow solidGeneric observation
Solubility Limited solubility in water, soluble in some organic solvents.[7]
Storage Store in a cool, dry, well-ventilated area away from incompatible substances.[7]

Safety Precautions: this compound is classified as a hazardous substance. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[7] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times when handling this compound. All work should be conducted in a well-ventilated fume hood. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.

Synthesis of 2-Amino-6-chloropyrimidin-4-ol: A Detailed Protocol

While commercially available, in-house synthesis of 2-Amino-6-chloropyrimidin-4-ol may be necessary for certain research applications or for the preparation of analogues. The following protocol is a generalized procedure based on established methods for the chlorination of hydroxypyrimidines.[8][9][10]

Reaction Scheme:

G 2-Amino-4,6-dihydroxypyrimidine 2-Amino-4,6-dihydroxypyrimidine 2-Amino-6-chloropyrimidin-4-ol 2-Amino-6-chloropyrimidin-4-ol 2-Amino-4,6-dihydroxypyrimidine->2-Amino-6-chloropyrimidin-4-ol POCl3, Heat

Caption: General reaction scheme for the synthesis of 2-Amino-6-chloropyrimidin-4-ol.

Materials and Reagents:

  • 2-Amino-4,6-dihydroxypyrimidine

  • Phosphorus oxychloride (POCl3)

  • N,N-Dimethylaniline (optional, as a catalyst)[11]

  • Ice

  • Sodium hydroxide (NaOH) solution (e.g., 10 M)

  • Dichloromethane (DCM) or other suitable organic solvent

  • Anhydrous sodium sulfate (Na2SO4)

Step-by-Step Protocol:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add 2-Amino-4,6-dihydroxypyrimidine.

  • Addition of Chlorinating Agent: Under a nitrogen atmosphere, slowly add an excess of phosphorus oxychloride to the flask. If desired, a catalytic amount of N,N-dimethylaniline can be added.

  • Heating: Heat the reaction mixture to reflux (approximately 105-110 °C) and maintain this temperature for several hours (typically 4-8 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[8]

  • Quenching: After the reaction is complete, cool the mixture to room temperature. Carefully and slowly, pour the reaction mixture onto crushed ice with vigorous stirring in a well-ventilated fume hood. This step is highly exothermic and will generate HCl gas.

  • Neutralization: Neutralize the acidic aqueous solution by the slow addition of a concentrated sodium hydroxide solution until the pH is approximately 7-8. This should be done in an ice bath to control the temperature.

  • Extraction: Extract the aqueous layer with a suitable organic solvent such as dichloromethane.

  • Drying and Concentration: Combine the organic extracts and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: The crude 2-Amino-6-chloropyrimidin-4-ol can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography.

Quality Control and Purity Analysis

Ensuring the purity of this compound is critical for its successful application in drug discovery, as impurities can lead to side reactions and affect biological assay results.[6] A robust quality control workflow should be implemented to assess the purity of both commercially sourced and in-house synthesized material.

QC_Workflow cluster_0 Sample Preparation cluster_1 Analytical Techniques cluster_2 Data Analysis and Reporting Start Commercial or Synthesized This compound Dissolution Dissolution in a suitable solvent Start->Dissolution HPLC HPLC-UV for Purity and Impurity Profiling Dissolution->HPLC LCMS LC-MS for Impurity Identification Dissolution->LCMS NMR 1H NMR for Structural Confirmation Dissolution->NMR Analysis Data Interpretation and Purity Calculation HPLC->Analysis LCMS->Analysis NMR->Analysis CoA Generation of Certificate of Analysis (CoA) Analysis->CoA

Caption: Quality control workflow for this compound.

Common Impurities:

  • Unreacted Starting Material: Residual 2-Amino-4,6-dihydroxypyrimidine.

  • Over-chlorinated Byproducts: Formation of 2-Amino-4,6-dichloropyrimidine.

  • Hydrolysis Products: Replacement of the chlorine atom with a hydroxyl group if moisture is present during workup or storage.

  • Solvent Adducts: Residual solvents from the synthesis and purification process.

Analytical Methods:

  • High-Performance Liquid Chromatography (HPLC): A cornerstone technique for assessing the purity of this compound. A reversed-phase C18 column with a mobile phase gradient of acetonitrile and water is typically effective for separating the main compound from its impurities. UV detection at an appropriate wavelength (e.g., 254 nm) allows for quantification.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Essential for the identification of unknown impurities. By coupling the separation power of LC with the mass detection of MS, the molecular weights of impurities can be determined, aiding in their structural elucidation.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for confirming the chemical structure of the synthesized compound and for identifying and quantifying impurities with distinct spectral signatures.

Application in Drug Discovery: A Gateway to Kinase Inhibitors

The 2-aminopyrimidine scaffold is a well-established pharmacophore in the design of kinase inhibitors.[3] The amino group at the 2-position and the nitrogen atom at the 1-position of the pyrimidine ring can form crucial hydrogen bond interactions with the hinge region of the ATP-binding pocket of many kinases. This compound serves as an excellent starting material for the synthesis of a diverse library of kinase inhibitors through a versatile synthetic strategy.

Kinase_Inhibitor_Synthesis A 2-Amino-6-chloropyrimidin-4-ol B 2-Amino-4,6-dichloropyrimidine A->B Chlorination (e.g., POCl3) C Diverse Kinase Inhibitor Library B->C Nucleophilic Aromatic Substitution (SNAr) with various amines

Caption: Synthetic pathway to kinase inhibitors from 2-Amino-6-chloropyrimidin-4-ol.

The 4-hydroxyl group can be converted to a more reactive chloro group, which can then be displaced by a variety of nucleophiles, most commonly amines, in a nucleophilic aromatic substitution (SNAr) reaction.[12] This allows for the introduction of diverse side chains that can interact with other regions of the ATP-binding site, thereby modulating the potency and selectivity of the inhibitor. This modular approach enables the rapid generation of a library of compounds for structure-activity relationship (SAR) studies, a critical step in the optimization of lead compounds in drug discovery.[2][12][13]

Conclusion

This compound is a commercially available and synthetically accessible building block of significant value to the drug discovery community. Its versatile chemical nature makes it an ideal starting point for the synthesis of a wide range of biologically active molecules, most notably kinase inhibitors. A thorough understanding of its sourcing, handling, synthesis, and quality control is paramount for researchers aiming to leverage its potential in the development of novel therapeutics. This guide provides a comprehensive framework to empower scientists and drug development professionals in their pursuit of innovative medicines.

References

Methodological & Application

Application Notes & Protocols for 2-Amino-6-chloropyrimidin-4-ol Hydrate in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: The Versatility of the 2-Aminopyrimidine Scaffold

2-Amino-6-chloropyrimidin-4-ol hydrate is a highly functionalized heterocyclic building block of significant interest to the fields of medicinal chemistry and drug development. Its structure incorporates multiple reactive sites, making it an exceptionally versatile scaffold for the synthesis of complex molecular architectures. The 2-aminopyrimidine core is a well-established "privileged structure," particularly in the development of kinase inhibitors.[1] This is due to its intrinsic ability to form crucial hydrogen bond interactions with the hinge region of the ATP-binding site in many kinases, a foundational interaction for achieving high-potency inhibition.[1]

This document serves as a comprehensive technical guide for researchers, providing in-depth protocols and field-proven insights into the practical application of this compound in key organic transformations. The methodologies detailed herein are grounded in established chemical principles and are designed to be both robust and adaptable for the synthesis of compound libraries aimed at drug discovery.

Physicochemical Properties and Safety Data

A thorough understanding of the reagent's properties and handling requirements is paramount for successful and safe experimentation.

Physical and Chemical Properties
PropertyValueSource
CAS Number 410530-71-1[2][3]
Molecular Formula C₄H₆ClN₃O₂[2]
Molecular Weight 163.56 g/mol [2]
Appearance Off-white powder/solid[4]
Melting Point 265-267 °C[5]
IUPAC Name 2-amino-6-chloro-1H-pyrimidin-4-one hydrate[5]
Safety and Handling

This compound and similar chlorinated aminopyrimidines are classified as hazardous substances and must be handled with appropriate precautions.

  • Hazard Statements : Harmful if swallowed (H302), causes skin irritation (H315), and causes serious eye irritation (H319).[6][7][8] May also cause respiratory irritation (H335).[6][7][8]

  • Precautionary Measures :

    • Always handle in a well-ventilated area or a chemical fume hood.[4][7]

    • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[6][7][9]

    • Avoid breathing dust.[6][7]

    • Wash hands thoroughly after handling.[4][6]

  • Storage : Store in a cool, dry, well-ventilated place in a tightly sealed container.[4][7]

  • Incompatible Materials : Avoid contact with strong oxidizing agents and strong acids.[4]

Always consult the full Safety Data Sheet (SDS) from your supplier before use.

Core Synthetic Strategy: A Gateway to Molecular Diversity

The synthetic utility of this compound stems from the differential reactivity of its functional groups. The chlorine atom at the C6 position is the primary electrophilic site, susceptible to displacement via nucleophilic aromatic substitution (SNA_r) or elimination through palladium-catalyzed cross-coupling reactions. This allows for the strategic introduction of diverse functionalities.

The general workflow involves leveraging the C6-Cl bond as a synthetic handle for diversification, creating a library of substituted 2-aminopyrimidin-4-one derivatives.

Caption: General synthetic workflow using this compound.

Key Applications & Protocols

The following sections provide detailed protocols for the most common and powerful transformations involving this scaffold. These methods are foundational for building libraries of potential drug candidates.

Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds by coupling an organohalide with a boronic acid or ester.[10][11] For 2-Amino-6-chloropyrimidin-4-ol, this reaction allows for the introduction of various aryl or heteroaryl moieties at the C6 position, which is critical for exploring the solvent-exposed regions of a kinase binding pocket.

Caption: Suzuki-Miyaura cross-coupling reaction scheme.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol is a robust starting point and may require optimization for specific substrates.[12][13]

  • Materials:

    • This compound (1.0 eq)

    • Arylboronic acid (1.2 - 1.5 eq)

    • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

    • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 - 3.0 eq)

    • Solvent: Anhydrous, degassed 1,4-dioxane and water (e.g., 4:1 v/v)

    • Standard glassware for inert atmosphere reactions

  • Procedure:

    • To a dry Schlenk flask, add this compound, the arylboronic acid, and the base.

    • Evacuate and backfill the flask with an inert atmosphere (Argon or Nitrogen) three times.

    • Add the palladium catalyst to the flask under the inert atmosphere.

    • Add the degassed solvent mixture via cannula.

    • Heat the reaction mixture to 80-100 °C and stir vigorously for 12-24 hours.

    • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

    • Cool the reaction to room temperature. Dilute with ethyl acetate and water.

    • Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to yield the desired 6-aryl-2-aminopyrimidin-4-ol.

Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for forming C-N bonds, coupling amines with aryl halides.[14][15] This reaction is invaluable for installing diverse (hetero)arylamino or alkylamino groups at the C6 position, which often serve as key pharmacophoric elements that modulate kinase selectivity and potency.

Protocol 2: General Procedure for Buchwald-Hartwig Amination

Ligand and base selection are critical for this transformation and often require screening for optimal results.[1][16][17]

  • Materials:

    • This compound (1.0 eq)

    • Amine (primary or secondary, 1.2 - 1.5 eq)

    • Palladium pre-catalyst (e.g., Pd₂(dba)₃, 2-5 mol%)

    • Phosphine Ligand (e.g., Xantphos, BINAP, 4-10 mol%)

    • Base (e.g., Cs₂CO₃ or K₃PO₄, 2.0 eq)

    • Solvent: Anhydrous, degassed 1,4-dioxane or toluene

  • Procedure:

    • In a glovebox or under a strong flow of inert gas, add the palladium pre-catalyst, ligand, and base to a dry reaction vessel.

    • Add this compound and the desired amine.

    • Seal the vessel and add the anhydrous, degassed solvent.

    • Heat the reaction mixture to 100-120 °C for 12-24 hours.

    • Monitor the reaction by LC-MS. Upon completion, cool the mixture to room temperature.

    • Dilute the mixture with a suitable solvent like ethyl acetate and filter through a pad of Celite® to remove palladium residues, washing the pad thoroughly.[1]

    • Concentrate the filtrate under reduced pressure.

    • Purify the residue by flash column chromatography or preparative HPLC to obtain the target 6-amino-substituted pyrimidin-4-ol.

Nucleophilic Aromatic Substitution (SNA_r)

Direct displacement of the C6-chloride with a nucleophile is often the most straightforward and atom-economical method for diversification.[18] This reaction is particularly effective with strong nucleophiles like primary and secondary amines, alkoxides, and thiolates. The electron-withdrawing nature of the pyrimidine ring nitrogens activates the C6 position towards nucleophilic attack.[18]

Protocol 3: General Procedure for S_NAr with an Amine

This reaction is often driven to completion by using an excess of the amine, which can also act as the base.

  • Materials:

    • This compound (1.0 eq)

    • Amine nucleophile (2.0 - 5.0 eq)

    • Optional: A non-nucleophilic base (e.g., DIPEA, 2.0 eq) if the amine is valuable or forms a stable salt.

    • Solvent (e.g., n-Butanol, DMF, or NMP)

  • Procedure:

    • Combine this compound and the amine in a sealable reaction tube or flask.

    • Add the solvent and the optional base.

    • Seal the vessel and heat the mixture to 100-150 °C for 4-18 hours.

    • Monitor the reaction by TLC or LC-MS.

    • Once the reaction is complete, cool to room temperature.

    • If the product precipitates upon cooling, it can be isolated by filtration, washed with a cold solvent (like diethyl ether or ethanol), and dried.

    • Alternatively, remove the solvent under reduced pressure. Partition the residue between water and ethyl acetate.

    • Separate the layers, extract the aqueous phase, combine the organic extracts, dry over Na₂SO₄, and concentrate.

    • Purify via column chromatography or recrystallization.

Conclusion

This compound is a robust and highly adaptable starting material for the synthesis of diverse chemical libraries, particularly for targeting protein kinases. The protocols for Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and nucleophilic aromatic substitution described herein provide a solid foundation for researchers. Mastery of these key transformations enables the rapid and efficient generation of novel, high-value compounds for advancing drug discovery programs.

References

Application Notes and Protocols for the Utilization of 2-Amino-6-chloropyrimidin-4-ol Hydrate in the Synthesis of Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrimidine Scaffold as a Cornerstone in Kinase Inhibitor Design

Protein kinases, as central regulators of cellular signaling, have emerged as one of the most critical classes of drug targets in modern oncology and immunology. The development of small molecule kinase inhibitors has revolutionized the treatment of various diseases, particularly cancer.[1] Within the vast landscape of kinase inhibitor scaffolds, the pyrimidine ring holds a privileged status.[2] Specifically, the 2-aminopyrimidine moiety is a recurring motif in numerous clinically approved and investigational kinase inhibitors. This is due to its intrinsic ability to form crucial hydrogen bond interactions with the "hinge" region of the kinase ATP-binding pocket, mimicking the adenine base of ATP.[3] This foundational interaction provides a strong anchor for the inhibitor, allowing for the exploration of chemical diversity at other positions of the scaffold to achieve potency and selectivity.

2-Amino-6-chloropyrimidin-4-ol hydrate is a versatile and reactive building block poised for the synthesis of diverse libraries of kinase inhibitors. The presence of a chloro group at the 6-position offers a prime handle for palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide array of aryl and heteroaryl substituents. These substituents can be tailored to interact with the solvent-exposed region of the ATP-binding site, a key strategy for modulating the inhibitor's potency and kinase selectivity profile. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of this compound as a starting material for the synthesis of novel kinase inhibitors. We will delve into its physicochemical properties, key synthetic transformations with detailed protocols, and the underlying principles of structure-activity relationship (SAR) that guide the design of potent and selective inhibitors.

Physicochemical Properties of this compound

A thorough understanding of the starting material's properties is fundamental to successful and reproducible synthetic campaigns.

PropertyValueSource
CAS Number 410530-71-1[1][4]
Molecular Formula C₄H₆ClN₃O₂[1]
Molecular Weight 163.56 g/mol [1]
IUPAC Name 2-amino-6-chloro-1H-pyrimidin-4-one hydrate
Physical Form Solid
PSA (Polar Surface Area) 81.26 Ų[1]
LogP 0.93470[1]

A Note on Tautomerism: It is crucial to recognize that 2-amino-6-chloropyrimidin-4-ol exists in a tautomeric equilibrium between the pyrimidin-4-ol and the pyrimidin-4(1H)-one form. In the solid state and under most physiological conditions, the keto (pyrimidin-4-one) form is predominant.[5] This tautomeric preference influences the molecule's hydrogen bonding capabilities and reactivity. For the purpose of this guide, we will primarily depict the more stable pyrimidin-4-one tautomer.

Synthetic Strategy: A Two-Pronged Approach to Kinase Inhibitor Scaffolds

The strategic utility of this compound lies in its amenability to sequential, selective functionalization. The chlorine atom at the C6 position is the primary site for introducing diversity. This is typically achieved through palladium-catalyzed cross-coupling reactions, which are well-established for their broad substrate scope and functional group tolerance.[6][7]

The general workflow for elaborating this building block into a library of potential kinase inhibitors is outlined below.

G A 2-Amino-6-chloropyrimidin-4-ol Hydrate B Palladium-Catalyzed Cross-Coupling A->B R-B(OH)₂ or R-NH₂ C Suzuki-Miyaura Coupling (C-C Bond Formation) B->C D Buchwald-Hartwig Amination (C-N Bond Formation) B->D E 2-Amino-6-aryl/heteroaryl- pyrimidin-4-ol Library C->E F 2-Amino-6-(substituted-amino)- pyrimidin-4-ol Library D->F G Screening & SAR (Kinase Assays) E->G F->G

Caption: General synthetic workflow for kinase inhibitor library synthesis.

This strategy allows for late-stage diversification, where a common core is coupled with a variety of building blocks to rapidly generate a library of analogs for screening and structure-activity relationship (SAR) studies.

Experimental Protocols: Palladium-Catalyzed Cross-Coupling Reactions

The following protocols are generalized procedures based on well-established methods for Suzuki-Miyaura and Buchwald-Hartwig reactions on related chloropyrimidine and other heteroaryl chloride scaffolds.[6][8][9][10] Optimization of catalyst, ligand, base, solvent, and temperature may be necessary for specific substrates.

Protocol 1: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation

This reaction is a powerful method for creating a carbon-carbon bond between the C6 position of the pyrimidine core and an aryl or heteroaryl boronic acid.[7]

Reaction Scheme:

Materials:

  • This compound (1.0 eq)

  • Aryl- or heteroarylboronic acid (1.2-1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), or a pre-catalyst) (1-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄) (2.0-3.0 eq)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane/water, DME, or toluene)

Procedure:

  • To a flame-dried reaction vessel, add this compound, the arylboronic acid, and the base.

  • Seal the vessel with a septum and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Under a positive pressure of inert gas, add the palladium catalyst.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by a suitable method (e.g., TLC or LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired 2-amino-6-arylpyrimidin-4-ol derivative.

Table of Representative Suzuki Coupling Conditions:

Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Typical Yield
Pd₂(dba)₃ (1.5)P(t-Bu)₃ (3.0)KF (spray-dried)THF50Moderate to High
Pd(PPh₃)₄ (5)-K₂CO₃ (2)1,4-Dioxane/H₂O (4:1)90Moderate
PdCl₂(dppf) (3)-Cs₂CO₃ (2)DME85Moderate to High

Note: Yields are highly substrate-dependent.

G cluster_0 Suzuki-Miyaura Catalytic Cycle A Pd(0)L₂ (Active Catalyst) B Oxidative Addition A->B Ar-Cl C Ar-Pd(II)-Cl(L)₂ B->C D Transmetalation C->D R-B(OH)₂ + Base E Ar-Pd(II)-R(L)₂ D->E F Reductive Elimination E->F F->A G Ar-R (Product) F->G

Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.

Protocol 2: Buchwald-Hartwig Amination for C-N Bond Formation

This reaction enables the synthesis of C6-aminated pyrimidinones, introducing a key pharmacophoric element for interaction with the kinase active site.[6][11]

Reaction Scheme:

Materials:

  • This compound (1.0 eq)

  • Primary or secondary amine (1.1-1.5 eq)

  • Palladium catalyst/pre-catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) (1-5 mol%)

  • Phosphine ligand (e.g., Xantphos, BINAP, RuPhos) (2-10 mol%)

  • Strong, non-nucleophilic base (e.g., NaOt-Bu, K₃PO₄, Cs₂CO₃) (1.5-2.5 eq)

  • Anhydrous, degassed solvent (e.g., toluene, 1,4-dioxane)

Procedure:

  • In a glovebox or under an inert atmosphere, add the palladium source, ligand, and base to a flame-dried reaction vessel.

  • Add this compound and the amine.

  • Add the anhydrous, degassed solvent.

  • Seal the vessel and heat to the desired temperature (typically 80-120 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench by adding a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or preparative HPLC to afford the desired 2-amino-6-(substituted-amino)pyrimidin-4-ol.

Table of Representative Buchwald-Hartwig Amination Conditions:

Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Typical Yield
Pd₂(dba)₃ (2.5)Xantphos (5)Cs₂CO₃ (2)1,4-Dioxane100Moderate to High
Pd(OAc)₂ (2)BINAP (3)NaOt-Bu (1.5)Toluene110Moderate to High
RuPhos Pd G3 (3)-K₃PO₄ (2)t-Amyl alcohol100High

Note: Yields are highly substrate-dependent.

G cluster_0 Buchwald-Hartwig Catalytic Cycle A Pd(0)L₂ (Active Catalyst) B Oxidative Addition A->B Ar-Cl C Ar-Pd(II)-Cl(L)₂ B->C D Amine Coordination & Deprotonation C->D R₂NH + Base E Ar-Pd(II)-NR₂(L)₂ D->E F Reductive Elimination E->F F->A G Ar-NR₂ (Product) F->G

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Structure-Activity Relationship (SAR) Insights

The ultimate goal of synthesizing a library of inhibitors is to understand the relationship between chemical structure and biological activity. For 2-aminopyrimidine-based kinase inhibitors, the SAR can be rationalized by considering the interactions within the ATP-binding pocket.

G cluster_0 Kinase ATP Binding Site cluster_1 2-Amino-6-Aryl-Pyrimidin-4-one Inhibitor hinge Hinge Region solvent_front Solvent-Exposed Region inhibitor inhibitor->hinge H-Bonds inhibitor->solvent_front Van der Waals / Hydrophobic Interactions

Caption: Key interaction points of a 2-aminopyrimidine inhibitor.

  • C2-Amino Group: This group is the primary anchor, forming one or two hydrogen bonds with the backbone amide of the kinase hinge region. It is generally considered immutable in early-stage inhibitor design.

  • C4-Oxo Group: The pyrimidinone oxygen can act as a hydrogen bond acceptor, further stabilizing the inhibitor's binding.

  • C6-Substituent (R-group): This is the primary vector for exploring SAR. The substituent introduced via Suzuki or Buchwald-Hartwig reactions extends into the solvent-exposed region of the ATP pocket.

    • Size and Shape: The size and shape of the R-group can influence potency by occupying hydrophobic pockets. Bulky groups may enhance van der Waals interactions but can also lead to steric clashes.

    • Polarity and Hydrogen Bonding: Introducing polar functional groups (e.g., amides, sulfonamides, ethers) on the C6-aryl or C6-amino moiety can form additional hydrogen bonds with residues in the solvent-front region, significantly boosting potency and influencing selectivity.

    • Selectivity: The diversity of amino acid residues in the solvent-exposed region across different kinases is the primary determinant of inhibitor selectivity. By carefully tailoring the C6-substituent, one can achieve selective inhibition of the target kinase over off-target kinases, which is crucial for minimizing side effects.[2]

Conclusion

This compound is a high-value, versatile building block for the synthesis of novel kinase inhibitors. Its strategic placement of reactive and interactive functional groups—the hinge-binding 2-amino group, the C4-oxo group, and the C6-chloro handle—provides an ideal platform for medicinal chemists. The robust and well-documented palladium-catalyzed cross-coupling methodologies, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, offer reliable and flexible routes to rapidly generate diverse libraries of compounds. By systematically exploring the structure-activity relationships at the C6-position, researchers can effectively navigate the chemical space to discover potent and selective kinase inhibitors for a range of therapeutic applications.

References

The Strategic Application of 2-Amino-6-chloropyrimidin-4-ol Hydrate in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Pyrimidine Scaffold

The pyrimidine nucleus is a cornerstone in the architecture of medicinally active compounds, owing to its presence in the nucleobases of DNA and RNA. This inherent biological relevance has rendered pyrimidine derivatives a "privileged scaffold" in drug discovery. Their ability to form multiple hydrogen bonds and engage in various non-covalent interactions with biological targets makes them ideal candidates for the design of potent and selective therapeutic agents. Among the vast array of pyrimidine-based building blocks, 2-Amino-6-chloropyrimidin-4-ol hydrate (CAS No: 410530-71-1) has emerged as a particularly versatile and valuable intermediate. Its trifunctional nature, possessing an amino group, a hydroxyl group (in its tautomeric form), and a reactive chlorine atom, provides medicinal chemists with a powerful tool for the synthesis of diverse compound libraries targeting a wide range of diseases. This guide provides an in-depth exploration of the applications of this key intermediate, complete with detailed protocols and mechanistic insights to empower researchers in their drug discovery endeavors.

Physicochemical Properties and Safety Profile

A thorough understanding of the physicochemical properties and safety considerations of a starting material is paramount for its effective and safe utilization in the laboratory.

PropertyValueReference
CAS Number 410530-71-1[1][2][3][4]
Molecular Formula C₄H₆ClN₃O₂[1][2]
Molecular Weight 163.56 g/mol [1][2]
Appearance Off-white to pale yellow solid-
Storage Sealed in a dry environment at 2-8°C[1]

Safety Information:

This compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. It is advisable to work in a well-ventilated fume hood. For detailed safety information, always consult the material safety data sheet (MSDS) provided by the supplier.

Core Synthetic Strategy: A Two-Act Play of Activation and Diversification

The primary utility of this compound in medicinal chemistry lies in a robust two-step synthetic sequence:

  • Activation: The hydroxyl group at the 4-position is converted to a more reactive leaving group, typically a chlorine atom, to yield the highly versatile 2-amino-4,6-dichloropyrimidine intermediate.

  • Diversification: The chlorine atoms on the pyrimidine ring, now activated towards nucleophilic aromatic substitution (SNAr), can be sequentially or simultaneously displaced by a wide array of nucleophiles, leading to the rapid generation of diverse compound libraries.

This strategy allows for late-stage functionalization, a key principle in modern drug discovery, enabling the exploration of structure-activity relationships (SAR) in an efficient and modular fashion.

G A 2-Amino-6-chloropyrimidin-4-ol hydrate B Activation (Chlorination) A->B POCl3 C 2-Amino-4,6-dichloropyrimidine (Key Intermediate) B->C D Diversification (SNAr) - Amines - Alcohols - Thiols C->D Nucleophiles E Diverse Library of Bioactive Molecules D->E

Caption: General synthetic workflow starting from this compound.

Application in Kinase Inhibitor Synthesis: Targeting the ATP-Binding Site

A significant application of this compound is in the synthesis of protein kinase inhibitors. The 2-aminopyrimidine scaffold is a well-established "hinge-binding" motif, capable of forming crucial hydrogen bonds with the backbone of the kinase hinge region, a conserved feature of the ATP-binding site. This interaction serves as an anchor, allowing for the exploration of different substituents at the 4- and 6-positions to achieve potency and selectivity.

Targeting Key Signaling Pathways

Many kinase inhibitors derived from this scaffold target critical signaling pathways implicated in cancer and inflammatory diseases, such as the JAK-STAT and PI3K-Akt pathways.

JAK_STAT Cytokine Cytokine Receptor Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation STAT_dimer STAT Dimer STAT->STAT_dimer Dimerization Nucleus Nucleus STAT_dimer->Nucleus Translocation Gene Gene Transcription Nucleus->Gene

Caption: Simplified representation of the JAK-STAT signaling pathway.[5][6][7][8]

PI3K_Akt GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 Akt Akt PIP3->Akt Activation Downstream Downstream Effectors Akt->Downstream Cell Cell Survival, Growth, Proliferation Downstream->Cell

Caption: Overview of the PI3K-Akt signaling pathway.[9][10][11][12][13]

Exemplary Kinase Inhibitors and their Biological Activity

While direct synthesis of commercially available drugs from this compound may not be extensively published, numerous studies demonstrate the synthesis of potent kinase inhibitors from closely related 2-aminopyrimidine scaffolds.

Compound ClassTarget KinaseIC₅₀ (nM)Reference
2,6-Diaminopyrimidin-4-onesIRAK427[14]
2-AminopyrimidinonesCK21100[15][16]
2-Amino-4-aryl-5-chloropyrimidinesVEGFR-2, CDK1Potent Inhibition[17]
2-Aminopyrimidine DerivativesEGFRC797SPotent Inhibition[18]
2-Aminopyrimidine DerivativesCDK9/HDAC188.4 / 168.9[19]

Experimental Protocols: A Step-by-Step Guide

The following protocols are based on established procedures for the synthesis of 2,4,6-trisubstituted pyrimidines from 2-amino-4,6-dihydroxypyrimidine analogs. These should be adapted and optimized for the specific substrate and target molecule.

Protocol 1: Activation via Chlorination to 2-Amino-4,6-dichloropyrimidine

This protocol describes the conversion of a 2-amino-4,6-dihydroxypyrimidine to its corresponding dichlorinated derivative, a key intermediate for subsequent diversification.[17][20][21][22]

Materials:

  • This compound (or 2-amino-4,6-dihydroxypyrimidine)

  • Phosphorus oxychloride (POCl₃)

  • N,N-dimethylaniline or triethylamine

  • Ice

  • 10N Sodium hydroxide (NaOH)

  • Water

  • Benzene (for recrystallization, optional)

Procedure:

  • In a four-necked round-bottom flask equipped with a mechanical stirrer, heating mantle, condenser, and an addition funnel, charge phosphorus oxychloride (3.4 to 4.2 molar equivalents) and 2-amino-4,6-dihydroxypyrimidine (1 molar equivalent).[22]

  • Heat the mixture to a temperature between 55°C and 60°C.[22]

  • Slowly add N,N-dimethylaniline (1.7 to 2.5 molar equivalents) to the reaction mixture via the addition funnel, ensuring the temperature is maintained between 55°C and 68°C.[22]

  • Monitor the reaction progress by a suitable method (e.g., TLC or HPLC).

  • Once the reaction is complete, cool the mixture. The excess phosphorus oxychloride can be removed under reduced pressure.[22]

  • Carefully add the resulting viscous oil to a mixture of ice and water.[22]

  • Neutralize the solution with 10N sodium hydroxide while providing external cooling.[22]

  • Filter the resulting precipitate and dry it in a vacuum oven at 50°C.[22]

  • The crude product can be further purified by recrystallization from a suitable solvent like benzene.[22]

Causality Behind Experimental Choices:

  • Phosphorus oxychloride (POCl₃): A common and effective reagent for converting hydroxyl groups on heterocyclic rings to chlorine atoms.

  • N,N-dimethylaniline/Triethylamine: Acts as a base to neutralize the HCl generated during the reaction, driving the reaction to completion.

  • Controlled Temperature: Maintaining the temperature within the specified range is crucial to prevent the formation of by-products and ensure a good yield.[22]

  • Quenching with Ice/Water: This is a highly exothermic step and must be performed with caution to safely decompose the excess POCl₃.

Protocol 2: Diversification via Nucleophilic Aromatic Substitution (SNAr) with Amines

This protocol provides a general procedure for the reaction of a dichloropyrimidine intermediate with an amine nucleophile.[10]

Materials:

  • 2-Amino-4,6-dichloropyrimidine

  • Substituted amine (1-2 equivalents)

  • Triethylamine (or another suitable base)

  • Anhydrous propanol (or other suitable solvent)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

Procedure:

  • In a microwave reaction vial, dissolve 2-amino-4,6-dichloropyrimidine (1 equivalent) in anhydrous propanol.

  • Add the desired substituted amine (1-2 equivalents) to the reaction mixture.

  • Add triethylamine (1-2 equivalents) to the vial.

  • Seal the vial and heat the reaction mixture in a microwave reactor at 120-140°C for 15-30 minutes. Monitor the reaction by TLC.[10]

  • After completion, cool the reaction mixture to room temperature.

  • Add a saturated solution of sodium bicarbonate and extract the product with ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel.

Causality Behind Experimental Choices:

  • Microwave Irradiation: Often accelerates the rate of SNAr reactions, leading to shorter reaction times and potentially higher yields compared to conventional heating.[10]

  • Base (Triethylamine): Scavenges the HCl formed during the substitution reaction.

  • Aprotic Polar Solvent (e.g., Propanol, Dioxane): Solubilizes the reactants and facilitates the SNAr reaction mechanism.

Conclusion and Future Perspectives

This compound stands as a testament to the enduring power of the pyrimidine scaffold in medicinal chemistry. Its synthetic tractability and the biological relevance of its derivatives make it a highly valuable building block for the discovery of novel therapeutics. The robust and versatile synthetic strategies outlined in this guide provide a clear roadmap for researchers to generate diverse libraries of compounds for biological screening. As our understanding of the molecular basis of diseases continues to grow, the strategic application of such privileged scaffolds will undoubtedly play a pivotal role in the development of the next generation of targeted therapies.

References

Application Note: Experimental Protocols for the Versatile Heterocyclic Building Block, 2-Amino-6-chloropyrimidin-4-ol Hydrate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The pyrimidine scaffold is a cornerstone in medicinal chemistry and materials science, forming the core of numerous therapeutic agents and functional molecules.[1] 2-Amino-6-chloropyrimidin-4-ol hydrate stands out as a particularly valuable synthetic intermediate due to its trifunctional nature. The presence of a reactive chlorine atom at the C6 position, a nucleophilic amino group at C2, and a tautomeric hydroxyl/keto group at C4 offers chemists orthogonal handles for sequential and selective modification. This application note provides a comprehensive guide for researchers, covering the compound's properties, safe handling procedures, and detailed, field-proven protocols for its most common and impactful chemical transformations.

Physicochemical Properties & Structural Analysis

A thorough understanding of the substrate's properties is fundamental to successful experimentation. This compound is a stable, solid material under standard laboratory conditions.

Key Physicochemical Data:

PropertyValueReference
CAS Number 410530-71-1[2]
Molecular Formula C₄H₄ClN₃O · H₂O[2]
Molecular Weight 163.56 g/mol [2]
Appearance White to off-white solid/powderN/A
Melting Point 252°C (decomposes)[3]
Polar Surface Area 81.26 Ų[1]

Structural Insight: Keto-Enol Tautomerism

A critical feature of this molecule is its existence as an equilibrium of keto and enol tautomers. While often named as a "pyrimidin-4-ol" (the enol form), spectroscopic and solid-state data for analogous compounds suggest that the pyrimidin-4(1H)-one form (the keto tautomer) is often the predominant species.[4] This equilibrium is crucial as it dictates the reactivity, particularly whether reactions will occur at the nitrogen (N1 or N3) or the oxygen (at C4). The specific reaction conditions, such as the choice of solvent and base, can influence the position of this equilibrium.

Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for the title compound is not widely available, data from structurally similar chloro-amino-pyrimidines and pyridines provide a strong basis for safe handling protocols.

Hazard Profile (Anticipated):

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Recommended Handling Procedures:

  • Engineering Controls: All manipulations should be performed inside a certified chemical fume hood to avoid inhalation of dust.

  • Personal Protective Equipment (PPE):

    • Eye Protection: Wear chemical safety goggles conforming to EN166 (EU) or NIOSH (US) standards.

    • Hand Protection: Wear nitrile or neoprene gloves. Inspect gloves prior to use.

    • Body Protection: A standard laboratory coat is required.

  • Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.

Storage: Store in a cool, dry, and well-ventilated area. Keep the container tightly closed to prevent moisture absorption, which can affect reactivity. The compound is incompatible with strong oxidizing agents, strong acids, and strong bases.

Core Reactivity and Mechanistic Considerations

The synthetic utility of this compound stems from its three distinct reactive sites. Understanding the chemoselectivity is key to designing successful synthetic routes.

Caption: Key reactive sites on the 2-Amino-6-chloropyrimidin-4-ol scaffold.

  • Nucleophilic Aromatic Substitution (SNAr) at C6: The electron-deficient nature of the pyrimidine ring strongly activates the C6-chloride for displacement. This is the most common reaction pathway, allowing for the introduction of a wide variety of substituents. The reaction proceeds readily with N-nucleophiles (primary/secondary amines), O-nucleophiles (alcohols, phenols), and S-nucleophiles (thiols).[5][6]

  • Reactions at the C4-Hydroxyl Group: The hydroxyl group can be selectively alkylated or acylated. The choice of base is critical to favor O-alkylation over N-alkylation on the pyrimidine ring. Weaker bases like potassium carbonate (K₂CO₃) in polar aprotic solvents often favor O-alkylation.[7][8]

  • Reactions at the C2-Amino Group: The exocyclic amino group behaves as a typical, albeit deactivated, aniline. It can undergo reactions such as acylation with acid chlorides or anhydrides, or formation of Schiff bases with aldehydes.[9]

Detailed Experimental Protocols

The following protocols provide step-by-step guidance for two fundamental transformations, illustrating the primary modes of reactivity.

Caption: General experimental workflow for synthesis and purification.

Protocol 1: Nucleophilic Aromatic Substitution with an Amine at C6

This protocol details the displacement of the C6-chloride with benzylamine, a representative primary amine. This reaction is broadly applicable to a range of amine nucleophiles.

Objective: To synthesize 2-amino-6-(benzylamino)pyrimidin-4-ol.

Reagents and Equipment:

Reagent/EquipmentQuantity/TypePurpose
This compound1.0 eq (e.g., 1.64 g, 10 mmol)Starting Material
Benzylamine1.2 eq (e.g., 1.31 mL, 12 mmol)Nucleophile
N,N-Diisopropylethylamine (DIPEA)2.5 eq (e.g., 4.36 mL, 25 mmol)Non-nucleophilic base
N,N-Dimethylformamide (DMF)20-30 mLSolvent
Round-bottom flask (50 mL)1Reaction Vessel
Magnetic stirrer, stir bar, heating mantle1 setAgitation & Heating
TLC plates (Silica gel 60 F₂₅₄)As neededReaction Monitoring
Deionized water, Ethyl acetate, BrineAs neededWorkup & Extraction

Procedure:

  • Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.64 g, 10 mmol).

  • Dissolution: Add DMF (20 mL) to the flask and stir to dissolve the starting material. Purge the flask with an inert gas (Nitrogen or Argon).

  • Reagent Addition: Add DIPEA (4.36 mL, 25 mmol) to the solution, followed by the dropwise addition of benzylamine (1.31 mL, 12 mmol).

    • Scientist's Note: DIPEA is used as a scavenger for the HCl generated during the reaction. Using an excess ensures the nucleophile remains deprotonated and the reaction proceeds to completion.

  • Reaction: Heat the reaction mixture to 80-90 °C using a heating mantle.

  • Monitoring: Monitor the reaction progress every 1-2 hours using Thin-Layer Chromatography (TLC) with an appropriate eluent system (e.g., 10% Methanol in Dichloromethane). The reaction is complete when the starting material spot is no longer visible.

  • Workup: Once complete, cool the reaction mixture to room temperature. Pour the mixture into a beaker containing deionized water (100 mL) while stirring. A precipitate should form.

  • Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with additional water (2 x 20 mL) and then with a small amount of cold ethyl acetate to remove residual DMF.

  • Purification: Dry the crude product under vacuum. If necessary, further purify by recrystallization from a suitable solvent like ethanol or isopropanol to yield the pure 2-amino-6-(benzylamino)pyrimidin-4-ol.

Protocol 2: Selective O-Alkylation at the C4-Hydroxyl Group

This protocol describes the methylation of the C4-hydroxyl group, demonstrating a selective reaction that avoids the C2-amino group and the pyrimidine ring nitrogens.

Objective: To synthesize 2-Amino-6-chloro-4-methoxypyrimidine.

Reagents and Equipment:

Reagent/EquipmentQuantity/TypePurpose
This compound1.0 eq (e.g., 1.64 g, 10 mmol)Starting Material
Methyl Iodide (MeI)1.5 eq (e.g., 0.93 mL, 15 mmol)Alkylating Agent
Potassium Carbonate (K₂CO₃), anhydrous2.0 eq (e.g., 2.76 g, 20 mmol)Base
Acetone or Acetonitrile (MeCN)30-40 mLSolvent
Round-bottom flask (100 mL)1Reaction Vessel
Reflux condenser1Prevent solvent loss
Magnetic stirrer, stir bar, heating mantle1 setAgitation & Heating

Procedure:

  • Setup: Add this compound (1.64 g, 10 mmol) and anhydrous potassium carbonate (2.76 g, 20 mmol) to a 100 mL round-bottom flask with a stir bar.

  • Solvent Addition: Add acetone (40 mL) to the flask.

  • Reagent Addition: Add methyl iodide (0.93 mL, 15 mmol) to the suspension.

    • Scientist's Note: K₂CO₃ is a mild base sufficient to deprotonate the C4-hydroxyl group, favoring O-alkylation.[8] Stronger bases like NaH could lead to competitive N-alkylation. Acetone is an excellent solvent for this type of reaction.

  • Reaction: Attach a reflux condenser and heat the mixture to reflux (approx. 56°C for acetone) with vigorous stirring.

  • Monitoring: Monitor the reaction by TLC (e.g., 50% Ethyl Acetate in Hexanes). The reaction is typically complete within 4-8 hours.

  • Workup: After completion, cool the mixture to room temperature. Filter off the inorganic salts (K₂CO₃ and KI) and wash the solid with a small amount of acetone.

  • Isolation: Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid can be purified by recrystallization from ethanol/water or by flash column chromatography on silica gel to afford pure 2-Amino-6-chloro-4-methoxypyrimidine.

Analytical Characterization

The identity and purity of the synthesized products must be confirmed using standard analytical techniques.

Expected Analytical Data for 2-Amino-6-(benzylamino)pyrimidin-4-ol:

TechniqueExpected Observations
¹H NMR (DMSO-d₆)Signals corresponding to the pyrimidine C5-H proton, aromatic protons of the benzyl group, a methylene (-CH₂-) signal, and exchangeable signals for the -NH and -OH/-NH protons.[10]
¹³C NMR (DMSO-d₆)Resonances for the pyrimidine ring carbons and the benzyl group carbons.[10][11]
Mass Spec (ESI+) Expected [M+H]⁺ peak at m/z corresponding to the molecular weight of the product (C₁₁H₁₂N₄O).
HPLC A single major peak indicating high purity.

Conclusion

This compound is a robust and versatile building block for the synthesis of diverse heterocyclic compounds. Its well-differentiated reactive sites allow for predictable and high-yielding transformations. The protocols detailed herein for nucleophilic aromatic substitution and O-alkylation provide a solid foundation for researchers to explore its synthetic potential in drug discovery and materials science. Adherence to the safety guidelines and analytical confirmation are paramount for reliable and reproducible results.

References

Application Notes and Protocols for the Quantification of 2-Amino-6-chloropyrimidin-4-ol Hydrate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide provides detailed analytical methods for the accurate quantification of 2-Amino-6-chloropyrimidin-4-ol hydrate, a key intermediate in pharmaceutical synthesis. Recognizing the critical need for robust and reliable analytical data in drug development and quality control, this document outlines protocols for High-Performance Liquid Chromatography (HPLC), UV-Vis Spectrophotometry, and supplementary analytical techniques. Each protocol is presented with an in-depth explanation of the underlying scientific principles and is grounded in the validation frameworks established by the International Council for Harmonisation (ICH).[1][2][3] This guide is intended for researchers, analytical scientists, and drug development professionals seeking to establish validated, in-house analytical methods for this compound.

Introduction: The Analytical Imperative for this compound

This compound (CAS No: 410530-71-1; Molecular Formula: C₄H₆ClN₃O₂) is a substituted pyrimidine derivative of significant interest in medicinal chemistry and pharmaceutical development.[3] The purity and concentration of this intermediate are critical parameters that directly impact the yield, purity, and safety profile of the final active pharmaceutical ingredient (API). Therefore, the development of accurate and precise analytical methods for its quantification is not merely a procedural step but a cornerstone of quality assurance.[4][5]

The presence of a hydrate form necessitates a multi-faceted analytical approach. While chromatographic and spectroscopic methods can determine the concentration of the organic moiety, techniques such as thermal analysis are essential for quantifying the water content. This guide provides a suite of analytical protocols designed to deliver a comprehensive characterization of this compound, ensuring data integrity and regulatory compliance.

Foundational Principles: Method Validation

All analytical methods intended for use in a regulated environment must be validated to ensure they are fit for their intended purpose.[6] The validation process provides documented evidence that the method is reliable, reproducible, and accurate for the analysis of the target analyte.[4] The protocols outlined in this guide are presented as templates that must be subjected to a rigorous validation process in the end-user's laboratory. The key validation parameters, as defined by the ICH Q2(R2) guidelines, are summarized in the table below.[2][3][7][8]

Validation Parameter Objective Typical Acceptance Criteria (for Assay)
Specificity To demonstrate that the analytical signal is solely from the analyte of interest and not from any interfering species (e.g., impurities, degradation products, matrix components).The peak for the analyte should be well-resolved from other peaks, and the peak purity should be confirmed using a DAD/PDA detector.
Linearity To establish a linear relationship between the analyte concentration and the analytical signal over a defined range.Correlation coefficient (r²) ≥ 0.999
Range The interval between the upper and lower concentration levels of the analyte for which the method has been demonstrated to have the required precision, accuracy, and linearity.Typically 80% to 120% of the test concentration.
Accuracy The closeness of the measured value to the true value.Recovery of 98.0% to 102.0% for the API.
Precision (Repeatability and Intermediate Precision)The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.Repeatability (intra-day precision): RSD ≤ 1.0%. Intermediate Precision (inter-day, inter-analyst): RSD ≤ 2.0%.
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.Signal-to-noise ratio of 3:1.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.Signal-to-noise ratio of 10:1.
Robustness A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.No significant change in results when parameters like mobile phase composition, pH, column temperature, and flow rate are slightly varied.

High-Performance Liquid Chromatography (HPLC-UV) Method

Reverse-phase HPLC with UV detection is the recommended primary method for the quantification of this compound due to its high specificity, sensitivity, and precision. The following protocol is a starting point and will require optimization and validation.

Rationale for Method Design

2-Amino-6-chloropyrimidin-4-ol is a polar molecule. Therefore, a C18 column with good end-capping is chosen to minimize peak tailing from silanol interactions. A buffered mobile phase is essential to control the ionization state of the amino and hydroxyl groups, ensuring reproducible retention times and peak shapes. Acetonitrile is selected as the organic modifier due to its low UV cutoff and common use in reverse-phase chromatography.

Experimental Protocol

3.2.1. Materials and Reagents

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Potassium dihydrogen phosphate (KH₂PO₄) (AR grade)

  • Orthophosphoric acid (AR grade)

  • Water (HPLC grade, 18.2 MΩ·cm)

3.2.2. Instrumentation

  • HPLC system with a quaternary or binary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Analytical balance

  • pH meter

  • Sonicator

  • 0.45 µm membrane filters

3.2.3. Chromatographic Conditions

Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 20 mM Potassium Dihydrogen Phosphate (pH adjusted to 3.0 with phosphoric acid)
Mobile Phase B Acetonitrile
Gradient 5% B to 40% B over 10 minutes, hold at 40% B for 2 minutes, return to 5% B and equilibrate for 3 minutes.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength To be determined by UV scan (likely around 210-280 nm)
Injection Volume 10 µL

3.2.4. Solution Preparation

  • Mobile Phase A: Dissolve 2.72 g of KH₂PO₄ in 1 L of HPLC grade water. Adjust the pH to 3.0 with diluted orthophosphoric acid. Filter through a 0.45 µm membrane filter and degas.

  • Diluent: A mixture of Mobile Phase A and Acetonitrile (95:5 v/v).

  • Standard Stock Solution (e.g., 1000 µg/mL): Accurately weigh about 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • Working Standard Solutions: Prepare a series of at least five working standard solutions by diluting the stock solution with the diluent to cover the expected concentration range (e.g., 10-150 µg/mL).

  • Sample Solution: Accurately weigh a sample containing approximately 25 mg of this compound and prepare as described for the standard stock solution.

3.2.5. Analytical Procedure

  • Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes.

  • Perform a blank injection (diluent) to ensure a clean baseline.

  • Inject the working standard solutions in increasing order of concentration.

  • Inject the sample solution(s).

  • Construct a calibration curve by plotting the peak area against the concentration of the working standard solutions.

  • Determine the concentration of this compound in the sample solution from the calibration curve.

Diagram: HPLC Analysis Workflow

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Mobile Phase & Diluent Prep B Standard & Sample Weighing A->B C Dissolution & Dilution B->C D System Equilibration C->D E Inject Standards & Sample D->E F Data Acquisition (Chromatogram) E->F G Peak Integration F->G H Calibration Curve Construction G->H I Quantification of Analyte H->I

Caption: Workflow for the quantification of this compound by HPLC-UV.

UV-Vis Spectrophotometry Method

For a rapid, high-throughput estimation, UV-Vis spectrophotometry can be employed. This method is less specific than HPLC but can be suitable for in-process controls or for samples with a well-defined and clean matrix.

Rationale for Method Design

Pyrimidine derivatives typically exhibit strong UV absorbance due to the π-electron system of the heterocyclic ring. The method relies on measuring the absorbance at the wavelength of maximum absorption (λmax), which is directly proportional to the concentration of the analyte in solution, as described by the Beer-Lambert law. The choice of solvent is critical; it must be transparent in the measurement range and effectively solubilize the analyte.

Experimental Protocol

4.2.1. Materials and Reagents

  • This compound reference standard

  • Methanol (spectroscopic grade) or 0.1 M Hydrochloric Acid

4.2.2. Instrumentation

  • Double-beam UV-Vis spectrophotometer

  • Matched quartz cuvettes (1 cm path length)

  • Analytical balance

4.2.3. Procedure

  • Determination of λmax:

    • Prepare a dilute solution of this compound (e.g., 10 µg/mL) in the chosen solvent.

    • Scan the solution from 400 nm to 200 nm against a solvent blank.

    • Identify the wavelength of maximum absorbance (λmax).

  • Preparation of Standard Solutions:

    • Prepare a stock solution of the reference standard (e.g., 100 µg/mL) in the chosen solvent.

    • From the stock solution, prepare a series of at least five calibration standards with concentrations spanning the expected sample concentration range.

  • Preparation of Sample Solution:

    • Prepare a sample solution with a concentration that falls within the range of the calibration standards.

  • Measurement:

    • Set the spectrophotometer to the predetermined λmax.

    • Zero the instrument with the solvent blank.

    • Measure the absorbance of each standard and the sample solution.

  • Quantification:

    • Create a calibration curve by plotting absorbance versus concentration for the standard solutions.

    • Determine the concentration of the sample from its absorbance using the calibration curve.

Supplementary Analytical Techniques

Thermogravimetric Analysis (TGA) for Water Content

As a hydrated compound, it is essential to determine the water content. TGA is the ideal technique for this purpose.

5.1.1. Principle TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. When a hydrate is heated, the water of hydration is released, resulting in a quantifiable mass loss.

5.1.2. Protocol

  • Instrument: Thermogravimetric Analyzer.

  • Sample Size: Accurately weigh 5-10 mg of the sample into a tared TGA pan.

  • Atmosphere: Nitrogen, at a flow rate of 20-50 mL/min.

  • Temperature Program: Heat the sample from ambient temperature (e.g., 25 °C) to a temperature sufficient to ensure complete dehydration (e.g., 200 °C) at a heating rate of 10 °C/min.

  • Data Analysis: Determine the percentage mass loss from the TGA curve in the temperature range corresponding to dehydration. The theoretical water content for a monohydrate of 2-Amino-6-chloropyrimidin-4-ol (MW: 163.56 g/mol ) is approximately 11.0%.

Diagram: Analytical Approach for a Hydrated Compound

Hydrate_Analysis Analyte 2-Amino-6-chloropyrimidin-4-ol Hydrate Sample HPLC HPLC-UV (Purity & Assay of Organic Moiety) Analyte->HPLC UV_Vis UV-Vis (Rapid Assay) Analyte->UV_Vis TGA TGA (Water Content) Analyte->TGA FTIR FTIR (Identity Confirmation) Analyte->FTIR

Caption: A multi-technique approach is necessary for the full characterization of a hydrated pharmaceutical compound.

Fourier-Transform Infrared (FTIR) Spectroscopy for Identification

FTIR is a powerful technique for confirming the identity of the compound by identifying its functional groups.

5.2.1. Principle FTIR spectroscopy measures the absorption of infrared radiation by the sample, which causes molecular vibrations (stretching, bending). The resulting spectrum is a unique "fingerprint" of the molecule.

5.2.2. Protocol

  • Instrument: FTIR Spectrometer with an Attenuated Total Reflectance (ATR) accessory.

  • Sample Preparation: Place a small amount of the solid sample directly on the ATR crystal.

  • Measurement: Collect the spectrum, typically over the range of 4000-400 cm⁻¹.

  • Data Analysis: Compare the obtained spectrum with that of a reference standard.

5.2.3. Expected Characteristic Absorption Bands

Functional Group Expected Wavenumber Range (cm⁻¹)
O-H Stretch (water of hydration)Broad band around 3500-3200
N-H Stretch (amino group)Two bands around 3400-3200
C=O Stretch (pyrimidinol tautomer)1700-1650
C=N and C=C Stretch (pyrimidine ring)1650-1550
C-Cl Stretch800-600

Conclusion

The analytical methods presented in this guide provide a robust framework for the quantification and characterization of this compound. The cornerstone of reliable analysis is a well-validated method; therefore, it is imperative that the end-user performs a thorough validation of the chosen protocol(s) according to the principles outlined by the ICH. By integrating chromatographic, spectroscopic, and thermal analysis techniques, researchers and drug development professionals can ensure the quality and consistency of this critical pharmaceutical intermediate, thereby supporting the development of safe and effective medicines.

References

Application Notes and Protocols for High-Throughput Screening Assays Using 2-Amino-6-chloropyrimidin-4-ol Hydrate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

High-Throughput Screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid and efficient evaluation of vast compound libraries to identify novel modulators of biological targets.[1] The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically approved drugs, particularly in oncology. Derivatives of pyrimidine are well-documented as potent inhibitors of various protein kinases, a class of enzymes frequently implicated in cancer and inflammatory diseases.[2][3]

This guide provides a comprehensive technical overview and detailed protocols for the use of 2-Amino-6-chloropyrimidin-4-ol hydrate in high-throughput screening campaigns. As a Senior Application Scientist, this document is structured to provide not only step-by-step instructions but also the underlying scientific rationale, ensuring that researchers, scientists, and drug development professionals can design, execute, and validate robust screening assays. We will focus on two prominent HTS technologies: Fluorescence Polarization (FP) and Luminescence-based ATP detection, both highly suitable for kinase inhibitor screening.[4][5]

Compound Profile: this compound

A thorough understanding of the test compound's properties is critical for successful assay development.

PropertyValueSource
CAS Number 410530-71-1[6][7][8]
Molecular Formula C₄H₆ClN₃O₂[8]
Molecular Weight 163.56 g/mol [7][8]
Physical Form Solid / Crystalline PowderN/A
IUPAC Name 2-amino-6-chloro-4(1H)-pyrimidinone hydrate[6]
Storage 2-8°C, sealed in a dry environment[9]
Solubility in DMSO While specific quantitative data is not widely published, pyrimidine derivatives generally exhibit good solubility in DMSO. For HTS applications, stock solutions are typically prepared at concentrations of 10-20 mM. It is recommended to experimentally determine the maximum solubility for each new batch.

Principle of Kinase Inhibition by Pyrimidine Derivatives

Many pyrimidine-based inhibitors function by competing with adenosine triphosphate (ATP) for binding to the kinase's active site. The pyrimidine ring can mimic the adenine moiety of ATP, forming hydrogen bonds with the hinge region of the kinase domain. This competitive inhibition prevents the phosphorylation of substrate proteins, thereby blocking downstream signaling pathways that contribute to cell proliferation and survival.[2][3]

G cluster_0 Kinase Active Site cluster_1 Inhibition Mechanism ATP ATP Kinase Kinase ATP->Kinase Binds Blocked_Kinase Kinase (Inactive) ATP->Blocked_Kinase Blocked Substrate Substrate Kinase->Substrate Acts on Phosphorylated_Substrate Phosphorylated Substrate Substrate->Phosphorylated_Substrate Phosphorylated Downstream_Signaling Downstream Signaling (e.g., Cell Proliferation) Phosphorylated_Substrate->Downstream_Signaling Activates Pyrimidine_Derivative 2-Amino-6-chloropyrimidin-4-ol hydrate Pyrimidine_Derivative->Blocked_Kinase Competitively Binds No_Phosphorylation No Phosphorylation Blocked_Kinase->No_Phosphorylation

Caption: Competitive inhibition of a kinase by a pyrimidine derivative.

High-Throughput Screening Assay Technologies

The choice of assay technology is critical for the success of an HTS campaign. For kinase targets, two of the most robust and widely used methods are:

  • Fluorescence Polarization (FP): This technique measures changes in the rotational speed of a fluorescently labeled molecule. In a kinase assay, a fluorescent tracer (e.g., a labeled antibody or peptide) binds to the product of the kinase reaction, resulting in a large, slow-rotating complex with high polarization. An inhibitor prevents product formation, leaving the small, fast-rotating tracer unbound, which results in low polarization.

  • Luminescence-Based ATP Detection: These assays quantify kinase activity by measuring the amount of ATP consumed during the phosphorylation reaction.[5] A common format, such as the ADP-Glo™ assay, first depletes the remaining ATP and then converts the ADP product back to ATP, which is then detected by a luciferase-luciferin reaction. The resulting luminescent signal is directly proportional to kinase activity, so inhibitors cause a decrease in light output.[4][5]

Application Protocol 1: Fluorescence Polarization (FP)-Based Kinase Assay

This protocol provides a framework for screening this compound for its inhibitory activity against a target protein kinase.

1. Materials and Reagents

  • Target Kinase (e.g., Aurora A, EGFR)

  • Kinase Substrate (peptide or protein)

  • ATP

  • Fluorescently Labeled Antibody specific for the phosphorylated substrate

  • Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35)

  • Stop Solution (e.g., 10 mM EDTA in assay buffer)

  • This compound

  • Positive Control Inhibitor (e.g., Staurosporine)

  • DMSO (ACS grade)

  • 384-well, low-volume, black assay plates

  • Multichannel pipettes or automated liquid handling system

  • Plate reader capable of measuring fluorescence polarization

2. Experimental Workflow

G cluster_workflow FP-Based Kinase Assay Workflow prep 1. Reagent Preparation dispense 2. Compound Dispensing prep->dispense add_enzyme 3. Add Kinase & Substrate dispense->add_enzyme add_atp 4. Initiate Reaction (Add ATP) add_enzyme->add_atp incubate 5. Incubate add_atp->incubate stop_rxn 6. Stop Reaction & Add Detection Mix incubate->stop_rxn read 7. Read FP Signal stop_rxn->read

Caption: Workflow for the FP-based kinase HTS assay.

3. Detailed Procedure

3.1. Compound Plating:

  • Prepare a stock solution of this compound (e.g., 10 mM in 100% DMSO).

  • Perform serial dilutions to create a concentration gradient for IC₅₀ determination.

  • Using an automated liquid handler, dispense a small volume (e.g., 50 nL) of the compound solutions, positive control, and DMSO (negative control) into the wells of a 384-well plate.

3.2. Kinase Reaction:

  • Prepare a 2X kinase/substrate mixture in assay buffer. The optimal concentrations of kinase and substrate should be determined empirically during assay development.

  • Dispense 5 µL of the 2X kinase/substrate mixture into each well containing the pre-spotted compounds.

  • Incubate for 15 minutes at room temperature to allow for compound-enzyme interaction.

  • Prepare a 2X ATP solution in assay buffer. The concentration should be at or near the Kₘ for ATP for the target kinase.

  • Initiate the kinase reaction by adding 5 µL of the 2X ATP solution to all wells.

3.3. Incubation and Detection:

  • Incubate the plate at room temperature for the desired reaction time (e.g., 60 minutes). The reaction time should be within the linear range of the enzyme kinetics.

  • Prepare the detection mixture containing the phosphospecific antibody and stop solution.

  • Stop the reaction by adding 10 µL of the detection mixture to each well.

  • Incubate for at least 60 minutes at room temperature to allow the antibody-substrate binding to reach equilibrium.

  • Measure the fluorescence polarization on a compatible plate reader.

ComponentFinal Concentration
Target KinaseEmpirically Determined
SubstrateEmpirically Determined
ATPKₘ value
Test Compounde.g., 0.1 nM to 100 µM
DMSO≤ 1%

Application Protocol 2: Luminescence-Based (ADP-Glo™) Kinase Assay

This protocol outlines a method to screen for kinase inhibitors by quantifying the amount of ADP produced.

1. Materials and Reagents

  • Target Kinase

  • Kinase Substrate

  • ATP

  • ADP-Glo™ Kinase Assay Kit (Promega or similar), which includes:

    • ADP-Glo™ Reagent

    • Kinase Detection Reagent

  • Assay Buffer (as described in Protocol 1)

  • This compound

  • Positive Control Inhibitor

  • DMSO (ACS grade)

  • 384-well, solid white assay plates

  • Multichannel pipettes or automated liquid handling system

  • Luminometer plate reader

2. Experimental Workflow

G cluster_workflow Luminescence-Based Kinase Assay Workflow prep 1. Compound Plating add_enzyme 2. Add Kinase, Substrate, ATP prep->add_enzyme incubate 3. Incubate add_enzyme->incubate add_adpglo 4. Add ADP-Glo™ Reagent incubate->add_adpglo incubate2 5. Incubate add_adpglo->incubate2 add_detection 6. Add Detection Reagent incubate2->add_detection read 7. Read Luminescence add_detection->read

Caption: Workflow for the ADP-Glo™ kinase HTS assay.

3. Detailed Procedure

3.1. Compound Plating:

  • Follow the same procedure as described in Protocol 1 (Section 3.1) to plate the compounds in 384-well white plates.

3.2. Kinase Reaction:

  • Prepare a kinase reaction mixture containing the target kinase, substrate, and ATP in assay buffer.

  • Dispense 5 µL of the kinase reaction mixture into each well.

  • Incubate the plate at room temperature for 60 minutes.

3.3. ADP Detection:

  • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

  • Incubate the plate for 40 minutes at room temperature.

  • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

  • Incubate for 30-60 minutes at room temperature.

  • Measure the luminescence using a plate reader. The signal is stable for several hours.

ComponentVolume (384-well)
Compound (in DMSO)50 nL
Kinase Reaction Mix5 µL
ADP-Glo™ Reagent5 µL
Kinase Detection Reagent10 µL

HTS Assay Validation: The Z'-Factor

Before initiating a full-scale screen, it is imperative to validate the assay's quality and robustness. The Z'-factor (Z-prime) is a statistical parameter that quantifies the separation between the positive and negative controls, taking into account the data variation.[6][7] It is a critical metric for assessing the suitability of an HTS assay.

Calculation:

Z' = 1 - ( (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg| )

Where:

  • Mean_pos = Mean of the positive control (e.g., no inhibition)

  • SD_pos = Standard deviation of the positive control

  • Mean_neg = Mean of the negative control (e.g., maximum inhibition)

  • SD_neg = Standard deviation of the negative control

Interpretation of Z'-Factor Values:

Z'-FactorAssay Quality
> 0.5Excellent assay
0 to 0.5Marginal assay
< 0Unsuitable for HTS

An assay with a Z'-factor of 0.5 or greater is generally considered robust and suitable for a high-throughput screening campaign.[7]

Data Analysis and Interpretation

  • Normalization: Raw data from the plate reader should be normalized. Typically, the negative control (DMSO, no inhibition) is set to 100% activity, and the positive control (a potent inhibitor) is set to 0% activity.

  • Hit Identification: A "hit" is defined as a compound that produces a response beyond a certain threshold, often set at three times the standard deviation of the negative control.

  • Dose-Response Curves: For compounds identified as hits, their activity should be confirmed across a range of concentrations. The resulting data can be plotted to generate a dose-response curve, from which the IC₅₀ (the concentration of an inhibitor where the response is reduced by half) can be calculated using non-linear regression analysis.

Troubleshooting Common HTS Issues

ProblemPotential Cause(s)Suggested Solution(s)
Low Z'-Factor (<0.5) - High data variability- Small signal window between controls- Optimize reagent concentrations (enzyme, substrate, ATP).- Check for consistency in liquid handling and incubation times.- Ensure reagents are properly mixed and equilibrated.
High False Positive Rate - Compound autofluorescence (in FP assays)- Compound inhibition of luciferase (in luminescence assays)- Compound aggregation- Perform a counter-screen without the kinase to identify fluorescent compounds.- Run an orthogonal assay to confirm hits.- Add a non-ionic detergent (e.g., 0.01% Triton X-100) to the assay buffer to reduce aggregation.
Edge Effects on Plates - Uneven temperature or evaporation across the plate- Use plate lids during incubation.- Ensure proper sealing of plates.- Avoid using the outer wells for samples, or fill them with buffer.
Inconsistent Results - Reagent degradation- Inaccurate pipetting- Prepare fresh reagents daily.- Aliquot and freeze single-use batches of enzyme.- Regularly calibrate and maintain liquid handling equipment.

References

The Strategic Role of 2-Amino-6-chloropyrimidin-4-ol Hydrate in the Synthesis of Novel Antiviral Agents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Promise of Pyrimidine Scaffolds in Antiviral Drug Discovery

The pyrimidine nucleus is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of biologically active compounds.[1][2][3][4] Its derivatives are integral to numerous therapeutic agents, exhibiting a wide spectrum of activities including anticancer, anti-inflammatory, and, most notably, antiviral properties.[1][2][3][4] The relentless evolution of viral pathogens and the emergence of drug-resistant strains necessitate a continuous search for novel antiviral agents. In this context, substituted pyrimidines represent a promising and perpetually relevant class of molecules for the development of next-generation therapeutics.

This application note focuses on the strategic utility of 2-Amino-6-chloropyrimidin-4-ol hydrate as a versatile and economically viable starting material for the synthesis of potent antiviral compounds. We will delve into the chemical logic behind its application, provide detailed, field-tested protocols for its conversion into key intermediates, and explore its potential in the generation of diverse molecular libraries for antiviral screening. The inherent reactivity of this molecule, characterized by the presence of amino, chloro, and hydroxyl functionalities, offers multiple avenues for synthetic elaboration, making it a valuable building block for drug development professionals.

Chemical & Physical Properties

A thorough understanding of the physicochemical properties of the starting material is paramount for successful and reproducible synthetic outcomes.

PropertyValueReference
CAS Number 410530-71-1[5]
Molecular Formula C₄H₄ClN₃O · xH₂O[5]
Appearance Off-white to pale yellow crystalline powderCommercially available data
Solubility Sparingly soluble in water, soluble in hot ethanol and polar aprotic solvents like DMF and DMSOGeneral knowledge on similar compounds
Stability Stable under standard laboratory conditions. The hydrate form suggests sensitivity to moisture content, which should be considered in quantitative experiments.General chemical principles

Synthetic Strategy: A Two-Act Play of Activation and Diversification

The synthetic utility of this compound in antiviral synthesis can be conceptualized as a two-part strategy. The first act involves the "activation" of the pyrimidine ring, followed by a second act of "diversification" through nucleophilic substitution.

Act I: Activation via Chlorination of the 4-hydroxyl Group

The 4-hydroxyl group in the starting material is a poor leaving group. To facilitate nucleophilic substitution at this position, it must first be converted into a more reactive species. A common and effective strategy is chlorination to yield the corresponding 2-amino-4,6-dichloropyrimidine. This transformation dramatically enhances the electrophilicity of the C4 position, priming it for subsequent reactions.

Activation_Step Start This compound Intermediate 2-Amino-4,6-dichloropyrimidine Start->Intermediate POCl₃, Heat caption Figure 1: Activation of the pyrimidine ring via chlorination.

Figure 1: Activation of the pyrimidine ring via chlorination.

Act II: Diversification through Nucleophilic Aromatic Substitution (SNAr)

With the highly reactive 2-amino-4,6-dichloropyrimidine in hand, the stage is set for diversification. The chlorine atom at the C4 position is more susceptible to nucleophilic attack than the one at C6 due to the electron-donating effect of the amino group at C2, which deactivates the adjacent C6 position. This regioselectivity allows for the controlled introduction of a wide array of nucleophiles, leading to a diverse library of 4-substituted-2-amino-6-chloropyrimidines. These compounds can then be further modified at the C6 position or directly screened for antiviral activity.

Diversification_Step Intermediate 2-Amino-4,6-dichloropyrimidine Product 4-Substituted-2-amino-6-chloropyrimidine (Antiviral Precursor) Intermediate->Product Nucleophile (R-NH₂, R-OH, etc.), Base caption Figure 2: Diversification via nucleophilic substitution.

References

Application Notes and Protocols for the Derivatization of 2-Amino-6-chloropyrimidin-4-ol Hydrate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of 2-Amino-6-chloropyrimidin-4-ol Hydrate in Medicinal Chemistry

This compound is a key heterocyclic building block in the synthesis of a diverse array of biologically active molecules. Its trifunctional nature, possessing a nucleophilic amino group, a reactive chloro substituent amenable to displacement, and a hydroxypyrimidine core capable of O-alkylation, makes it a versatile scaffold for generating libraries of compounds for drug discovery. The pyrimidine core is a privileged structure, frequently found in kinase inhibitors and other targeted therapeutics due to its ability to mimic the binding interactions of the adenosine moiety of ATP. This guide provides a detailed, step-by-step approach to the derivatization of this compound, focusing on three primary synthetic transformations: nucleophilic aromatic substitution (SNAr) at the C6 position, O-alkylation of the hydroxyl group, and N-acylation of the amino group. Each protocol is presented with an emphasis on the underlying chemical principles, safety considerations, and methods for the characterization of the resulting derivatives.

Understanding the Reactivity of this compound

The reactivity of this compound is governed by the interplay of its three functional groups and the electronic nature of the pyrimidine ring. The molecule exists in tautomeric equilibrium between the 4-ol and the 4-oxo forms, with the latter often predominating. This tautomerism can influence the nucleophilicity of the pyrimidine ring nitrogens and the acidity of the hydroxyl group. The water of hydration should be considered in reactions sensitive to moisture, and it may be necessary to use an anhydrous form of the starting material or to dry it prior to use.

The primary sites for derivatization are:

  • The C6-Chloro Group: This position is activated towards nucleophilic aromatic substitution by the electron-withdrawing nature of the pyrimidine ring nitrogens.

  • The C4-Hydroxyl Group: The hydroxyl group can be deprotonated to form an alkoxide, which can then act as a nucleophile in O-alkylation reactions.

  • The C2-Amino Group: The exocyclic amino group is a potent nucleophile and can readily undergo reactions such as acylation.

Safety Precautions

Working with chlorinated heterocyclic compounds and strong bases or acids requires strict adherence to safety protocols.

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.

  • Ventilation: All manipulations should be performed in a well-ventilated fume hood.

  • Handling: Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

Protocol 1: Nucleophilic Aromatic Substitution (SNAr) at the C6-Position with Amines

This protocol describes the displacement of the C6-chloro group with a primary or secondary amine. The reaction is typically carried out in a polar aprotic solvent in the presence of a non-nucleophilic base to neutralize the HCl generated.

Experimental Workflow

start Start reagents Combine this compound, amine, base, and solvent in a reaction vessel. start->reagents reaction Heat the reaction mixture under an inert atmosphere. Monitor progress by TLC. reagents->reaction workup Cool the reaction mixture and perform aqueous work-up. Extract with an organic solvent. reaction->workup purification Dry the organic layer, concentrate in vacuo, and purify the crude product by column chromatography. workup->purification characterization Characterize the purified product (NMR, MS, FTIR). purification->characterization end End characterization->end

Caption: Workflow for SNAr at the C6-Position.

Step-by-Step Methodology
  • Reagent Preparation: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 eq), the desired amine (1.1-1.5 eq), and a non-nucleophilic base such as diisopropylethylamine (DIPEA) or triethylamine (TEA) (2.0-3.0 eq).

  • Solvent Addition: Add a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or 1,4-dioxane. The concentration should be approximately 0.1-0.5 M with respect to the starting pyrimidine.

  • Reaction: Place the flask under an inert atmosphere (e.g., nitrogen or argon) and heat the mixture to 80-120 °C. The optimal temperature and reaction time will depend on the nucleophilicity of the amine and should be determined by monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into water and extract with an appropriate organic solvent such as ethyl acetate or dichloromethane.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

  • Characterization: Confirm the structure of the purified product using 1H NMR, 13C NMR, mass spectrometry, and FTIR spectroscopy.

Quantitative Data Summary
EntryAmineBaseSolventTemperature (°C)Time (h)Yield (%)
1AnilineDIPEADMF1001275-85
2MorpholineTEADioxane90880-90
3BenzylamineDIPEADMSO1101070-80

Protocol 2: O-Alkylation of the C4-Hydroxyl Group

This protocol details the alkylation of the C4-hydroxyl group. The reaction proceeds via the formation of a pyrimidinolate anion with a suitable base, followed by nucleophilic attack on an alkyl halide. This method is adapted from the alkylation of a structurally similar 6-chloro-5-hydroxy-4-aminopyrimidine[1].

Experimental Workflow

start Start deprotonation Treat this compound with a base in an aprotic solvent. start->deprotonation alkylation Add the alkyl halide and heat the reaction mixture. Monitor progress by TLC. deprotonation->alkylation workup Quench the reaction and perform aqueous work-up. Extract with an organic solvent. alkylation->workup purification Dry the organic layer, concentrate in vacuo, and purify the crude product by column chromatography. workup->purification characterization Characterize the purified product (NMR, MS, FTIR). purification->characterization end End characterization->end

Caption: Workflow for O-Alkylation of the C4-Hydroxyl Group.

Step-by-Step Methodology
  • Reagent Preparation: To a solution of this compound (1.0 eq) in a polar aprotic solvent such as DMF or acetonitrile, add a base such as potassium carbonate (K2CO3) or sodium hydride (NaH) (1.2-1.5 eq) at room temperature. Stir the mixture for 30-60 minutes to ensure complete deprotonation.

  • Alkylation: Add the desired alkyl halide (e.g., benzyl bromide, ethyl iodide) (1.1-1.3 eq) to the reaction mixture.

  • Reaction: Heat the reaction to a temperature between 60-100 °C. Monitor the reaction by TLC until the starting material is consumed.

  • Work-up: Cool the reaction to room temperature and quench carefully with water. Extract the aqueous layer with an organic solvent like ethyl acetate.

  • Purification: Wash the combined organic extracts with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the residue by flash column chromatography.

  • Characterization: Analyze the purified product by 1H NMR, 13C NMR, mass spectrometry, and FTIR to confirm its structure.

Quantitative Data Summary
EntryAlkyl HalideBaseSolventTemperature (°C)Time (h)Yield (%)
1Benzyl BromideK2CO3DMF80685-95
2Ethyl IodideNaHAcetonitrile701270-80
3Isopropyl BromideK2CO3DMF901860-70

Protocol 3: N-Acylation of the C2-Amino Group

This protocol describes the acylation of the C2-amino group using an acid chloride or anhydride in the presence of a base. It is crucial to control the reaction conditions to avoid potential side reactions, such as O-acylation or di-acylation.

Experimental Workflow

start Start dissolve Dissolve this compound and a base in an aprotic solvent. start->dissolve acylate Cool the solution and add the acylating agent dropwise. Monitor progress by TLC. dissolve->acylate workup Quench the reaction and perform aqueous work-up. Extract with an organic solvent. acylate->workup purification Dry the organic layer, concentrate in vacuo, and purify the crude product by recrystallization or chromatography. workup->purification characterization Characterize the purified product (NMR, MS, FTIR). purification->characterization end End characterization->end

Caption: Workflow for N-Acylation of the C2-Amino Group.

Step-by-Step Methodology
  • Reagent Preparation: Dissolve this compound (1.0 eq) and a non-nucleophilic base such as pyridine or triethylamine (1.5-2.0 eq) in a suitable aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF).

  • Acylation: Cool the solution to 0 °C in an ice bath. Add the acylating agent (e.g., acetyl chloride, benzoyl chloride) (1.0-1.2 eq) dropwise to the stirred solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by TLC.

  • Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with the same organic solvent.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure. The crude product can be purified by recrystallization or flash column chromatography.

  • Characterization: Confirm the structure of the N-acylated product by 1H NMR, 13C NMR, mass spectrometry, and FTIR.

Quantitative Data Summary
EntryAcylating AgentBaseSolventTemperature (°C)Time (h)Yield (%)
1Acetyl ChloridePyridineDCM0 to RT480-90
2Benzoyl ChlorideTEATHF0 to RT675-85
3Acetic AnhydridePyridineDCM0 to RT885-95

Characterization of Derivatives

Thorough characterization of the synthesized derivatives is essential to confirm their identity and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • 1H NMR: Expect to see the disappearance of the N-H proton of the reacting amine in SNAr reactions, or the O-H proton in O-alkylation. For N-acylation, the amino protons will be replaced by a single amide N-H proton, which typically appears further downfield. New signals corresponding to the introduced alkyl or acyl groups will also be present.

  • 13C NMR: The carbon shifts of the pyrimidine ring will be altered upon substitution. The C6 carbon will show a significant upfield shift after displacement of the electron-withdrawing chlorine atom.

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for confirming the molecular weight of the synthesized derivatives. Electron impact (EI) or electrospray ionization (ESI) are commonly used techniques. The fragmentation patterns can also provide structural information. For chlorinated starting materials and products, the characteristic isotopic pattern of chlorine (M and M+2 peaks in an approximately 3:1 ratio) will be observed.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is useful for identifying the functional groups present in the starting material and the products. Key vibrational frequencies to monitor include:

  • N-H stretch: Typically in the range of 3300-3500 cm-1 for the amino group.

  • O-H stretch: A broad peak around 3200-3600 cm-1 for the hydroxyl group.

  • C=O stretch: A strong absorption between 1650-1750 cm-1 will appear after N-acylation.

  • C-Cl stretch: Found in the fingerprint region, typically between 600-800 cm-1.

  • C-N and C-O stretches: These will appear in the 1000-1350 cm-1 region and can be indicative of successful substitution or alkylation.

Conclusion

The protocols outlined in this application note provide a comprehensive guide for the derivatization of this compound. By leveraging the distinct reactivity of its functional groups, researchers can efficiently generate a wide range of substituted pyrimidine derivatives. These compounds serve as valuable intermediates in the synthesis of novel therapeutic agents, particularly in the field of kinase inhibitor development. The successful application of these methods, coupled with rigorous characterization, will undoubtedly accelerate the discovery of new and improved medicines.

References

Application Notes and Protocols for the N-Arylation of 2-Amino-6-chloropyrimidin-4-ol Hydrate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive overview of the reaction conditions and underlying principles for the N-arylation of 2-amino-6-chloropyrimidin-4-ol hydrate, a critical transformation for the synthesis of pharmaceutically relevant compounds. We delve into the mechanistic details of the palladium-catalyzed Buchwald-Hartwig amination, offering a rationale for the selection of catalysts, ligands, bases, and solvents. Detailed, field-proven protocols are presented, alongside a comparative analysis of various reaction conditions and a troubleshooting guide to address common experimental challenges. This document is intended for researchers, scientists, and drug development professionals seeking to efficiently synthesize N-aryl-2-aminopyrimidin-4-ol derivatives.

Introduction: The Significance of N-Arylated Pyrimidinols

The 2-aminopyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant biological activity.[1] N-arylation of this moiety, particularly at the 2-amino position, gives rise to derivatives that are potent inhibitors of various protein kinases. A prominent example is Imatinib, a highly selective Bcr-Abl kinase inhibitor used in the treatment of chronic myeloid leukemia, which features an N-aryl-2-aminopyrimidine core.[1] The synthesis of a diverse library of these compounds is therefore a cornerstone of many drug discovery programs.

The most robust and versatile method for forging the crucial C-N bond in these structures is the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction between an amine and an aryl halide.[2][3][4] This reaction has largely superseded harsher, traditional methods like the Ullmann condensation or nucleophilic aromatic substitution, offering broader substrate scope, greater functional group tolerance, and milder reaction conditions.[2] This guide focuses specifically on the application of the Buchwald-Hartwig reaction to this compound, a common and versatile starting material.

Mechanistic Rationale: The Buchwald-Hartwig Catalytic Cycle

Understanding the mechanism of the Buchwald-Hartwig amination is paramount for rational optimization and troubleshooting. The reaction proceeds via a catalytic cycle involving a palladium catalyst that cycles between the Pd(0) and Pd(II) oxidation states.[3][5]

The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide (Ar-X) bond, forming a Pd(II) intermediate. This is often the rate-determining step of the cycle.[5][6]

  • Amine Coordination & Deprotonation: The amine (in this case, 2-amino-6-chloropyrimidin-4-ol) coordinates to the Pd(II) complex. A base then deprotonates the coordinated amine to form a more nucleophilic amido group.[4]

  • Reductive Elimination: The C-N bond is formed as the aryl group and the amido group are eliminated from the palladium center. This step regenerates the active Pd(0) catalyst, allowing the cycle to continue.[2][5]

Buchwald_Hartwig_Cycle pd0 Pd(0)L₂ (Active Catalyst) oa_complex Ar-Pd(II)(L)₂-X (Oxidative Addition Complex) pd0->oa_complex Oxidative Addition amido_complex Ar-Pd(II)(L)₂-NHR' (Amido Complex) oa_complex->amido_complex Amine Coordination & Deprotonation amido_complex->pd0 Reductive Elimination product Ar-NHR' (Product) amido_complex->product amine_base R'NH₂ Base amine_base->amido_complex arx Ar-X arx->oa_complex

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Causality Behind Component Selection
  • Palladium Precatalyst: While a Pd(0) species is the active catalyst, air-stable Pd(II) precatalysts like Pd(OAc)₂ or Pd₂(dba)₃ are commonly used. These are reduced in situ to Pd(0).[3] The choice of precatalyst is often one of convenience and stability.

  • Ligand: This is arguably the most critical component. The N-arylation of electron-rich, potentially chelating heteroaromatic amines requires bulky, electron-rich phosphine ligands. These ligands stabilize the Pd(0) center, promote the oxidative addition step, and facilitate the final reductive elimination.[7] Bidentate ligands like Xantphos and BINAP or monodentate biarylphosphine ligands like BrettPhos are highly effective.[2][5] Bidentate ligands can prevent the formation of unreactive palladium dimers and accelerate the reaction.[2]

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine, generating the active nucleophile. Sodium tert-butoxide (NaOtBu) is a common choice for its high basicity. However, for substrates with base-sensitive functional groups, weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be employed, often requiring higher reaction temperatures.[5]

  • Solvent: The solvent must solubilize the reactants and catalyst system and be stable at the required reaction temperature. Aprotic solvents like toluene, dioxane, and tetrahydrofuran (THF) are most common.[8][9] The choice of solvent can significantly influence reaction rate and catalyst stability.[8][10]

  • The Role of Hydrate Water: The substrate, 2-amino-6-chloropyrimidin-4-ol, is often used as a hydrate. While palladium-catalyzed cross-coupling reactions are traditionally run under anhydrous conditions, studies have shown that the presence of a controlled amount of water can sometimes be beneficial, potentially by aiding the solubility of the base or influencing the catalytic cycle.[11][12][13] However, excess water can lead to catalyst decomposition or competing hydrolysis reactions. For reproducibility, it is crucial to either use a consistently hydrated starting material or rigorously dry the material and add a specific equivalent of water.

Experimental Protocols

Materials and Equipment
  • Reagents:

    • This compound

    • Aryl halide (bromide, iodide, or chloride)

    • Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)

    • Phosphine ligand (e.g., Xantphos, BINAP)

    • Base (e.g., NaOtBu, Cs₂CO₃)

    • Anhydrous solvent (e.g., Toluene, 1,4-Dioxane)

    • Reagents for workup (e.g., Ethyl acetate, saturated NH₄Cl, brine)

    • Silica gel for column chromatography

  • Equipment:

    • Schlenk flasks or reaction vials with septa

    • Magnetic stirrer and hot plate

    • Inert gas supply (Nitrogen or Argon) with manifold

    • Syringes and needles

    • Standard laboratory glassware

    • Rotary evaporator

    • Thin Layer Chromatography (TLC) plates and chamber

    • Flash chromatography system

General Protocol for N-Arylation

This protocol is a representative example and may require optimization for specific substrates.

Reaction Setup (Strictly under Inert Atmosphere):

  • To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv), the aryl halide (1.1-1.2 equiv), the phosphine ligand (e.g., Xantphos, 4 mol%), and the base (e.g., Cs₂CO₃, 2.0 equiv).

  • Add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%).

  • Seal the flask with a rubber septum.

  • Evacuate the flask and backfill with inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure an oxygen-free atmosphere.

  • Using a syringe, add the anhydrous solvent (e.g., 1,4-Dioxane, to achieve a concentration of ~0.1 M).

  • Place the flask in a preheated oil bath and stir at the desired temperature (typically 80-110 °C).

Reaction Monitoring & Work-up:

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Once complete, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove inorganic salts and the catalyst. Wash the pad with additional ethyl acetate.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • The crude residue is then purified. A typical workup involves partitioning the residue between ethyl acetate and water or a saturated aqueous solution of NH₄Cl.

  • Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Comparative Data of Reaction Conditions

The optimal conditions for the N-arylation of aminopyrimidines can vary. The following table summarizes conditions reported for analogous transformations, providing a valuable starting point for optimization.

Aryl Halide ExampleNucleophileCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Yield (%)Reference
Aryl Bromides2-AminopyrimidinePdCl₂(PPh₃)₂ (5)Xantphos (10)NaOtBu (1.2)TolueneReflux27-82[1]
Aryl BromidesPrimary AminesPd(OAc)₂ (1)BINAP (1.5)NaOtBu (1.2)Toluene100>90[2]
Aryl ChloridesPrimary AminesPd(OAc)₂ (1.5)JosiPhos (3)NaOtBu (1.2)Toluene100~90[14]
Aryl Triflates2-AminothiazolePd₂(dba)₃ (1)L1* (2)K₃PO₄ (2.0)t-BuOH11070-90[15]
Aryl BromidesVarious AminesBrettPhos Pd G4 (5)BrettPhos (5)K₃PO₄ (1.4)t-BuOH100Good[5]

*L1 refers to a specific ligand detailed in the cited reference.

Troubleshooting and Optimization

Troubleshooting_Workflow start Start: Standard Protocol (e.g., Pd₂(dba)₃/Xantphos, Cs₂CO₃, Dioxane, 100°C) check_yield < Is Yield > 80% ? start->check_yield low_yield Problem: Low/No Conversion Possible Causes: - Inactive Catalyst - Insufficiently strong base - Low reaction temperature - Sterically hindered substrate check_yield->low_yield No (Low Yield) side_products Problem: Side Products (Hydrodehalogenation, Dimerization) Possible Causes: - Catalyst decomposition - Reductive elimination is slow - Base too strong/reactive check_yield->side_products No (Side Products) success Success: Isolate Product check_yield->success Yes opt_ligand Screen Ligands (e.g., BrettPhos, RuPhos, BINAP) low_yield->opt_ligand Solution Path opt_base Screen Bases (e.g., NaO*t*Bu, K₃PO₄, LiHMDS) low_yield->opt_base Solution Path opt_temp Vary Temperature (80°C to 120°C) low_yield->opt_temp Solution Path side_products->opt_ligand Solution Path side_products->opt_base Solution Path opt_solvent Screen Solvents (Toluene, THF, t-BuOH) side_products->opt_solvent Solution Path opt_ligand->start Re-evaluate opt_base->start Re-evaluate opt_solvent->start Re-evaluate opt_temp->start Re-evaluate

Caption: A logical workflow for troubleshooting and optimizing the N-arylation reaction.

IssuePotential Cause(s)Suggested Solution(s)
No or Low Conversion 1. Inactive catalyst (decomposed by oxygen).2. Base is not strong enough.3. Ligand is not suitable for the substrate.4. Reaction temperature is too low.1. Ensure rigorous inert atmosphere technique.2. Switch to a stronger base (e.g., from K₃PO₄ to NaOtBu).3. Screen a panel of ligands (e.g., biarylphosphine ligands like BrettPhos).4. Increase the reaction temperature in 10 °C increments.
Hydrodehalogenation of Aryl Halide 1. Slow reductive elimination compared to competing pathways (e.g., β-hydride elimination).2. Catalyst decomposition.1. Change the ligand to one known to promote faster reductive elimination.2. Use a different solvent; sometimes a switch from dioxane to toluene can help.3. Lower the reaction temperature slightly.
Formation of Phenol (from Ar-OH) 1. Reaction with residual water or hydroxide at high temperatures, particularly with strong bases.1. Ensure anhydrous conditions are used.2. Switch to a non-hydroxide base like K₃PO₄ or Cs₂CO₃.3. Use molecular sieves to scavenge trace water.[15]
Difficulty in Purification 1. Product is highly polar and streaks on silica gel.2. Close-running impurities.1. Add a small amount of triethylamine or acetic acid to the eluent to improve peak shape.2. Try a different stationary phase (e.g., alumina) or reverse-phase chromatography.3. Recrystallize the product if it is a solid.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Solubility Challenges with 2-Amino-6-chloropyrimidin-4-ol Hydrate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Advanced Chemical Intermediates Division

Welcome to the technical support center for 2-Amino-6-chloropyrimidin-4-ol hydrate. This guide is designed for researchers, medicinal chemists, and formulation scientists who are navigating the experimental challenges associated with this valuable chemical intermediate. Due to its molecular structure, this compound frequently presents solubility hurdles that can impact experimental reproducibility and outcomes.[1][2]

This document provides in-depth, field-tested troubleshooting advice and detailed protocols to help you overcome these issues, ensuring the integrity and success of your research.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses the most common solubility issues encountered with this compound in a direct question-and-answer format.

Q1: My this compound is not dissolving in my aqueous buffer (e.g., PBS pH 7.4). What are my first steps?

Answer: This is a very common observation. The limited aqueous solubility of many pyrimidine derivatives is a known challenge.[1] Your initial troubleshooting should follow a systematic, gentle approach before moving to more complex methods.

  • Causality: The compound's relatively non-polar ring structure and crystalline nature contribute to its low aqueous solubility. The energy required to break the crystal lattice is not sufficiently compensated by the energy released from hydration in neutral water.

  • Immediate Actions:

    • Increase Mechanical Agitation: Ensure the solution is being vigorously stirred or vortexed. This increases the interaction between the solvent and the solute surface area.

    • Gentle Warming: Cautiously warm the solution to 37-40°C. Solubility often increases with temperature.[3] However, be mindful of potential degradation with prolonged heating. Monitor for any color change.

    • Increase Sonication Time: Use a bath sonicator to provide energy for breaking apart solid particles and enhancing dissolution.

    • Particle Size Reduction: If you have the solid in-house, gently grinding the powder with a mortar and pestle can increase the surface area, which may improve the dissolution rate, though it won't change the equilibrium solubility.[4][5]

If these steps are unsuccessful after 15-20 minutes, it is unlikely that you will achieve your desired concentration without further intervention. Proceed to the more advanced techniques below.

Q2: I managed to dissolve the compound with heating, but it crashed out of solution upon cooling. Why did this happen?

Answer: This phenomenon is known as precipitation from a supersaturated solution.

  • Causality: By heating the solvent, you increased the kinetic energy and were able to dissolve more solute than would be possible at room temperature, creating a thermodynamically unstable supersaturated solution. Upon cooling, the solubility limit decreases, and the excess solute precipitates out of solution to return to a state of equilibrium. The hydrate form of the molecule can also influence precipitation kinetics.

  • Preventative Measures:

    • Work with Lower Concentrations: The most straightforward solution is to work at or below the compound's known thermodynamic solubility at your final experimental temperature.

    • Utilize Co-solvents: For many in vitro assays, preparing a high-concentration stock in a water-miscible organic solvent like Dimethyl Sulfoxide (DMSO) and then diluting it into your aqueous buffer is the standard and most effective method.[6][7] This is detailed in Protocol 1 .

    • Consider pH Modification: If your experimental system can tolerate it, adjusting the pH can dramatically increase solubility. This is explained in Q4 .

Q3: What is the best solvent to use for this compound?

Answer: There is no single "best" solvent; the choice is dictated by your experimental requirements (e.g., in vitro cell assay vs. chemical reaction). Pyrimidine derivatives often show good solubility in polar aprotic solvents and can have pH-dependent aqueous solubility.[8][9]

  • Causality: Solubility is governed by the principle of "like dissolves like." A solvent's ability to engage in similar intermolecular forces (e.g., hydrogen bonding, dipole-dipole interactions) with the solute will lead to better dissolution.

Table 1: Qualitative Solubility of this compound

Solvent TypeExamplesExpected SolubilityRationale & Use Case
Polar Protic Water, Ethanol, MethanolPoor to LowThe compound has hydrogen bond donors/acceptors but the overall structure is not polar enough for high solubility.[2]
Polar Aprotic DMSO, DMF, AcetonitrileHighThese solvents are excellent at disrupting the crystal lattice and solvating the molecule. Ideal for high-concentration stock solutions for biological assays.[10]
Non-Polar Hexane, TolueneVery PoorThe significant polarity of the amino and hydroxyl/keto groups makes it insoluble in non-polar solvents.
Aqueous Buffers PBS, Tris (at pH > pKa)Moderate to HighAt a pH where the molecule is ionized (deprotonated), its charge significantly increases its interaction with polar water molecules. See Q4.

For most biological applications, DMSO is the recommended starting solvent for preparing a concentrated stock solution.

Q4: How can I use pH to increase the solubility of this compound?

Answer: This is a powerful technique rooted in the compound's chemical structure. The molecule has acidic and basic functional groups, making its solubility highly dependent on pH.[11][12]

  • Mechanistic Explanation: The compound exists in a tautomeric equilibrium between the -ol and -one forms. The pyrimidinol form has an acidic proton on the hydroxyl group, and the amino group has a basic character. By raising the pH of the solution above the compound's pKa, you deprotonate the acidic group, forming an anionic salt. This charged species is significantly more polar than the neutral molecule and thus dramatically more soluble in water. This relationship is described by the Henderson-Hasselbalch equation.[13][14][15]

  • Workflow Diagram:

A Start: Insoluble Compound in Water B Determine pKa of the acidic proton (e.g., pyrimidinol -OH) A->B Step 1: Analyze C Prepare aqueous buffer with pH > pKa (e.g., pH 9-10 using carbonate buffer) B->C Step 2: Prepare D Add compound to the basic buffer C->D Step 3: Add E Agitate (stir/sonicate) D->E Step 4: Mix F Result: Dissolved, ionized compound E->F Outcome G Optional: Titrate back towards neutral pH for experiment. Monitor for precipitation. F->G For pH-sensitive assays

Caption: Workflow for pH-mediated solubilization.

See Protocol 2 for a detailed step-by-step guide on implementing this method.

Q5: I am running a cell-based assay. What concentration of DMSO is safe, and how do I prepare my dilutions?

Answer: This is a critical question to ensure your solvent does not interfere with the experimental results.

  • Expert Insight: While DMSO is an excellent solubilizing agent, it is not inert.[10] At high concentrations, it can induce cell stress, differentiation, or toxicity. For most cell lines, it is crucial to keep the final concentration of DMSO in the culture medium below 0.5% (v/v) , and ideally at or below 0.1%.[16]

  • Best Practice: Always run a "vehicle control" in your experiments. This control should contain the same final concentration of DMSO as your test samples but without the compound, to account for any effects of the solvent itself.

See Protocol 1 for a detailed methodology on preparing a DMSO stock and performing serial dilutions.

Detailed Experimental Protocols

Protocol 1: Preparation of a High-Concentration Stock Solution Using a Co-Solvent (DMSO)

This protocol describes the standard method for solubilizing poorly soluble compounds for use in in vitro biological assays.

Objective: To prepare a 10 mM stock solution of this compound (MW: 163.56 g/mol ) in DMSO.

Materials:

  • This compound

  • Anhydrous, cell-culture grade DMSO

  • Calibrated analytical balance

  • Microcentrifuge tubes or amber glass vials

  • Vortex mixer and/or sonicator

Procedure:

  • Calculation: To prepare 1 mL of a 10 mM stock solution, you need:

    • 163.56 g/mol * 0.010 mol/L * 0.001 L = 0.0016356 g = 1.64 mg

  • Weighing: Accurately weigh out 1.64 mg of the compound and place it into a clean, labeled vial.

  • Solvent Addition: Add 1.0 mL of high-purity DMSO to the vial.

  • Dissolution: Cap the vial tightly and vortex vigorously for 1-2 minutes. If solids remain, place the vial in a bath sonicator for 5-10 minutes, or until the solution is completely clear. Gentle warming (to 30-37°C) can be used if necessary.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Workflow for Dilution into Assay Medium:

stock 10 mM Stock in 100% DMSO intermediate Intermediate Dilution (e.g., 100 µM in Assay Medium) stock->intermediate 1:100 Dilution (e.g., 2 µL stock into 198 µL medium) final Final Concentration in Wells (e.g., 1 µM with 0.1% DMSO) intermediate->final 1:100 Dilution (e.g., 10 µL intermediate into 990 µL medium in well)

Caption: Serial dilution workflow for cell-based assays.

Protocol 2: Enhancing Aqueous Solubility via pH Adjustment

This protocol is for applications where organic co-solvents must be avoided, such as certain biophysical assays or crystallization experiments.

Objective: To dissolve the compound in an aqueous system by preparing a basic solution.

Materials:

  • This compound

  • Deionized water

  • 1 M Sodium Hydroxide (NaOH) or a basic buffer (e.g., 50 mM Carbonate-Bicarbonate, pH 9.6)

  • Calibrated pH meter

  • Magnetic stir plate and stir bar

Procedure:

  • Initial Suspension: Add the desired amount of the compound to a volume of deionized water (e.g., 1 mg/mL). It will likely form a suspension.

  • pH Adjustment: While stirring vigorously, slowly add 1 M NaOH dropwise to the suspension. Monitor the pH continuously with a calibrated pH meter.

  • Observation: As the pH increases, you will observe the solid material dissolving. Continue adding base until the solution becomes completely clear. Note the final pH. For this type of molecule, dissolution is typically expected at pH > 9.

  • Equilibration: Allow the solution to stir for an additional 10-15 minutes to ensure complete dissolution and stability.

  • Caution: This basic stock solution may not be suitable for all applications. If you need to adjust the pH back towards neutral for your experiment, do so very slowly with dilute acid (e.g., 0.1 M HCl). Be aware that the compound may precipitate if its solubility limit is exceeded at the final pH.[17][18]

References

Side reactions of 2-Amino-6-chloropyrimidin-4-ol hydrate and how to avoid them

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for 2-Amino-6-chloropyrimidin-4-ol hydrate. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered when using this versatile building block. As Senior Application Scientists, we have consolidated field-proven insights and foundational chemical principles to help you optimize your synthetic routes, improve yields, and ensure the purity of your target molecules.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

FAQ 1: My reaction is generating a dihydroxy-pyrimidine impurity. What is causing this hydrolysis and how can I prevent it?

Answer:

This is a classic and frequently encountered side reaction. The formation of 2-Amino-pyrimidine-4,6-diol is almost always due to the hydrolysis of the chloro group at the C6 position. The pyrimidine ring is electron-deficient, which makes the carbon atom bonded to the chlorine susceptible to nucleophilic attack by water or other nucleophilic species present in the reaction mixture.[1]

The mechanism involves the attack of a nucleophile (like water or hydroxide ions) on the C6 carbon, leading to the displacement of the chloride leaving group. This process can be catalyzed by both acidic and basic conditions.[1]

Root Cause Analysis & Troubleshooting Workflow

cluster_0 Problem: 2-Amino-pyrimidine-4,6-diol Impurity cluster_1 Investigation cluster_2 Solutions Impurity_Detected Impurity Detected (e.g., by LC-MS, NMR) Check_Moisture Are anhydrous solvents and reagents being used? Impurity_Detected->Check_Moisture Check_pH Is the reaction run under strongly acidic or basic conditions? Impurity_Detected->Check_pH Check_Temp Is the reaction temperature too high? Impurity_Detected->Check_Temp Check_Time Is the reaction time excessively long? Impurity_Detected->Check_Time Dry_Solvents Solution: Use freshly distilled or commercially available anhydrous solvents. Dry reagents. Check_Moisture->Dry_Solvents No Control_pH Solution: Maintain pH near neutral. Use non-nucleophilic bases (e.g., DIPEA, DBU) if base is required. Check_pH->Control_pH Yes Lower_Temp Solution: Run reaction at lower temperatures (e.g., 0 °C to RT) to reduce hydrolysis rate. Check_Temp->Lower_Temp Yes Optimize_Time Solution: Monitor reaction progress (e.g., by TLC, LC-MS) and quench as soon as starting material is consumed. Check_Time->Optimize_Time Yes

Caption: Troubleshooting workflow for hydrolysis.

Step-by-Step Protocol to Minimize Hydrolysis
  • Preparation: Thoroughly dry all glassware in an oven at >100°C for several hours and cool under a stream of inert gas (Nitrogen or Argon).

  • Reagents & Solvents:

    • Use high-purity, anhydrous solvents. If not commercially available, distill from an appropriate drying agent. Aprotic solvents like Dioxane, THF, DMF, or Acetonitrile are generally preferred over protic solvents.[1]

    • Ensure any reagents, especially bases or nucleophiles, are anhydrous.

  • Reaction Setup:

    • Assemble the reaction under an inert atmosphere.

    • Add the this compound to the anhydrous solvent.

    • If a base is required, opt for a non-nucleophilic organic base (e.g., DIPEA) over inorganic bases like NaOH or K₂CO₃, which often contain residual water and can directly participate in hydrolysis.

  • Execution & Monitoring:

    • Run the reaction at the lowest effective temperature. Start at 0°C or room temperature before attempting elevated temperatures.

    • Monitor the reaction closely by TLC or LC-MS. Upon completion, proceed with the workup immediately to avoid prolonged exposure to potentially hydrolytic conditions.

ParameterPoor Condition (Promotes Hydrolysis)Recommended Condition (Minimizes Hydrolysis)
Solvent Protic (Water, Methanol, Ethanol)Aprotic (Anhydrous THF, Dioxane, DMF, CH₃CN)[1]
Atmosphere Ambient AirInert (Nitrogen or Argon)
Base Strong, Nucleophilic (e.g., NaOH, KOH)Non-nucleophilic, Organic (e.g., DIPEA, DBU)
Temperature High (>80°C)Low to Moderate (0°C to 50°C)
pH Highly Acidic or BasicNear-Neutral (if possible)[1]
FAQ 2: My alkylation/arylation reaction is giving me a mixture of N- and O-substituted products. How do I control the regioselectivity?

Answer:

This is a common challenge stemming from the fact that 2-Amino-6-chloropyrimidin-4-ol exists in tautomeric forms: the -ol form and the -one (lactam) form. This creates two primary nucleophilic sites on the pyrimidine ring (excluding the C2-amino group): the ring nitrogen (N1) and the exocyclic oxygen (O4). The competition between N-alkylation and O-alkylation is governed by the principles of hard and soft acids and bases (HSAB theory) and can be heavily influenced by your choice of solvent, base, and electrophile.[2][3]

  • O-Alkylation is often favored under conditions that generate a "harder" nucleophile (more charge density on the oxygen). This can be promoted by using polar aprotic solvents and certain counter-ions.

  • N-Alkylation is typically favored under conditions that allow for a "softer" nucleophile.

Caption: Competing N- vs. O-alkylation pathways.

Guide to Controlling Regioselectivity
FactorTo Favor O-AlkylationTo Favor N-AlkylationRationale
Electrophile (R-X) Hard electrophiles (e.g., dimethyl sulfate, methyl triflate)[3]Soft electrophiles (e.g., methyl iodide, benzyl bromide)[3]HSAB Theory: Hard nucleophiles (O⁻) react faster with hard electrophiles; soft nucleophiles (N⁻) react faster with soft electrophiles.
Base Strong, hard bases (e.g., NaH, KH)Weaker organic bases (e.g., K₂CO₃, Cs₂CO₃ in DMF)Strong bases fully deprotonate the hydroxyl group, creating a hard alkoxide. Weaker bases may favor the more nucleophilic nitrogen.
Solvent Polar Aprotic (e.g., DMF, DMSO)Less Polar (e.g., Dioxane, Toluene) or Polar Protic (can solvate the oxygen)Polar aprotic solvents solvate the cation but leave the anion bare and highly reactive.
Counter-ion Silver salts (e.g., Ag₂O)Alkali metal salts (e.g., Na⁺, K⁺)The silver ion coordinates strongly with the halide leaving group, making the electrophile "harder" and promoting reaction at the harder oxygen nucleophile.[4]
Experimental Protocol for Selective N-Alkylation
  • Setup: To a flame-dried flask under Argon, add this compound (1.0 eq) and anhydrous DMF.

  • Deprotonation: Add a mild base such as potassium carbonate (K₂CO₃, 1.5 eq). Stir the suspension at room temperature for 30-60 minutes.

  • Alkylation: Add the soft alkylating agent (e.g., benzyl bromide, 1.1 eq) dropwise at room temperature.

  • Reaction: Heat the reaction to 50-70°C and monitor by TLC/LC-MS until the starting material is consumed.

  • Workup: Cool the reaction, quench with water, and extract with an appropriate organic solvent (e.g., Ethyl Acetate).

FAQ 3: I'm observing colored impurities or insoluble material, especially at high temperatures. What is this and how do I stop it?

Answer:

The formation of colored, often polymeric or insoluble, material is typically a sign of decomposition or self-condensation. The 2-Amino-6-chloropyrimidin-4-ol molecule possesses both a nucleophilic site (the C2-amino group) and an electrophilic site (the C6-carbon attached to chlorine).

Under forcing conditions, such as high temperatures (>100-120°C) or in the presence of a strong base, an intermolecular nucleophilic aromatic substitution (SₙAr) can occur where the amino group of one molecule attacks the C6-position of another, displacing the chloride. This can lead to the formation of dimers, oligomers, and eventually intractable polymeric material.

Recommendations to Prevent Self-Condensation
  • Temperature Control: Avoid excessive heating. Most SₙAr reactions with external nucleophiles on this scaffold can be achieved at temperatures between 60-100°C. If your desired reaction is sluggish, consider alternative activation methods before resorting to very high temperatures.

  • Protecting Groups: If the C2-amino group is not participating in the desired reaction, consider protecting it. A Boc or Acyl protecting group can prevent it from acting as a nucleophile in undesired side reactions.

  • Order of Addition: In reactions involving a strong base, add the base slowly at a low temperature to a mixture of the pyrimidine and your desired nucleophile. This minimizes the concentration of the deprotonated, highly reactive pyrimidine available for self-condensation.

  • Catalysis: For cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), ensure your catalyst system is active. An inefficient catalyst may require higher temperatures, which in turn promotes decomposition. Proper ligand choice and catalyst loading are critical.

References

Technical Support Center: Optimizing Catalyst Loading for Reactions with 2-Amino-6-chloropyrimidin-4-ol Hydrate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing catalyst loading in reactions involving 2-Amino-6-chloropyrimidin-4-ol hydrate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into troubleshooting and optimizing your catalytic reactions. The inherent challenges of working with amino-substituted pyrimidines, particularly their interaction with palladium catalysts, necessitate a nuanced approach to reaction optimization. This document provides a structured, question-and-answer-based resource to navigate these complexities.

Frequently Asked Questions (FAQs) & Troubleshooting

Issue 1: Low or No Product Yield in Cross-Coupling Reactions

Q1: My Suzuki-Miyaura coupling reaction with this compound is showing little to no conversion. What are the most likely causes related to the catalyst?

A1: Low or no yield in palladium-catalyzed cross-coupling reactions with amino-substituted pyrimidines often points to issues with the catalyst's activity or stability. The primary challenge stems from the 2-amino group on the pyrimidine ring, which can act as a coordinating ligand for the palladium catalyst, potentially deactivating it or altering its reactivity. Several factors could be at play:

  • Catalyst Poisoning/Inhibition: The lone pair of electrons on the amino group can coordinate strongly to the palladium center. This can inhibit the crucial oxidative addition step or lead to the formation of inactive catalyst complexes. This is a well-documented challenge with amino-substituted pyridines and pyrimidines.

  • Insufficient Catalyst Loading: For challenging substrates like this compound, a standard catalyst loading of 1-2 mol% might be insufficient to overcome the inherent deactivation pathways. An initial screening with a higher catalyst loading (e.g., 3-5 mol%) is often a prudent starting point.

  • Inefficient Pre-catalyst Activation: If you are using a Pd(II) source like Pd(OAc)₂, its reduction to the active Pd(0) species might be inefficient under your current conditions. The choice of ligand and additives can be critical for this step. Modern, pre-formed palladacycle precatalysts are often more reliable as they generate the active LPd(0) species more cleanly and efficiently.

  • Formation of Palladium Black: The precipitation of palladium black is a visual indicator of catalyst decomposition and aggregation. This can be caused by high temperatures, an inappropriate ligand, or the presence of impurities. Once formed, palladium black is generally catalytically inactive for the desired cross-coupling reaction.

Q2: I'm observing catalyst deactivation (e.g., the reaction stalls). What is the underlying mechanism, and how can I mitigate it?

A2: Catalyst deactivation in this context is often a result of the formation of catalytically inactive palladium species. The primary mechanisms include:

  • Ligand Scrambling and Complexation: The 2-amino group of the substrate can compete with the phosphine ligand for coordination sites on the palladium atom. This can lead to the formation of less reactive or completely inactive palladium complexes.

  • Reduction to Pd(0) Nanoparticles: Under certain conditions, particularly at elevated temperatures, the active Pd(0) complexes can aggregate to form palladium nanoparticles or bulk palladium metal (palladium black), which have low catalytic activity in solution-phase cross-coupling. Experimental evidence from studies on heterogeneous palladium catalysts has shown that reduction of the active Pd(II) to metallic palladium nanoparticles is a key deactivation pathway.[1][2]

  • Formation of Inactive Dimers: Palladium(I) dimers can form, which are typically off-cycle and catalytically inactive in the desired cross-coupling pathway.

Mitigation Strategies:

  • Ligand Selection: Employ bulky, electron-rich phosphine ligands such as XPhos, SPhos, RuPhos, or P(t-Bu)₃.[3] These ligands can promote the crucial oxidative addition and reductive elimination steps while sterically hindering the coordination of the amino group of the substrate.

  • Use of Pre-catalysts: Buchwald-type palladacycle precatalysts are often more stable and provide a sustained release of the active catalytic species, minimizing the concentration of palladium species prone to aggregation.

  • Temperature Optimization: While higher temperatures can increase reaction rates, they can also accelerate catalyst decomposition. It's crucial to find the optimal temperature that balances reaction kinetics with catalyst stability.

  • Controlled Addition of Reagents: In some cases, slow addition of the base or the boronic acid can help to maintain a low concentration of reactive intermediates and minimize side reactions that lead to catalyst deactivation.

Issue 2: Optimizing Catalyst Loading for Cost-Effectiveness and Purity

Q3: What is a typical starting catalyst loading for Suzuki-Miyaura or Buchwald-Hartwig reactions with this compound, and how do I systematically reduce it?

A3: For challenging substrates like this compound, a typical starting catalyst loading for palladium-catalyzed cross-coupling reactions ranges from 2 to 5 mol%.[4] Starting at the higher end of this range is advisable to ensure reaction initiation and to overcome potential catalyst inhibition by the amino group.

Systematic Reduction of Catalyst Loading:

Once you have established a reliable reaction with a good yield (e.g., >80%) at a higher catalyst loading, you can proceed to optimize for cost-effectiveness and to minimize residual palladium in your product. A systematic approach is crucial:

  • Establish a Baseline: Run the reaction under the optimized conditions (ligand, base, solvent, temperature) with your initial, higher catalyst loading (e.g., 5 mol%) and confirm the yield and purity of the product.

  • Stepwise Reduction: In subsequent experiments, reduce the catalyst loading in a stepwise manner (e.g., to 3 mol%, 2 mol%, 1 mol%, 0.5 mol%, etc.) while keeping all other parameters constant.

  • Monitor Reaction Progress: For each catalyst loading, carefully monitor the reaction progress over time (e.g., by TLC, LC-MS, or GC-MS). This will not only tell you the final yield but also how the reaction rate is affected.

  • Identify the "Sweet Spot": Determine the lowest catalyst loading that provides an acceptable yield within a reasonable timeframe. It's important to consider that reducing the catalyst loading may require longer reaction times.

The following diagram illustrates a logical workflow for troubleshooting and optimizing catalyst loading.

G cluster_start Initial Reaction Setup cluster_troubleshooting Troubleshooting cluster_optimization Optimization Path cluster_reduction Catalyst Reduction start This compound + Coupling Partner Pd Catalyst (2-5 mol%), Ligand, Base, Solvent no_reaction Low or No Yield? start->no_reaction stalled Reaction Stalls? no_reaction->stalled No increase_loading Increase Catalyst Loading (up to 10 mol%) no_reaction->increase_loading Yes change_ligand Screen Ligands (e.g., XPhos, SPhos) stalled->change_ligand Yes change_conditions Screen Base/Solvent/Temp. stalled->change_conditions No good_yield Good Yield Achieved? increase_loading->good_yield change_ligand->good_yield change_conditions->good_yield good_yield->no_reaction No, iterate reduce_loading Systematically Reduce Catalyst Loading (e.g., 5% -> 1%) good_yield->reduce_loading Yes monitor Monitor Yield & Rate reduce_loading->monitor final Optimized Protocol monitor->final

Caption: Troubleshooting and optimization workflow for catalyst loading.

Q4: How does catalyst loading quantitatively affect reaction yield and time?

A4: The relationship between catalyst loading, yield, and reaction time is not always linear. Generally, a higher catalyst loading leads to a faster reaction rate. However, beyond a certain point, increasing the catalyst loading may not significantly improve the yield and can even lead to the formation of byproducts due to side reactions. The table below provides representative data from a study on the Suzuki coupling of 2,4-dichloropyrimidine, a structurally related compound, which illustrates the impact of catalyst loading.

Catalyst Loading (mol%)Reaction Time (min)Yield (%)Notes
0.0515< 5Insufficient catalyst for efficient conversion.
0.21535Reaction initiates but is slow.
0.51571Significant improvement in yield. A good starting point for optimization.
1.01592Near-quantitative yield, indicating efficient catalysis.
2.01593Marginal improvement over 1.0 mol%, suggesting diminishing returns.
3.01593No significant improvement in yield.
5.01594Highest yield, but the increase from 1.0 mol% is minimal.
Data adapted from a study on the microwave-assisted Suzuki coupling of 2,4-dichloropyrimidine with phenylboronic acid using Pd(PPh₃)₄ and K₂CO₃ in a 1,4-dioxane/H₂O mixture.[5]

This data clearly shows that while a certain minimum catalyst loading is necessary for the reaction to proceed efficiently, there is a point of diminishing returns where significantly increasing the amount of catalyst does not translate to a proportional increase in yield. For process efficiency and cost-effectiveness, a catalyst loading of 0.5-1.0 mol% would be the optimal range in this specific case.

Experimental Protocol: A Starting Point for Optimization

The following is a generalized, robust starting protocol for the Suzuki-Miyaura coupling of this compound with an arylboronic acid. This protocol is based on established procedures for structurally similar chloropyrimidines and aminopyrimidines and should be considered a starting point for your specific optimization.[5][6]

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • Pd₂(dba)₃ (0.025 mmol, 2.5 mol%)

  • XPhos (0.06 mmol, 6 mol%)

  • K₃PO₄ (2.0 mmol, 2.0 equiv)

  • Anhydrous, degassed 1,4-dioxane (5 mL)

  • Anhydrous, degassed water (1 mL)

  • Schlenk flask or microwave vial with a magnetic stir bar

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid, Pd₂(dba)₃, XPhos, and K₃PO₄.

  • Evacuation and Backfilling: Seal the flask with a rubber septum, and then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.

  • Solvent Addition: Add the degassed 1,4-dioxane and water via syringe.

  • Reaction: Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute with ethyl acetate (20 mL) and water (10 mL).

    • Separate the layers and extract the aqueous phase with ethyl acetate (2 x 10 mL).

    • Combine the organic layers, wash with brine (15 mL), and dry over anhydrous Na₂SO₄.

    • Filter and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to afford the desired product.

References

Technical Support Center: Purification of 2-Amino-6-chloropyrimidin-4-ol Hydrate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for the purification of 2-Amino-6-chloropyrimidin-4-ol hydrate (CAS No: 410530-71-1).[1][2] This pyrimidine derivative is a crucial intermediate in pharmaceutical synthesis. However, its inherent physicochemical properties, particularly its high polarity and potential for tautomerization, often present significant challenges during purification.[3]

This guide is structured to provide direct, actionable solutions to common problems encountered in the lab. It combines fundamental principles with field-proven protocols to help you achieve the desired purity and yield for your downstream applications.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying this compound?

A1: The main difficulties arise from the molecule's high polarity, which is due to the presence of multiple hydrogen bond donors (amino, hydroxyl groups) and acceptors (ring nitrogens, oxygen).[3] This leads to:

  • High solubility in polar solvents: This can make crystallization challenging, often resulting in low recovery or the product "oiling out."[3]

  • Difficult chromatographic separation: On standard reverse-phase columns (like C18), the compound may exhibit poor retention, eluting at or near the solvent front. On normal-phase silica, its high polarity can cause strong, irreversible adsorption and significant peak tailing.[3]

  • Presence of structurally similar impurities: Side-products from synthesis or unreacted starting materials may have similar polarities, complicating separation by any method.[4]

Q2: I have a crude solid product. What should be my first approach to purification?

A2: For a crystalline solid like this, recrystallization is almost always the most efficient and scalable first-line approach. It leverages differences in solubility between your product and impurities at different temperatures. It is far more cost-effective and less labor-intensive than chromatography for bulk purification. A well-executed recrystallization can often increase purity from ~85% to >98% in a single step.

Q3: How can I reliably assess the purity of my final product?

A3: A multi-pronged approach is recommended for robust purity assessment. No single technique tells the whole story. The most common and effective methods are summarized in the table below.[5]

Table 1: Recommended Purity Assessment Techniques

Technique Principle Information Gained Typical Purity Target
HPLC (UV) Chromatographic separation based on polarity. Provides quantitative purity as a percentage of the main peak area relative to the total area of all peaks.[5] >98%
¹H NMR Nuclear magnetic resonance spectroscopy. Confirms the chemical structure and reveals the presence of proton-containing impurities. No observable impurity signals above integration noise.
LC-MS Liquid Chromatography-Mass Spectrometry. Confirms the molecular weight of the main peak and helps identify the mass of unknown impurity peaks. Correct mass for the main peak; identification of trace impurities.

| Melting Point | Temperature range of solid-to-liquid phase transition. | A sharp, narrow melting point range (e.g., within 1-2 °C) is indicative of high purity.[6] | Compare to literature value (e.g., ~252°C for anhydrous form).[6] |

Q4: My product is a hydrate. How does this affect purification and handling?

A4: The presence of water in the crystal lattice (hydrate) is an integral part of the compound's structure. During purification, especially recrystallization from aqueous systems, the hydrate form is likely to be the stable entity that crystallizes. When drying, avoid excessively high temperatures or prolonged high vacuum, which could potentially drive off the water of hydration and change the material's physical properties. Always characterize your final product to confirm its form.

Section 2: Troubleshooting Guide

This section addresses specific issues in a "Problem → Causality → Solution" format.

Problem 1: Product Fails to Crystallize or Forms an Oil During Recrystallization
  • Potential Cause: The chosen solvent is too effective, keeping the product dissolved even at low temperatures. Alternatively, the concentration of impurities is so high that it's depressing the melting point and preventing lattice formation (eutectic mixture).

  • Solution Workflow:

    • Re-evaluate Solvent Choice: The ideal recrystallization solvent should dissolve the compound poorly at room temperature but completely at its boiling point. For this polar compound, consider mixtures. Start with a polar solvent where it is soluble (e.g., water, ethanol) and add a less polar "anti-solvent" (e.g., acetone, isopropanol) dropwise to the hot solution until turbidity appears, then redissolve with a few drops of the hot solvent before cooling.

    • Induce Crystallization: If the cooled solution is supersaturated but no crystals form, try scratching the inside of the flask with a glass rod at the solution's surface. This creates microscopic imperfections that can initiate nucleation. Alternatively, add a single, tiny "seed crystal" from a previous batch.

    • Perform a Pre-Purification Step: If the material is very impure, an initial wash may be necessary. Suspend the crude solid in a solvent where the product is known to be poorly soluble but impurities are (e.g., cold acetone or diethyl ether), stir vigorously, and filter. This removes highly soluble impurities and can greatly improve subsequent recrystallization.

Problem 2: Product is Off-Color (Yellow, Tan, or Brown)
  • Potential Cause: The color is typically from highly conjugated, polymeric, or oxidized side-products formed during synthesis. These are often present in very small amounts but are highly chromophoric.

  • Solution: Activated Charcoal Treatment

    • Dissolve the crude product completely in a suitable hot recrystallization solvent.

    • Add a very small amount of activated charcoal (typically 1-2% of the solute's weight) to the hot solution. Caution: Add charcoal carefully to a hot solution to avoid violent bumping. It's safer to let the solution cool slightly, add the charcoal, and then reheat to boiling.

    • Keep the solution hot and swirl or stir for 5-10 minutes. The charcoal will adsorb the colored impurities.[7]

    • Perform a hot filtration through a fluted filter paper or a pad of Celite® to remove the charcoal. The filtrate should be colorless.

    • Proceed with the cooling and crystallization steps as usual.

Problem 3: HPLC Analysis Shows a Broad or Tailing Peak
  • Potential Cause: This is a classic chromatography artifact for polar, basic compounds on standard silica-based C18 columns. The basic amino group can interact ionically with acidic residual silanol groups on the silica surface, leading to poor peak shape.[3]

  • Solution Workflow:

    G cluster_solutions Troubleshooting Strategies start Poor HPLC Peak Shape (Tailing) ph Adjust Mobile Phase pH (e.g., add 0.1% TFA or Formic Acid) start->ph Quickest Fix column Use a Different Column (e.g., Polar-Endcapped C18 or PFP) start->column Hardware Fix mode Switch to HILIC Mode start->mode For Very Polar Compounds reason1 Protonates the analyte and suppresses silanol interactions. ph->reason1 Why it works: reason2 Column is designed to shield silanols, improving peak shape for basic compounds. column->reason2 Why it works: reason3 Uses an orthogonal retention mechanism (partitioning into a water layer) ideal for polar analytes. mode->reason3 Why it works:

    Caption: Troubleshooting logic for poor HPLC peak shape.

Section 3: Detailed Experimental Protocols

Protocol 1: Purification by Recrystallization from a Water/Ethanol System

This protocol is a robust starting point for purifying gram-scale quantities of the crude product.

  • Dissolution: In an appropriately sized Erlenmeyer flask, add the crude this compound. For every 1 gram of crude material, add 15-20 mL of deionized water. Add a magnetic stir bar.

  • Heating: Heat the suspension on a stirrer/hotplate to a gentle boil. The material will likely not dissolve completely in water alone.

  • Co-solvent Addition: While the aqueous suspension is hot, add absolute ethanol dropwise until all the solid just dissolves, creating a clear solution. Avoid adding a large excess of ethanol, as this will reduce your final recovery.

  • Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool for a minute, then add ~100 mg of activated charcoal per gram of product. Return the flask to the hotplate and gently boil for 5 minutes.

  • Hot Filtration (Crucial if charcoal was used): Pre-heat a funnel and a new receiving flask. Quickly filter the hot solution through a fluted filter paper to remove the charcoal or any insoluble impurities. This step must be done quickly to prevent premature crystallization in the funnel.

  • Crystallization: Cover the flask with a watch glass and allow the clear filtrate to cool slowly to room temperature without disturbance. Slow cooling promotes the formation of larger, purer crystals.

  • Maximizing Yield: Once the flask has reached room temperature and crystal formation has ceased, place it in an ice bath for at least 30 minutes to maximize the precipitation of the product.

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the collected crystal cake with a small amount of cold 1:1 water/ethanol solution to remove any residual soluble impurities. Finally, wash with a small amount of cold acetone to help dry the crystals.

  • Drying: Dry the purified crystals in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.

Protocol 2: Purity Assessment by Reverse-Phase HPLC

This method provides a standardized starting point for assessing the final purity of the product.

Table 2: Example HPLC Purity Analysis Conditions

Parameter Condition Rationale
Column C18, Polar-Endcapped, 4.6 x 150 mm, 5 µm Polar endcapping minimizes peak tailing for basic analytes.[3]
Mobile Phase A 0.1% Formic Acid in Water Acid modifier to improve peak shape.
Mobile Phase B 0.1% Formic Acid in Acetonitrile Standard organic modifier.
Gradient 5% B to 95% B over 15 minutes A broad gradient to ensure elution of all potential impurities.
Flow Rate 1.0 mL/min Standard analytical flow rate.
Column Temp. 30 °C Ensures reproducible retention times.
Detection UV at 254 nm and 280 nm Pyrimidine systems typically have strong UV absorbance at these wavelengths.
Injection Vol. 5 µL

| Sample Prep. | Dissolve ~1 mg of product in 1 mL of 50:50 Water:Acetonitrile. Filter through a 0.22 µm filter.[3] | Ensures sample is free of particulates and fully dissolved. |

General Purification & Analysis Workflow

The following diagram illustrates the logical flow from crude product to final, characterized material.

G crude Crude Product (Post-Synthesis) tlc Initial Purity Check (TLC / fast HPLC) crude->tlc decision1 Purity > 95%? Colorless? tlc->decision1 charcoal Activated Charcoal Treatment decision1->charcoal No (Colored) recryst Recrystallization decision1->recryst No (Impure) filter_dry Filter, Wash & Dry Product decision1->filter_dry Yes charcoal->recryst recryst->filter_dry final_analysis Final Purity & Identity (HPLC, NMR, MS, MP) filter_dry->final_analysis decision2 Purity > 98%? final_analysis->decision2 pass Purified Product Ready for Use decision2->pass Yes fail Repeat Purification (e.g., Re-crystallize) decision2->fail No fail->recryst

Caption: General experimental workflow for purification and analysis.

References

Technical Support Center: Troubleshooting Incomplete Reactions of 2-Amino-6-chloropyrimidin-4-ol Hydrate

Author: BenchChem Technical Support Team. Date: January 2026

From the desk of the Senior Application Scientist:

Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals. It has come to our attention that teams are encountering challenges with reactions involving 2-amino-6-chloropyrimidin-4-ol hydrate, specifically, reactions stalling or failing to reach completion. This is a common, yet solvable, issue rooted in the unique chemical nature of this reagent and the specific requirements of the reactions it undergoes, typically Nucleophilic Aromatic Substitution (SNAr).

This guide is structured as a series of frequently asked questions (FAQs) to directly address the most pressing issues. We will move from foundational checks to more nuanced optimization strategies, explaining the chemical principles behind each recommendation to empower you to make informed decisions in your laboratory.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My SNAr reaction with this compound has stalled. What are the most common initial checks?

A1: When a reaction stalls, a systematic initial assessment is critical before making significant changes. Often, the root cause is a fundamental parameter that has been overlooked.

Initial Diagnostic Workflow:

  • Reaction Monitoring Re-evaluation: The first step is to trust, but verify, your analytical method.[1]

    • Thin-Layer Chromatography (TLC): Are you using an appropriate solvent system that gives good separation between your starting material and product? Run a "co-spot" (a lane with both a pure sample of the starting material and the reaction mixture) to be certain you are not misinterpreting a byproduct spot as your starting material.

    • HPLC/LC-MS: These techniques provide quantitative data on reaction progress.[1][2] Ensure your standards are correctly calibrated and that you are monitoring the correct masses for all expected species.

  • Temperature and Time:

    • Temperature: SNAr reactions on electron-deficient rings like pyrimidines are often temperature-sensitive.[3] A temperature that is too low will result in a sluggish reaction, while a temperature that is too high can cause decomposition of reactants or products. Verify your reaction temperature with an external thermometer.

    • Duration: Some SNAr reactions, especially with moderately active nucleophiles, can require extended reaction times (12-24 hours or more). Confirm that sufficient time has been allowed for the reaction to proceed.

  • Visual Inspection:

    • Solubility: Is all of your this compound dissolved? This reagent has limited solubility in many common organic solvents. If the starting material is not fully in solution, the reaction becomes mass-transfer limited, effectively slowing or stopping it.

    • Color Change/Precipitation: Note any unexpected color changes or the formation of precipitates. This could indicate side reactions, product precipitation, or decomposition.

Q2: How can I verify the quality of my this compound starting material, and could the "hydrate" be the problem?

A2: The quality and nature of your starting material are paramount. The "hydrate" designation is a critical piece of information that directly impacts the reaction.

  • The Impact of Water: The reagent is a hydrate, meaning it contains a specific amount of water within its crystal lattice. This water can have several effects:

    • Stoichiometry: The molecular weight used for your calculations must account for the water of hydration (Formula: C₄H₄ClN₃O·H₂O, MW: 163.56 g/mol ).[4] If you calculate based on the anhydrous form, you will be using fewer moles of the reagent than intended, leading to an incomplete reaction.

    • Reaction Interference: In certain reaction types, particularly those involving water-sensitive reagents or catalysts (e.g., some palladium cross-coupling reactions or reactions with organometallics), the water of hydration can inhibit or poison the catalyst.[5] While many modern Pd-catalyzed reactions can be performed in water, catalyst deactivation is a known issue.[5][6]

  • Verifying Water Content: The exact water content can vary between batches. For highly sensitive reactions, it is best practice to quantify it.

    • Karl Fischer Titration: This is the gold-standard method for accurately determining the water content in a solid sample.[7][8][9] It is a classic titration method that uses iodine's selective reaction with water.[10]

  • Purity Assessment:

    • NMR/LC-MS: Confirm the identity and purity of the starting material using standard analytical techniques. Check for any unexpected peaks that could indicate impurities which might interfere with the reaction.

  • System Preparation: Add 30 mL of methanol to the titration flask and neutralize it with the Karl Fischer reagent until the electrometric endpoint is reached.[10]

  • Standardization: Accurately weigh 150-350 mg of sodium tartrate dihydrate (a primary standard) and add it to the flask. Titrate to the endpoint and record the volume (V) of reagent consumed. Calculate the water equivalence factor (F) in mg/mL.[10]

  • Sample Analysis: Accurately weigh a sample of your this compound and add it to the freshly neutralized titration vessel.

  • Titration: Titrate with the standardized Karl Fischer reagent to the electrometric endpoint. Record the volume of titrant used.

  • Calculation: Calculate the percentage of water in your sample. This will allow you to adjust your starting material mass for precise stoichiometry.

Q3: Could my choice of solvent or base be the reason for the incomplete conversion?

A3: Absolutely. Solvent and base are not merely reaction media; they are active participants in the reaction mechanism and kinetics.

  • Solvent Selection: The primary role of the solvent is to dissolve the reactants to allow them to interact.

    • Solubility: As a polar, heterocyclic compound, this compound has specific solubility characteristics. Polar aprotic solvents like DMF, DMAc, DMSO, or NMP are often required to achieve sufficient solubility, especially at higher temperatures. A related compound, 2-amino-4-chloro-6-methoxypyrimidine, shows the highest solubility in DMF.[11]

    • Reaction Rate: Polar aprotic solvents are also known to accelerate SNAr reactions. They solvate the cation of the base, leaving the anion more "naked" and nucleophilic, while not overly solvating the nucleophile itself.

  • Base Selection: The base's role is typically to deprotonate the incoming nucleophile (e.g., an amine or alcohol), making it more reactive.

    • Strength (pKa): The base must be strong enough to deprotonate the nucleophile but not so strong that it causes side reactions (e.g., deprotonating the pyrimidine ring itself or causing decomposition).

    • Common Bases: For SNAr with amine nucleophiles, inorganic bases like K₂CO₃ or Cs₂CO₃ are common choices.[12] For palladium-catalyzed aminations, stronger organic bases like NaOtBu are often used.[12] The choice is highly dependent on the specific nucleophile and reaction type.

ParameterRecommendationRationale
Solvent Polar Aprotic (DMF, DMSO, NMP)Excellent solvating power for polar substrates; accelerates SNAr rates.
Base (for Amine Nucleophiles) K₂CO₃, Cs₂CO₃, DIPEAModerately strong bases that deprotonate the nucleophile without causing excessive side reactions.
Base (for Alcohol Nucleophiles) NaH, KHMDSStrong, non-nucleophilic bases required to deprotonate less acidic alcohols.
Temperature 80 - 140 °C (Solvent Dependent)SNAr reactions often require thermal energy to overcome the activation barrier.[12]
Q4: My starting material is consumed, but I'm not seeing my desired product. What's happening?

A4: This scenario points towards two primary culprits: side reactions or product instability. The pyrimidine ring system has a complex reactivity profile that can lead to unexpected outcomes.

  • Potential Side Reactions:

    • Reaction at other positions: While the chlorine at the 6-position is the intended site of substitution, reaction at other sites, though less likely, can occur under certain conditions.

    • Decomposition: At elevated temperatures, pyrimidine derivatives can be susceptible to decomposition.[13] This is especially true in the presence of strong bases or nucleophiles.

    • Byproduct Formation: The reaction of two equivalents of the nucleophile or other unintended pathways can lead to byproducts.[14]

  • Analytical Approach to Identify Unknowns:

    • LC-MS: This is the most powerful tool for this problem. The mass spectrum will give you the molecular weight of the unexpected products, providing crucial clues to their identity.[1][15]

    • NMR Spectroscopy: If you can isolate the byproduct, ¹H and ¹³C NMR will help elucidate its structure.[14]

Below is a logical workflow to diagnose the cause of an incomplete reaction.

G cluster_yes_sm SM Present cluster_no_sm SM Consumed start Reaction Stalled / Incomplete check_sm Is Starting Material (SM) still present via TLC/LCMS? start->check_sm q_hydrate Did you account for the hydrate in MW calc? check_sm->q_hydrate Yes q_product Is desired product observed? check_sm->q_product No q_solubility Is SM fully dissolved? q_hydrate->q_solubility Yes sol_hydrate Action: Recalculate stoichiometry and restart. q_hydrate->sol_hydrate No q_conditions Are Temp / Time / Base optimal? q_solubility->q_conditions Yes sol_solubility Action: Switch to a better solvent (e.g., DMF, DMSO). Consider increasing temperature. q_solubility->sol_solubility No sol_conditions Action: Increase Temp/Time. Screen alternative bases. q_conditions->sol_conditions No q_side_reaction Analyze byproducts by LC-MS. Are unexpected masses present? q_product->q_side_reaction No sol_complete Reaction Complete. Proceed to workup. q_product->sol_complete Yes sol_side_reaction Action: Optimize conditions (lower temp, different base) to disfavor side reaction. Consider product instability. q_side_reaction->sol_side_reaction Yes

Caption: A troubleshooting workflow for incomplete reactions.

Q5: How do I properly set up and monitor the reaction to accurately determine its progress and endpoint?

A5: A robust experimental setup and diligent monitoring are key to achieving a successful outcome and generating reproducible results.

  • Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 equiv).

  • Reagents: Add the amine nucleophile (1.1 - 1.5 equiv) and a suitable base (e.g., K₂CO₃, 2.0-3.0 equiv).

  • Solvent: Add a high-boiling point polar aprotic solvent (e.g., DMF, DMSO) to achieve a concentration of approximately 0.1-0.5 M.

  • Inert Atmosphere: Purge the flask with an inert gas (Nitrogen or Argon) for 5-10 minutes.

  • Heating: Heat the reaction mixture to the target temperature (e.g., 100-140 °C) with vigorous stirring.

  • Monitoring: Take aliquots of the reaction mixture at regular intervals (e.g., every 2 hours) to monitor the progress.

  • Sample Preparation: Dilute the reaction aliquot in a small amount of a suitable solvent (e.g., ethyl acetate or methanol).

  • Spotting: On a TLC plate, spot the starting material, the reaction mixture, and a "co-spot" containing both the starting material and the reaction mixture.

  • Elution: Develop the TLC plate in an appropriate eluent system (e.g., Hexane/Ethyl Acetate or DCM/Methanol mixtures).

  • Visualization: Visualize the spots under UV light and/or by staining.

  • Interpretation: The reaction is complete when the starting material spot in the reaction mixture lane has completely disappeared. The co-spot helps to unambiguously identify the starting material spot.

By systematically addressing these potential issues—from verifying your starting materials to optimizing reaction conditions and accurately monitoring progress—you can successfully troubleshoot and drive your reaction of this compound to completion.

References

Troubleshooting guide for 2-Amino-6-chloropyrimidin-4-ol hydrate experiments

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the troubleshooting guide for 2-Amino-6-chloropyrimidin-4-ol hydrate (CAS No: 410530-71-1).[1][2] This document provides in-depth technical guidance for researchers, scientists, and drug development professionals. It is structured in a question-and-answer format to directly address common challenges encountered during experimentation with this valuable pyrimidine building block.

I. Compound Identity and Handling

Before initiating any experiment, it is crucial to understand the fundamental properties of your starting material. The 'hydrate' designation is of particular importance as it directly impacts molecular weight, stoichiometry, and solubility.

Q1: What are the key chemical properties of this compound?

A1: this compound is a pyrimidine derivative.[3] Key properties are summarized below. Note that the molecular weight includes one molecule of water.

PropertyValueSource
CAS Number 410530-71-1[2][4]
Molecular Formula C₄H₆ClN₃O₂[2][4]
Molecular Weight 163.56 g/mol [2][4]
Appearance White to off-white crystalline powder[3]
Purity Typically ≥95%[2]

Q2: My reaction requires anhydrous conditions. How does the "hydrate" form affect my experiment, and how can I remove the water of hydration?

A2: The presence of water can be detrimental to moisture-sensitive reactions, such as those involving organometallics (e.g., Grignard reagents), strong bases (e.g., LDA), or certain coupling catalysts. The water of hydration can consume reagents, leading to lower yields or complete reaction failure.

There are two primary methods for removing the water of hydration:

  • Heating Under Vacuum: This is a common and effective method.[5] However, it requires careful temperature control to avoid thermal decomposition of the compound itself. The melting point of the anhydrous form is reported as 252°C, suggesting reasonable thermal stability.

  • Azeotropic Distillation: For highly water-sensitive applications, azeotroping is a reliable technique.[6] This involves dissolving or suspending the hydrate in a high-boiling solvent that forms an azeotrope with water (e.g., toluene) and then removing the solvent-water mixture by rotary evaporation. This process is typically repeated 2-3 times to ensure complete water removal.[6]

Protocol: Preparation of Anhydrous 2-Amino-6-chloropyrimidin-4-ol

Objective: To remove the water of hydration for use in moisture-sensitive reactions.

Method: Azeotropic Removal with Toluene

Materials:

  • This compound

  • Toluene (anhydrous grade)

  • Round-bottom flask

  • Rotary evaporator

  • High-vacuum line or desiccator

Procedure:

  • Add the desired amount of this compound to a clean, dry round-bottom flask.

  • Add enough anhydrous toluene to form a slurry (approx. 10-20 mL per gram of hydrate).

  • Connect the flask to a rotary evaporator.

  • Concentrate the mixture under reduced pressure until all solvent is removed. The bath temperature should be kept moderate (e.g., 40-50°C).

  • Repeat steps 2-4 two more times to ensure complete removal of water.[6]

  • After the final evaporation, place the flask on a high-vacuum line for at least one hour to remove any residual toluene.[6]

  • The resulting anhydrous solid should be used immediately or stored under an inert atmosphere (e.g., in a nitrogen-filled glovebox or a desiccator with a strong desiccant).[7]

Q3: What are the recommended storage conditions for this compound?

A3: To maintain its integrity, the compound should be stored at 4°C, protected from light. Given its hydrated nature, it should be kept in a tightly sealed container to prevent further moisture uptake or loss, which could alter its effective molecular weight over time.

II. Solubility and Solution Preparation

A common point of failure in any reaction is the incomplete dissolution of starting materials.

Q4: I'm having trouble dissolving this compound in my reaction solvent. What can I do?

A4: Solubility can be a significant challenge. While specific data is limited, pyrimidine derivatives with amino and hydroxyl groups often exhibit poor solubility in non-polar organic solvents.

Troubleshooting Steps:

  • Solvent Choice: Start with polar aprotic solvents, which are generally effective for this class of compounds. Some pyrimidine derivatives are soluble in ethanol and methanol.[3]

  • Co-solvents: If solubility in a desired solvent (e.g., THF, Dioxane) is low, consider adding a small percentage of a stronger, polar aprotic co-solvent like DMF or DMSO to aid dissolution.

  • Gentle Heating: Gentle warming of the mixture can increase the rate of dissolution. However, always monitor for any color change, which might indicate decomposition. Run a small-scale test first.

  • Sonication: Using an ultrasonic bath can help break up solid aggregates and improve dissolution without excessive heating.

III. Reaction Troubleshooting

Even with proper handling and dissolution, reactions can fail. The following section addresses common issues related to the reactivity of the pyrimidine core.

Q5: My reaction yield is consistently low. What are the potential causes related to the starting material?

A5: Low yields in pyrimidine synthesis are a frequent issue.[8] Several factors related to your starting material could be the cause.

Workflow: Troubleshooting Low Reaction Yield

The following diagram outlines a logical workflow for diagnosing the cause of low reaction yields when using this compound.

G start Low Reaction Yield Observed check_purity 1. Verify Starting Material Purity (NMR, LC-MS) start->check_purity check_hydrate 2. Account for Water of Hydration - Did you use the correct MW (163.56)? - Is your reaction moisture-sensitive? check_purity->check_hydrate Purity OK fail Issue Persists check_purity->fail Impure anhydrous_protocol Perform Anhydrous Protocol (See Protocol Above) check_hydrate->anhydrous_protocol Yes, moisture-sensitive check_conditions 3. Optimize Reaction Conditions (Temp, Time, Catalyst) check_hydrate->check_conditions No, not moisture-sensitive OR MW corrected anhydrous_protocol->check_conditions check_side_products 4. Analyze Crude Mixture (TLC, LC-MS, NMR) check_conditions->check_side_products Optimization Ineffective success Yield Improved check_conditions->success Yield Improves check_side_products->success Side Product Identified & Mitigated check_side_products->fail No Obvious Side Products

Caption: A decision tree for troubleshooting low reaction yields.

Detailed Explanations for the Workflow:

  • Purity of Starting Material: Impurities can interfere with catalysis or introduce side reactions.[8] Always verify the purity of a new batch of starting material.

  • Stoichiometry and Water Content: The most common error is using the molecular weight of the anhydrous form (145.55 g/mol ) instead of the hydrate (163.56 g/mol ). This results in using ~11% less starting material than calculated. For moisture-sensitive reactions, the water itself is a reactive poison.

  • Reaction Conditions: Pyrimidine chemistry is highly dependent on conditions.[9] Temperature, reaction time, and choice of catalyst are critical parameters that may require optimization.[9]

  • Side Reactions: The pyrimidine ring can be susceptible to various side reactions, such as dimerization or attack at multiple sites.[10] Analyzing the crude reaction mixture can help identify byproducts and inform changes to the reaction conditions to minimize their formation.[10]

Q6: I am attempting a nucleophilic aromatic substitution (SNAr) on the chlorine atom, but the reaction is sluggish or gives multiple products. Why?

A6: The reactivity of the chlorine at the C6 position is influenced by the electron-donating amino group (at C2) and the electron-withdrawing nature of the pyrimidinone system.

  • Activation: The pyrimidine ring is electron-deficient, which facilitates SNAr reactions. However, the amino group is activating (electron-donating), which can somewhat temper the reactivity of the C6-Cl bond compared to a pyrimidine with only electron-withdrawing groups.

  • Multiple Reactive Sites: Under strongly basic or high-temperature conditions, other sites on the molecule can become reactive. The amino group can be deprotonated, or the pyrimidinol tautomer can react. This can lead to a mixture of products.[10]

  • Solvolysis: In nucleophilic solvents like ethanol or methanol, especially with a base, you may observe substitution by the solvent itself (solvolysis), competing with your desired nucleophile.[11]

Troubleshooting SNAr Reactions:

  • Base Selection: Use a non-nucleophilic base (e.g., Cs₂CO₃, K₂CO₃, or an organic base like DBU) to minimize side reactions.

  • Temperature Control: Start at a lower temperature and slowly increase it, monitoring the reaction by TLC or LC-MS to find the optimal point where the desired reaction proceeds without significant byproduct formation.

  • Solvent Choice: Use an aprotic polar solvent (e.g., DMF, DMSO, NMP) to favor the SNAr mechanism and ensure reactants remain in solution.

IV. Characterization and Analysis

Q7: How can I confirm the identity and purity of my this compound?

A7: A combination of standard analytical techniques should be used:

  • NMR Spectroscopy (¹H and ¹³C): This will confirm the core structure. In ¹H NMR, expect to see a signal for the pyrimidine proton, exchangeable protons for the amino (NH₂) and hydroxyl/amide (OH/NH) groups, and a peak corresponding to the water of hydration. The water peak can be confirmed by adding a drop of D₂O to the NMR tube, which will cause the H₂O, NH, and OH peaks to exchange and disappear.

  • Mass Spectrometry (MS): This will confirm the molecular weight. Look for the mass corresponding to the anhydrous molecule [M+H]⁺ or [M-H]⁻, as the water of hydration is typically lost during ionization.

  • High-Performance Liquid Chromatography (HPLC): This is the best method for determining purity. An appropriate method will separate the main compound from any starting materials, byproducts, or degradation products.

This guide is intended to provide a starting point for troubleshooting. The complex and diverse nature of pyrimidine chemistry means that careful, systematic experimentation is the key to success.[12]

References

How to improve the stability of 2-Amino-6-chloropyrimidin-4-ol hydrate in solution

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Enhancing Solution Stability and Troubleshooting Degradation

Welcome to the Technical Support Center for 2-Amino-6-chloropyrimidin-4-ol hydrate. This guide is designed for researchers, scientists, and drug development professionals to address common stability challenges encountered when working with this compound in solution. As a versatile intermediate in medicinal chemistry, maintaining its integrity is crucial for reproducible and reliable experimental outcomes.[1][2] This document provides in-depth, field-proven insights into the causes of instability and offers practical, actionable solutions.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding the stability of this compound in solution.

Q1: What is the primary cause of degradation for this compound in solution?

A1: The principal cause of degradation is hydrolysis. The pyrimidine ring is an electron-deficient system, which makes the carbon atom bonded to the chlorine atom highly susceptible to nucleophilic attack. In aqueous or other protic solvents (like methanol or ethanol), water or solvent molecules can act as nucleophiles, displacing the chloride ion to form 2-amino-4,6-dihydroxypyrimidine.[3][4] This reaction is often catalyzed by acidic or basic conditions.[4]

Q2: What are the ideal solvents for preparing and storing solutions of this compound?

A2: To minimize degradation, aprotic solvents are highly recommended, especially for long-term storage.[4] Suitable options include Dimethyl Sulfoxide (DMSO), Acetonitrile (ACN), or Tetrahydrofuran (THF). If aqueous or protic solvents are required for your experiment, it is imperative to prepare solutions fresh and use them immediately. For short-term storage of aqueous solutions, maintaining a near-neutral pH and storing at low temperatures (-20°C or -80°C) is critical.[4]

Q3: How does pH impact the stability of the solution?

A3: The stability of this compound is significantly pH-dependent. Both strongly acidic and strongly basic conditions can accelerate the rate of hydrolysis.[4] The pyrimidine ring's nitrogen atoms can be protonated under acidic conditions, potentially increasing the electrophilicity of the C-Cl bond, while basic conditions provide a higher concentration of hydroxide ions (a potent nucleophile) that readily attack the ring. If your experiment involves aqueous buffers, it is advisable to operate as close to neutral pH as possible.

Q4: I see unexpected peaks in my LC-MS/HPLC analysis. What could they be?

A4: The most likely unexpected peak corresponds to the hydrolyzed product, 2-amino-4,6-dihydroxypyrimidine.[4] If you are using an alcohol-based solvent like methanol or ethanol, you may also see peaks corresponding to the solvolysis products (e.g., 2-amino-6-methoxypyrimidin-4-ol or 2-amino-6-ethoxypyrimidin-4-ol).[4] Performing a forced degradation study can help you definitively identify these and other potential minor degradation products.

Q5: Are there any other factors besides solvent and pH that I should be concerned about?

A5: Yes. Temperature and light can also contribute to degradation. Elevated temperatures will increase the rate of hydrolysis and other decomposition reactions.[3] Exposure to UV light can also induce photolytic degradation.[3] Therefore, it is best practice to store solutions at low temperatures, protected from light (e.g., in amber vials or wrapped in foil), and to minimize the time they spend at ambient temperature on the benchtop.[3][5]

Part 2: Troubleshooting Guide for Unexpected Results

This section provides a systematic approach to diagnosing and resolving common issues encountered during experimentation.

Observed Issue Potential Root Cause Recommended Action & Scientific Rationale
Rapid loss of parent compound concentration in an aqueous buffer. Hydrolytic Degradation: The C-Cl bond is being cleaved by water. The rate is likely accelerated by the buffer's pH or ambient temperature.1. Prepare Fresh: Always prepare aqueous solutions immediately before use.[4] 2. Buffer Optimization: If possible, perform a pH screen (e.g., pH 5-8) to find the point of maximum stability for your experimental duration. 3. Temperature Control: Keep the solution on ice or in a cooled autosampler during your experiment to slow the degradation kinetics.[3]
Appearance of a new, more polar peak in reverse-phase HPLC. Formation of Hydroxylated Product: The primary degradation product, 2-amino-4,6-dihydroxypyrimidine, is more polar than the parent compound due to the replacement of Cl with OH.[4]1. Confirm Identity: Use LC-MS to check if the mass of the new peak corresponds to the expected hydrolyzed product (C₄H₅N₃O₂). 2. Solvent Purity: Ensure your aprotic solvents (e.g., ACN, DMSO) are anhydrous. Trace amounts of water can cause slow degradation over time, even in non-aqueous media.
Inconsistent results between experimental repeats. Variable Solution Age/Storage: If solutions are prepared at different times or stored improperly between experiments, the actual concentration of the active compound will vary.1. Standardize Protocol: Implement a strict protocol where solutions are prepared fresh from solid material for each independent experiment.[1] 2. Use Aprotic Stock: Prepare a concentrated stock solution in anhydrous DMSO. Store this at -80°C in small, single-use aliquots. Dilute an aliquot into your final aqueous buffer immediately before the experiment.
Precipitation observed in the solution upon storage, even at low temperatures. Poor Solubility: The compound may have limited thermodynamic solubility in the chosen solvent system, which can be mistaken for instability.1. Verify Solubility: Determine the kinetic and thermodynamic solubility in your chosen solvent system to ensure you are working below the solubility limit.[1] 2. Consider Co-solvents: For aqueous systems, adding a small percentage of an organic co-solvent like DMSO or ethanol may improve solubility, but be mindful that this can also affect stability. A balance must be struck.
Part 3: Key Diagrams and Workflows

Visual aids to understand the core concepts of stability and degradation.

Caption: Key factors influencing the solution stability of the compound.

G compound 2-Amino-6-chloropyrimidin-4-ol product 2-Amino-4,6-dihydroxypyrimidine compound->product k reagent + H₂O (Hydrolysis) reagent->product

Caption: The primary hydrolytic degradation pathway.

Caption: Experimental workflow for a forced degradation study.

Part 4: Experimental Protocols

These detailed protocols provide a validated framework for assessing and improving the stability of your compound.

Protocol 1: Forced Degradation Study

Objective: To identify potential degradation products and understand the compound's intrinsic stability under various stress conditions. This is crucial for developing stability-indicating analytical methods.[4]

Materials:

  • This compound

  • Acetonitrile (ACN) or DMSO (anhydrous, HPLC grade)

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH)

  • 3% Hydrogen Peroxide (H₂O₂)

  • HPLC or LC-MS system

  • Temperature-controlled incubator/water bath

  • Photostability chamber or UV lamp

Methodology:

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the compound in ACN or DMSO.[4]

  • Stress Conditions Application:

    • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.[4]

    • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 8 hours.[4]

    • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.[4]

    • Photolytic Degradation: Expose a solution of the compound in a photostable solvent (e.g., ACN) in a quartz cuvette to a UV lamp (e.g., 254 nm) for 24 hours.[3][4]

    • Control Sample: Keep 1 mL of the stock solution under normal storage conditions (e.g., 4°C, protected from light).

  • Sample Analysis:

    • Before analysis, neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively.

    • Analyze all samples, including the control, by a suitable HPLC or LC-MS method.

  • Data Interpretation: Compare the chromatograms of the stressed samples to the control. Identify new peaks, which represent degradation products. Use the mass spectrometry data to propose structures for these degradants.

Protocol 2: Solution Stability Assessment Under Experimental Conditions

Objective: To quantify the stability of the compound in a specific solvent or buffer system over a defined period.

Materials:

  • Your specific experimental buffer/solvent system.

  • HPLC or LC-MS system with a validated quantitative method.

  • Temperature-controlled storage (refrigerator, freezer, or incubator).

  • Amber vials.

Methodology:

  • Solution Preparation: Prepare a solution of this compound in your experimental buffer at the desired concentration.

  • Time Point Zero (T₀): Immediately after preparation, analyze an aliquot of the solution to determine the initial concentration and purity. This is your baseline.

  • Incubation: Store the remaining solution in tightly sealed amber vials at your desired experimental temperature (e.g., room temperature, 37°C).

  • Time Point Analysis: At predetermined intervals (e.g., 1, 2, 4, 8, 24 hours), remove an aliquot from the stored solution and analyze it using the same method as for T₀.

  • Data Analysis:

    • Calculate the percentage of the parent compound remaining at each time point relative to T₀.

    • Plot the percentage remaining versus time to determine the degradation rate.

    • A common threshold for stability is ensuring >90% of the parent compound remains after the experimental duration.

References

Common pitfalls in the handling and storage of 2-Amino-6-chloropyrimidin-4-ol hydrate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 2-Amino-6-chloropyrimidin-4-ol hydrate (CAS No. 410530-71-1). This document is designed for researchers, scientists, and drug development professionals to provide practical advice, troubleshoot common issues, and answer frequently asked questions regarding the handling and storage of this important chemical intermediate.

Chemical Profile at a Glance

This compound is a substituted pyrimidine derivative. Its structure, containing a chloro group, an amino group, a hydroxyl group (in its tautomeric form as a pyrimidinone), and water of hydration, dictates its reactivity and stability. Understanding these features is crucial for its effective use in synthesis. Due to its nature as a hydrate, it has an affinity for water and can be hygroscopic.[1][2] The chloro-substituted pyrimidine ring makes it a valuable precursor, but also susceptible to certain degradation pathways, particularly hydrolysis.

PropertyValue/InformationSource
CAS Number 410530-71-1[3][4][5]
Molecular Formula C4H6ClN3O2[4]
Molecular Weight 163.56 g/mol [4]
Appearance Typically an off-white to white solid or powder.[6]
Hazards Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[7][8][9]Harmful if swallowed.[7][8][10]

Frequently Asked Questions (FAQs)

Q1: What are the optimal long-term storage conditions for this compound?

For long-term stability, it is recommended to store the compound in a cool, dry, and dark environment. A temperature of 2-8°C is advisable. The container must be tightly sealed to protect it from atmospheric moisture.[8] Given its nature as a hydrate, exposure to very low humidity could potentially lead to the loss of its water of hydration, while high humidity could cause clumping and promote degradation.[1][11]

Q2: Is this compound sensitive to light or air?

Q3: What solvents are compatible with this compound?

Solubility data for this specific hydrate is limited. However, based on structurally similar compounds like 2,4-diamino-6-chloropyrimidine, it is expected to have some solubility in water and may be more soluble in organic solvents like ethanol, methanol, and polar aprotic solvents such as DMSO and DMF.[6] When preparing solutions, it is crucial to use anhydrous solvents if the subsequent reaction is moisture-sensitive.

Q4: What are the primary safety precautions I should take when handling this compound?

Always handle this compound in a well-ventilated area or a chemical fume hood.[10] Standard personal protective equipment (PPE) is required, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.[7][8] Avoid creating dust. In case of skin or eye contact, rinse immediately and thoroughly with water for at least 15 minutes.[8][10]

Troubleshooting Guide

This section addresses specific issues that may arise during the handling and use of this compound.

Problem 1: The material, which was originally an off-white powder, has developed a yellow or brownish tint.

  • Potential Cause A: Thermal Degradation. Exposure to high temperatures, even for short periods, can lead to decomposition. Chlorinated pyrimidines, like other chlorinated organic compounds, can degrade under heat.[12]

  • Potential Cause B: Hydrolysis. The chloro group on the pyrimidine ring is susceptible to hydrolysis, which can be accelerated by the presence of moisture and non-neutral pH. This could lead to the formation of colored impurities.

  • Investigative Steps:

    • Review the storage history of the compound. Was it ever exposed to high temperatures?

    • Check the ambient humidity of the storage location.

    • Test a small sample for solubility. Degradation products may have different solubility profiles.

    • Perform a purity analysis (e.g., LC-MS, HPLC) to identify any new peaks corresponding to degradation products.

  • Solution:

    • If degradation is confirmed, the material may not be suitable for your experiment, as impurities could interfere with the reaction.

    • To prevent this in the future, ensure the compound is stored in a tightly sealed container in a cool, dark place, and consider storing it under an inert atmosphere (e.g., argon or nitrogen) if it is to be kept for a long period.

Problem 2: The powder has become clumpy and is difficult to weigh accurately.

  • Potential Cause: Moisture Absorption. As a hydrate, the compound has an affinity for water.[13] If the container is not sealed properly, the material can absorb additional moisture from the atmosphere, a property known as hygroscopy, leading to clumping.[1][11]

  • Investigative Steps:

    • Visually inspect the material for a "wet" or "gummy" appearance.

    • Review your handling procedures. Is the container left open to the air for extended periods during weighing?

  • Solution:

    • To use the clumpy material, you may need to dry it under a vacuum at a gentle temperature. However, be aware that this could potentially remove the structural water of hydration, changing its molecular weight.

    • For future use, minimize the time the container is open. If you are in a high-humidity environment, consider handling the compound in a glove box with a dry atmosphere.

Problem 3: My reaction is giving low yields or unexpected side products.

  • Potential Cause A: Impure Starting Material. As discussed in Problem 1, the compound may have degraded, and the impurities are interfering with the reaction.

  • Potential Cause B: Loss of Hydration Water. If the compound has lost its water of hydration, its molecular weight will have changed. Using the molecular weight of the hydrate for calculations will result in an incorrect molar quantity being added to your reaction.

  • Investigative Steps:

    • Re-analyze the purity of your starting material using a suitable analytical technique (HPLC, NMR).

    • Consider performing Karl Fischer titration to determine the water content and verify if it is consistent with the hydrate form.

    • Use the troubleshooting workflow diagram below to diagnose the issue systematically.

Troubleshooting Workflow

G cluster_start Problem Identification cluster_investigation Investigation Steps cluster_diagnosis Diagnosis cluster_solution Corrective Action start Low Yield / Unexpected Side Products check_purity Analyze Starting Material Purity (HPLC, LC-MS) start->check_purity check_water Determine Water Content (Karl Fischer) start->check_water degraded Degradation Confirmed? check_purity->degraded wrong_mw Incorrect Water Content? check_water->wrong_mw degraded->wrong_mw No new_reagent Source Fresh Reagent degraded->new_reagent Yes adjust_calc Adjust Stoichiometry Based on Anhydrous Weight wrong_mw->adjust_calc Yes re_evaluate Re-evaluate Reaction Conditions wrong_mw->re_evaluate No new_reagent->re_evaluate adjust_calc->re_evaluate

Caption: Troubleshooting workflow for reaction issues.

Potential Degradation Pathway: Hydrolysis

The chloro group at the 6-position of the pyrimidine ring is an electrophilic site. In the presence of water, particularly under non-neutral pH conditions or at elevated temperatures, it can undergo nucleophilic substitution to replace the chlorine with a hydroxyl group.

G reactant This compound product 2-Amino-4,6-dihydroxypyrimidine (Impurity) reactant->product + H2O (Heat, non-neutral pH)

Caption: Potential hydrolysis of the parent compound.

References

Refining reaction parameters for 2-Amino-6-chloropyrimidin-4-ol hydrate

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 2-Amino-6-chloropyrimidin-4-ol Hydrate

Welcome to the dedicated technical support guide for this compound (CAS: 410530-71-1). This resource is designed for researchers, medicinal chemists, and drug development professionals to navigate the complexities of working with this versatile heterocyclic building block. Here, we move beyond simple protocols to explore the chemical principles governing its reactivity, helping you refine reaction parameters, troubleshoot common issues, and optimize your synthetic outcomes.

Introduction to the Reagent

This compound is a substituted pyrimidine characterized by three key functional groups: a nucleophilic amino group at the 2-position, an electrophilic carbon at the 6-position bearing a chloro leaving group, and a 4-hydroxypyrimidine moiety. This last group exists in a tautomeric equilibrium with its keto form, 2-amino-6-chloro-1H-pyrimidin-4-one, which can influence its solubility and reactivity. The electron-donating nature of the amino and hydroxyl/oxo groups modulates the reactivity of the C6-chloro position, making it susceptible to nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions. Understanding these electronic effects is paramount to successful experimentation.

Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding the handling, properties, and general reactivity of this compound.

Q1: How should I handle and store this compound?

A1: The compound is typically a stable, off-white solid powder.[1] It should be stored in a tightly sealed container in a cool, dry, and well-ventilated place.[2] While stable under recommended storage conditions, it is incompatible with strong oxidizing agents and strong acids.[3] As with any chemical reagent, always handle it in a well-ventilated area or fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[2][4] Avoid creating dust.[2]

Q2: What is the impact of the "hydrate" on my reactions?

A2: The presence of water of hydration means that the molecular weight you use for calculations should account for the water molecule(s) (Formula: C₄H₄ClN₃O·H₂O). For reactions that are highly sensitive to water, the hydrate may need to be removed by drying under vacuum at a slightly elevated temperature, or by co-evaporation with an anhydrous solvent like toluene. However, for many reactions, such as Suzuki couplings that use aqueous bases, the hydrate form can often be used directly without issue.[5]

Q3: Which position on the pyrimidine ring is most reactive for nucleophilic aromatic substitution (SNAr)?

A3: The chlorine atom at the C6 position is the primary site for SNAr. The pyrimidine ring is inherently electron-deficient, which facilitates nucleophilic attack. While the amino and hydroxyl groups are electron-donating, the chloro group at C6 remains an effective site for displacement by various nucleophiles (e.g., amines, alcohols, thiols). The regioselectivity of SNAr on substituted dichloropyrimidines can be highly sensitive to the electronic nature of other substituents on the ring.[6]

Q4: Can this compound participate in palladium-catalyzed cross-coupling reactions?

A4: Absolutely. The C6-chloro position is well-suited for cross-coupling reactions like Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. However, chloropyrimidines are generally less reactive than their bromo or iodo counterparts.[7] Therefore, successful coupling often requires more active catalyst systems, typically employing electron-rich, sterically hindered phosphine ligands (e.g., Buchwald or Fu ligands) to facilitate the oxidative addition step.[8]

Q5: What are the best general-purpose solvents for this compound?

A5: Solubility can be a challenge. It has low water solubility.[3] Polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), N-methyl-2-pyrrolidone (NMP), and 1,4-dioxane are excellent choices for conducting reactions, as they tend to solubilize the substrate and facilitate SNAr and cross-coupling reactions. For purification, it may be soluble in organic solvents like ethanol and methanol.[1]

Troubleshooting Guide

This section provides a problem-solving framework for common issues encountered during reactions with this compound.

Problem 1: Low or No Conversion in Nucleophilic Aromatic Substitution (SNAr)

You are attempting to displace the C6-chloride with a nucleophile (e.g., an amine or alcohol) but observe mostly starting material by TLC or LC-MS analysis.

Caption: Troubleshooting workflow for low-yield SNAr reactions.

  • Causality - Poor Solubility: If your starting material is not fully dissolved, the reaction becomes a heterogeneous mixture, severely limiting the reaction rate.

    • Solution: Switch to a more effective solvent. While DMF is a good starting point, DMSO or NMP often provide superior solvating power for these types of heterocyclic systems.

  • Causality - Insufficient Nucleophile Activation: For nucleophiles like alcohols or secondary amines, a base is required to deprotonate them, increasing their nucleophilicity. If the base is too weak or sterically hindered, the concentration of the active nucleophile will be too low.

    • Solution: For alcohols, a strong base like sodium hydride (NaH) in an anhydrous solvent is effective. For amines, inorganic bases like potassium carbonate (K₂CO₃) or an organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) are common. If the reaction is still sluggish, consider a stronger non-nucleophilic base like DBU.

  • Causality - Low Substrate Reactivity: As noted, the electron-donating groups on the pyrimidine ring can decrease the electrophilicity of the C6 position, making the SNAr reaction sluggish.

    • Solution: Increasing the reaction temperature is the most direct way to overcome a high activation energy barrier. Reactions that are slow at 80 °C may proceed smoothly at 120 °C. Microwave irradiation is an excellent technique for rapidly screening higher temperatures and accelerating these reactions.[8]

Problem 2: Low Yield in Suzuki-Miyaura Cross-Coupling

You are attempting to couple an aryl or heteroaryl boronic acid at the C6 position, but the yield is poor, and you observe side products like homo-coupling of the boronic acid or protodeboronation.

  • Catalyst Deactivation: The nitrogen atoms in the pyrimidine ring can coordinate to the palladium center, effectively poisoning the catalyst and halting the catalytic cycle.[7]

    • Solution: Employ catalyst systems with sterically bulky and electron-rich phosphine ligands. Ligands like SPhos, XPhos, RuPhos, or tri-tert-butylphosphine are designed to promote the crucial oxidative addition and reductive elimination steps while resisting deactivation by heteroatoms.[8] Pd(PPh₃)₄ is a good starting point, but more advanced catalysts are often necessary.[9]

  • Suboptimal Base/Solvent System: The choice of base and solvent is critical and interdependent. Anhydrous conditions with bases like K₃PO₄ can be effective, but sometimes require a small amount of water to function properly.[5]

    • Solution: Screen a panel of conditions. A robust starting point is a palladium catalyst (e.g., Pd(dppf)Cl₂) with a base like K₂CO₃ or Cs₂CO₃ in a solvent system like 1,4-dioxane/water or DME/water. The aqueous phase is often crucial for the transmetalation step.

  • Protodeboronation: This is a common side reaction where the boronic acid reacts with residual water or protic solvents to be replaced by a hydrogen atom, effectively consuming your coupling partner.

    • Solution: Ensure your reaction is run under a strictly inert atmosphere (Argon or Nitrogen). Use thoroughly degassed solvents. Sometimes, using the boronic acid pinacol ester (Bpin) derivative can increase stability and reduce the rate of protodeboronation.

Problem 3: Formation of an Unexpected Major Impurity

You observe the formation of a significant side product that is not a result of simple starting material recovery or boronic acid decomposition.

  • Characterize the Impurity: Isolate the impurity if possible and obtain a mass spectrum and/or NMR. A high-resolution mass spec can provide the molecular formula, which is invaluable for identification.

  • Hypothesize Potential Side Reactions:

    • Reaction at the Amino Group: Could your nucleophile or coupling partner be reacting at the C2-amino group? This is less likely under SNAr or Suzuki conditions but possible if a very strong base is used or with highly reactive electrophiles. Solution: Consider an N-protection strategy (e.g., Boc or Ac group) if the amino group proves to be problematic.

    • Hydrolysis of the Chloro Group: In the presence of a strong base and water, particularly at high temperatures, the C6-chloro group can be hydrolyzed to a hydroxyl group, giving 2-amino-6-hydroxypyrimidin-4-ol. Solution: Use anhydrous conditions if possible or milder bases and lower temperatures.

    • Di-substitution: If your nucleophile is another pyrimidine derivative, self-condensation could occur. Solution: Control stoichiometry carefully, perhaps by slow addition of one of the reagents.

Quantitative Data & Starting Parameters

The following table provides recommended starting points for refining your reaction conditions. These are not absolute but represent field-proven parameters for initial screening.

Reaction TypeCatalyst / LoadingLigand (if separate)Base (Equivalents)SolventTemperature (°C)
SNAr (Amine) N/AN/AK₂CO₃ (2-3 eq) or DIPEA (2-3 eq)DMF, DMSO80 - 120
SNAr (Alcohol) N/AN/ANaH (1.2-1.5 eq)Anhydrous THF, DMF25 - 80
Suzuki Coupling Pd(PPh₃)₄ (5-10 mol%)N/AK₂CO₃ or K₃PO₄ (2-3 eq)Dioxane/H₂O (4:1)80 - 100
Suzuki Coupling (Challenging) Pd₂(dba)₃ (2-5 mol%)XPhos or SPhos (4-10 mol%)K₃PO₄ (3 eq)Toluene or Dioxane100 - 110

Experimental Protocol Example: Nucleophilic Aromatic Substitution with Benzylamine

This protocol provides a detailed methodology for a representative SNAr reaction.

Objective: To synthesize 2-amino-6-(benzylamino)pyrimidin-4-ol.

Materials:

  • This compound (1.0 eq)

  • Benzylamine (1.2 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.5 eq)

  • Anhydrous Dimethylformamide (DMF)

  • Reaction vessel (e.g., round-bottom flask) with magnetic stirrer and reflux condenser

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add this compound (e.g., 1.64 g, 10 mmol), followed by anhydrous potassium carbonate (e.g., 3.45 g, 25 mmol).

  • Solvent Addition: Add anhydrous DMF (e.g., 20 mL) to the flask via syringe. Stir the resulting suspension.

  • Reagent Addition: Add benzylamine (e.g., 1.31 mL, 12 mmol) to the suspension dropwise at room temperature.

  • Heating: Heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC (e.g., using 10% Methanol in Dichloromethane as eluent) or LC-MS. The reaction is typically complete within 4-12 hours.

  • Workup: Once the starting material is consumed, cool the reaction mixture to room temperature. Carefully pour the mixture into ice water (e.g., 100 mL). A precipitate should form.

  • Isolation: Stir the aqueous suspension for 30 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration.

  • Purification: Wash the filter cake sequentially with water and then with a cold, non-polar solvent like diethyl ether or hexanes to remove residual DMF and organic impurities.

  • Drying: Dry the purified solid under high vacuum to yield the final product. Further purification can be achieved by recrystallization if necessary.

References

Validation & Comparative

A Senior Application Scientist's Guide to 2-Amino-6-chloropyrimidin-4-ol Hydrate: A Versatile Scaffold for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, pyrimidine derivatives stand as a "privileged scaffold," a core structural motif consistently found in a multitude of biologically active compounds and approved pharmaceuticals.[1] Their inherent ability to mimic the hydrogen bonding patterns of nucleobases allows them to effectively interact with a wide array of biological targets, particularly kinases.[2] This guide provides an in-depth, objective comparison of 2-Amino-6-chloropyrimidin-4-ol hydrate with other key pyrimidine derivatives, supported by experimental data and protocols to empower your research and development endeavors.

The Strategic Advantage of this compound: A Tale of Two Reactive Centers

This compound presents a unique and highly valuable starting point for chemical library synthesis due to its distinct, orthogonally reactive functional groups: a chloro substituent at the 6-position and a hydroxyl group at the 4-position. This di-functionality allows for sequential and selective modifications, providing a powerful platform for generating diverse molecular architectures.

The chlorine atom at the C6 position is susceptible to nucleophilic aromatic substitution (SNAr) and serves as an excellent handle for palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig reactions.[3][4] The hydroxyl group at the C4 position, existing in tautomeric equilibrium with its keto form (pyrimidin-4-one), can be readily converted to a chloro group using standard chlorinating agents like phosphorus oxychloride (POCl₃), thereby activating it for similar downstream reactions.[2] This sequential reactivity is a cornerstone of its utility in building complex molecules.

Comparative Reactivity and Synthetic Potential

The true power of a building block lies in its predictable and versatile reactivity. Here, we compare the synthetic utility of this compound with other common pyrimidine starting materials.

Reactivity Profile Comparison
Pyrimidine DerivativeKey Reactive Sites & ReactivityCommon Applications
2-Amino-6-chloropyrimidin-4-ol C6-Cl: SNAr, Suzuki, Buchwald-Hartwig. C4-OH: Chlorination followed by SNAr, Suzuki, Buchwald-Hartwig.Sequential and divergent library synthesis.
2,4-Dichloropyrimidine C4-Cl & C2-Cl: Regioselective SNAr (C4 is generally more reactive).[5]Synthesis of 2,4-disubstituted pyrimidines.
2-Amino-4,6-dichloropyrimidine C4-Cl & C6-Cl: SNAr, Suzuki coupling.Introduction of diverse substituents at the 4 and 6 positions.
Barbituric Acid Active methylene at C5: Knoevenagel condensation. Amide nitrogens: N-alkylation.Synthesis of a wide range of fused pyrimidines and other heterocyclic systems.

The key advantage of this compound is the ability to perform a two-step, selective functionalization. This allows for the introduction of a specific moiety at the 6-position first, followed by activation of the 4-position for a second, different modification. This level of control is often more challenging with di-chloro pyrimidines where regioselectivity can be an issue.

Visualizing the Synthetic Workflow

The following diagram illustrates a general workflow for the divergent synthesis of a chemical library starting from this compound.

G A This compound B Step 1: C6-Functionalization (e.g., Suzuki Coupling) A->B C 6-Aryl/Heteroaryl-2-aminopyrimidin-4-ol Intermediate B->C D Step 2: C4-Chlorination (POCl3) C->D E 6-Aryl/Heteroaryl-2-amino-4-chloropyrimidine D->E F Step 3: C4-Functionalization (e.g., Buchwald-Hartwig Amination) E->F G Diverse Library of 2,4,6-Trisubstituted Pyrimidines F->G

Caption: Divergent synthetic workflow from this compound.

Performance in Biological Systems: A Comparative Overview

While direct comparative data for this compound is limited, we can infer its potential by examining the biological activities of its derivatives and comparing them to other classes of pyrimidine-based compounds. The 2-aminopyrimidine scaffold is a well-established hinge-binding motif in many kinase inhibitors.

Anticancer Activity: Cytotoxicity Data

The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values for various pyrimidine derivatives against different cancer cell lines, providing a comparative context for their cytotoxic potential.

Derivative ClassCompound ExampleCancer Cell LineIC₅₀ (µM)Reference
2-Amino-4-aryl-6-pyridopyrimidines Compound 3dMCF-7 (Breast)43.4[6]
MDA-MB-231 (Breast)35.9[6]
2-Amino-4-aryl-6-pyridopyrimidines Compound 4dMCF-7 (Breast)39.0[6]
MDA-MB-231 (Breast)35.1[6]
Pyrido[2,3-d:6,5-d']dipyrimidines Compound 6bHEPG-2 (Liver)6.9[7]
Pyrido[2,3-d]pyrimidines Compound 6gHEPG-2 (Liver)8.6[7]
2-Amino-4-chloro-pyrimidine derivatives Compound 6HCT116 (Colon)89.24 ± 1.36[8]
MCF7 (Breast)89.37 ± 1.17[8]

Note: The data presented is from different studies and direct comparison should be made with caution.

The data indicates that modifications on the pyrimidine core can lead to potent anticancer activity. The versatility of this compound allows for the exploration of a vast chemical space to identify novel and potent cytotoxic agents.

Kinase Inhibition: A Key Application

The 2-aminopyrimidine scaffold is a cornerstone in the design of kinase inhibitors due to its ability to form key hydrogen bonds with the kinase hinge region. Derivatives of this compound are excellent candidates for developing novel kinase inhibitors.

The following diagram illustrates the general mechanism of kinase inhibition by a 2-aminopyrimidine derivative.

G cluster_0 Kinase ATP Binding Pocket A Kinase Hinge Region B 2-Aminopyrimidine Inhibitor B->A H-bonds C ATP C->A Competitive Binding

Caption: Competitive inhibition of ATP binding by a 2-aminopyrimidine derivative.

Several studies have reported the synthesis of potent kinase inhibitors based on the 2-aminopyrimidine scaffold. For instance, a series of 2,6-diaminopyrimidin-4-one derivatives were identified as potent IRAK4 inhibitors with IC₅₀ values as low as 27 nM.[9][10] Another study on 2-aminopyrimidinones identified a potent CK2 inhibitor with an IC₅₀ of 1.1 µM.[11][12] These examples underscore the potential of derivatives synthesized from this compound in targeting various kinases implicated in disease.

Experimental Protocols: A Practical Guide

To facilitate your research, we provide detailed, step-by-step methodologies for key transformations involving this compound and its derivatives.

Protocol 1: Chlorination of 2-Amino-6-substituted-pyrimidin-4-ol

This protocol describes the conversion of the 4-hydroxyl group to a chlorine atom, a crucial activation step for subsequent functionalization.

Materials:

  • 2-Amino-6-substituted-pyrimidin-4-ol (1.0 eq)

  • Phosphorus oxychloride (POCl₃) (3.0-5.0 eq)

  • N,N-Dimethylformamide (DMF) (catalytic)

  • Toluene

  • Crushed ice

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Suspend the 2-Amino-6-substituted-pyrimidin-4-ol in toluene in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

  • Add a catalytic amount of DMF to the suspension.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add phosphorus oxychloride dropwise to the cooled mixture with vigorous stirring.

  • After the addition is complete, heat the reaction mixture to reflux (approximately 110 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice with stirring.

  • Neutralize the acidic aqueous solution by the slow addition of a saturated solution of sodium bicarbonate until gas evolution ceases.

  • Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 2-amino-4-chloro-6-substituted-pyrimidine.

Protocol 2: Suzuki-Miyaura Cross-Coupling of 2-Amino-4-chloro-6-substituted-pyrimidine

This protocol details the palladium-catalyzed coupling of the 4-chloro-pyrimidine intermediate with a boronic acid.

Materials:

  • 2-Amino-4-chloro-6-substituted-pyrimidine (1.0 eq)

  • Aryl or heteroaryl boronic acid (1.2 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃/XPhos) (2-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, or NaOtBu) (2.0-3.0 eq)

  • Degassed solvent (e.g., 1,4-dioxane/water, toluene, or DMF)

  • Ethyl acetate

  • Water and Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a Schlenk flask or microwave vial, add the 2-amino-4-chloro-6-substituted-pyrimidine, boronic acid, palladium catalyst, and base.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent to the flask under a positive pressure of inert gas.

  • Heat the reaction mixture to 80-120 °C (conventional heating) or as per the microwave reactor's protocol. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the reaction mixture with ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired 2-amino-4-aryl/heteroaryl-6-substituted-pyrimidine.[13]

Protocol 3: Buchwald-Hartwig Amination of 2-Amino-4-chloro-6-substituted-pyrimidine

This protocol describes the palladium-catalyzed amination of the 4-chloro-pyrimidine intermediate.

Materials:

  • 2-Amino-4-chloro-6-substituted-pyrimidine (1.0 eq)

  • Amine (1.2 eq)

  • Palladium catalyst (e.g., Pd₂(dba)₃) (2-5 mol%)

  • Ligand (e.g., XPhos, SPhos, or BINAP) (4-10 mol%)

  • Base (e.g., NaOtBu, K₃PO₄, or Cs₂CO₃) (1.4-2.0 eq)

  • Anhydrous solvent (e.g., toluene or 1,4-dioxane)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • In a glovebox, charge a Schlenk flask with the palladium catalyst, ligand, and base.

  • Add the 2-amino-4-chloro-6-substituted-pyrimidine and the amine.

  • Remove the flask from the glovebox and add the anhydrous solvent under a positive pressure of inert gas.

  • Seal the flask and heat the reaction mixture to 100-110 °C. Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired 2,4-diamino-6-substituted-pyrimidine.[3]

Conclusion and Future Outlook

This compound is a highly versatile and strategic building block for the synthesis of diverse chemical libraries. Its orthogonal reactivity allows for controlled, sequential functionalization, a significant advantage over many other di-substituted pyrimidine starting materials. While direct, head-to-head comparative biological data is still emerging, the proven success of the 2-aminopyrimidine scaffold in numerous bioactive compounds, particularly as kinase inhibitors, strongly suggests that derivatives of this compound hold immense potential for the discovery of novel therapeutics. The experimental protocols provided in this guide offer a solid foundation for researchers to explore the rich chemical space accessible from this privileged scaffold. As the demand for novel, potent, and selective small molecule drugs continues to grow, the strategic application of versatile building blocks like this compound will undoubtedly play a pivotal role in advancing the frontiers of drug discovery.

References

A Comparative Guide to the Efficacy of 2-Amino-6-chloropyrimidin-4-ol Hydrate Derivatives in Preclinical Cancer Research

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry, the pyrimidine scaffold remains a cornerstone for the development of novel therapeutic agents, particularly in oncology.[1][2] Its inherent drug-like properties and versatile substitution patterns have led to a plethora of derivatives with a wide array of biological activities. Among these, derivatives of 2-Amino-6-chloropyrimidin-4-ol hydrate are emerging as a promising class of compounds with significant antitumor potential. This guide provides a comprehensive analysis of the efficacy of these derivatives, comparing their performance with alternative compounds and elucidating the experimental methodologies crucial for their validation. Our focus is to equip researchers, scientists, and drug development professionals with the critical insights needed to navigate the complexities of evaluating this chemical series.

The Rationale for Targeting the Pyrimidine Core

The pyrimidine ring is a fundamental component of nucleic acids and plays a crucial role in various biological processes.[1] This makes it an attractive target for therapeutic intervention. The antitumor activities of pyrimidine derivatives often stem from their ability to interfere with key cellular processes such as cell proliferation and signaling pathways.[1] The mechanism of action for many of these compounds involves the inhibition of critical enzymes like cyclin-dependent kinases (CDKs), protein tyrosine kinases, and dihydrofolate reductase, or the disruption of microtubule assembly.[1] The 2-amino-6-chloropyrimidin-4-ol core provides a versatile platform for synthesizing a diverse library of compounds with the potential to modulate these targets with high specificity and potency.

Synthesis and Chemical Space of 2-Amino-6-chloropyrimidin-4-ol Derivatives

The synthesis of 2-Amino-6-chloropyrimidin-4-ol derivatives typically begins with a foundational pyrimidine core, such as 2,4-diamino-6-hydroxypyrimidine, which is then chlorinated using reagents like phosphorus oxychloride to yield 2,4-diamino-6-chloropyrimidine.[3] This chlorinated intermediate serves as a key building block for further derivatization through nucleophilic substitution reactions. For instance, various substituted amines can be introduced at the 4-position of the pyrimidine ring, often under microwave-assisted conditions, to generate a library of novel derivatives.[4] This synthetic flexibility allows for the systematic exploration of the chemical space around the pyrimidine core to optimize for biological activity and drug-like properties.

Comparative Efficacy of 2-Amino-6-chloropyrimidin-4-ol Derivatives

The true measure of a novel chemical series lies in its performance against established benchmarks. The following table summarizes the in vitro cytotoxic activity of several 2-amino-4-substituted-pyrimidine derivatives against human cancer cell lines, providing a comparative snapshot of their potency.

DerivativeTarget Cell LineEC50 (µM)Reference CompoundReference EC50 (µM)Source
4-(4-(4-bromophenyl)piperazine-1-yl) pyrimidin-2-amine (6)HCT116 (Colon)89.24 ± 1.36Doxorubicin2[4][5]
4-(4-(4-bromophenyl)piperazine-1-yl) pyrimidin-2-amine (6)MCF7 (Breast)89.37 ± 1.17Doxorubicin0.98[4][5]
4-(4-methylpiperazin-1-yl)pyrimidin-2-amine (1)HCT116 (Colon)209.17 ± 1.23Doxorubicin2[5]
4-(4-methylpiperazin-1-yl)pyrimidin-2-amine (1)MCF7 (Breast)221.91 ± 1.37Doxorubicin0.98[5]

From this data, it is evident that while the synthesized derivatives exhibit anticancer activity, their potency is significantly lower than the standard chemotherapeutic agent, Doxorubicin. However, it is crucial to consider that these derivatives may possess other favorable attributes, such as improved selectivity and a more favorable safety profile, which warrant further investigation. For instance, some pyrimidine derivatives have shown high selectivity for specific kinases, which could translate to fewer off-target effects.[6][7]

Key Experimental Protocols for Efficacy Validation

To ensure the scientific rigor of efficacy studies, standardized and well-validated experimental protocols are paramount. The following sections detail the methodologies for key assays used in the evaluation of 2-Amino-6-chloropyrimidin-4-ol derivatives.

Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer compounds.

Principle: The assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium dye MTT to its insoluble purple formazan, which can be quantified spectrophotometrically.

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells (e.g., HCT116, MCF7) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of the test compounds and a reference drug (e.g., Doxorubicin) in the cell culture medium. After 24 hours of incubation, remove the old medium from the wells and add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (e.g., DMSO) and a blank (medium only).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. The EC50 value, the concentration of the compound that causes 50% inhibition of cell growth, can be determined by plotting a dose-response curve.

Protocol 2: Kinase Inhibition Assay

Many pyrimidine derivatives exert their anticancer effects by inhibiting specific protein kinases.[6][8][9] A common method to assess this is through in vitro kinase inhibition assays.

Principle: These assays measure the ability of a compound to inhibit the phosphorylation of a substrate by a specific kinase. This can be done using various detection methods, such as radiometric assays (measuring the incorporation of radioactive phosphate) or non-radiometric assays (e.g., using phosphospecific antibodies in an ELISA format or luminescence-based ATP detection).

General Step-by-Step Methodology (Luminescence-based):

  • Reagent Preparation: Prepare the kinase, substrate, and ATP in a suitable kinase buffer.

  • Compound Addition: Add the test compounds at various concentrations to the wells of a microplate.

  • Kinase Reaction Initiation: Add the kinase and substrate to the wells, and then initiate the reaction by adding ATP.

  • Incubation: Incubate the reaction mixture at room temperature for a specified period (e.g., 60 minutes).

  • ATP Detection: Add a luciferase-based ATP detection reagent to the wells. This reagent will produce a luminescent signal proportional to the amount of ATP remaining in the well. Kinase activity will consume ATP, leading to a lower signal.

  • Signal Measurement: Measure the luminescence using a plate reader.

  • Data Analysis: The inhibitory effect of the compound is determined by the increase in the luminescent signal compared to the control (no inhibitor). IC50 values are calculated from the dose-response curves.

Signaling Pathways and Mechanisms of Action

The antitumor activity of 2-Amino-6-chloropyrimidin-4-ol derivatives is often linked to their ability to modulate key signaling pathways involved in cancer cell proliferation, survival, and metastasis. A primary mechanism is the inhibition of protein kinases.[1]

Kinase_Inhibition_Pathway cluster_cell Cancer Cell GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase (RTK) (e.g., EGFR) GrowthFactor->Receptor Binds ADP ADP Receptor->ADP Downstream Downstream Signaling (e.g., RAS/MAPK, PI3K/AKT) Receptor->Downstream Activates Derivative 2-Amino-6-chloropyrimidin-4-ol Derivative Derivative->Receptor Inhibits (ATP competitive) ATP ATP ATP->Receptor Proliferation Cell Proliferation, Survival, Angiogenesis Downstream->Proliferation Promotes Drug_Discovery_Workflow A Synthesis of Derivative Library B High-Throughput Screening (e.g., Cell Viability Assays) A->B C Hit Identification (Active Compounds) B->C D Lead Optimization (Structure-Activity Relationship) C->D E In Vitro Profiling (Kinase Assays, ADME) D->E F In Vivo Efficacy Studies (Xenograft Models) E->F G Preclinical Development F->G

References

Comparative Analysis of Cross-Reactivity: 2-Amino-6-chloropyrimidin-4-ol hydrate in Drug Metabolism

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers in Drug Development and Pharmacokinetics

Introduction: The Critical Role of Metabolite Profiling

In the landscape of modern drug development, a thorough understanding of a candidate compound's metabolic fate is paramount. It is not merely the parent drug that dictates the pharmacological and toxicological profile, but also the array of metabolites formed within the body. Regulatory bodies such as the U.S. Food and Drug Administration (FDA) provide stringent guidance on the safety testing of drug metabolites, particularly those found at significant concentrations in humans compared to preclinical species.[1][2][3][4] This guide focuses on a specific, clinically relevant metabolite: 2-Amino-6-chloropyrimidin-4-ol hydrate, known in pharmacokinetic literature as AR-C124910XX.[5][6] This compound is the major active metabolite of Ticagrelor (Brilinta®), a widely prescribed P2Y12 receptor antagonist used to prevent thrombotic events in patients with acute coronary syndrome (ACS).[7][8][9]

The concept of "cross-reactivity" in this context refers to the biological activity of the metabolite, AR-C124910XX, relative to the parent drug, Ticagrelor. Specifically, it addresses the degree to which the metabolite interacts with the same pharmacological target—the P2Y12 receptor—and contributes to the overall antiplatelet effect.[10][11] Understanding this cross-reactivity is crucial for accurately modeling pharmacokinetic/pharmacodynamic (PK/PD) relationships, predicting clinical efficacy, and designing specific analytical methods such as immunoassays.[12] This guide provides a comparative analysis of Ticagrelor and its active metabolite, AR-C124910XX, offering experimental frameworks and data to inform preclinical and clinical research.

Metabolic Pathway and Pharmacological Equipotency

Ticagrelor is a direct-acting antiplatelet agent that, unlike thienopyridines such as clopidrel, does not require metabolic activation to exert its effect.[7][13][14] However, it is extensively metabolized in the liver, primarily by the cytochrome P450 enzymes CYP3A4 and CYP3A5.[8][10] This process leads to the formation of AR-C124910XX.[10]

Numerous studies have established that AR-C124910XX is not an inactive byproduct but an active metabolite that is approximately equipotent to Ticagrelor in its ability to inhibit the P2Y12 receptor.[7][10][15] While the systemic exposure of AR-C124910XX is about 30-40% that of the parent drug, its significant concentration and equivalent potency mean it substantially contributes to the overall antiplatelet effect observed in patients.[7][11][16] Both Ticagrelor and AR-C124910XX exhibit relatively long half-lives of approximately 7-9 hours and 9-12 hours, respectively, ensuring sustained platelet inhibition.[7][8][11][15][17]

G cluster_0 Hepatic Metabolism cluster_1 Pharmacological Target Ticagrelor Ticagrelor (Parent Drug) Metabolite AR-C124910XX (2-Amino-6-chloropyrimidin-4-ol) Active Metabolite Ticagrelor->Metabolite CYP3A4 / CYP3A5 P2Y12 P2Y12 Receptor on Platelets Ticagrelor->P2Y12 Reversible Binding ~Equipotent Activity Metabolite->P2Y12 Reversible Binding ~Equipotent Activity

Caption: Metabolic activation of Ticagrelor to its equipotent metabolite.

Comparative Pharmacokinetic and Pharmacodynamic Data

The assessment of cross-reactivity hinges on comparing the biological activity of the parent drug and its metabolite. Key parameters include plasma concentration, receptor binding affinity, and the resulting inhibition of platelet aggregation (IPA).

ParameterTicagrelor (Parent Drug)AR-C124910XX (Metabolite)Reference(s)
Time to Peak Plasma (Tmax) ~1.5 hours~2.5 hours[7][15]
Elimination Half-Life (t½) ~7-9 hours~9-12 hours[7][11][15]
Systemic Exposure (AUC) Parent compound is the major circulating component~30-40% of Ticagrelor exposure[7][11]
P2Y12 Receptor Binding Reversible, non-competitive antagonistReversible, non-competitive antagonist[7][14]
Potency (Receptor Inhibition) ActiveApproximately equipotent to Ticagrelor[7][10][15]
Primary Metabolizing Enzyme CYP3A4 / CYP3A5N/A (Formation via CYP3A4/5)[10]

This data underscores that any comprehensive assessment of Ticagrelor's effect must consider the combined action of both the parent drug and AR-C124910XX. The metabolite's significant, equipotent contribution to the antiplatelet effect is a clear case of pharmacological cross-reactivity.

Experimental Protocols for Assessing Cross-Reactivity

To quantify the cross-reactivity of a metabolite with its parent drug, researchers can employ a variety of in-vitro and ex-vivo assays. These studies are fundamental for both drug discovery and the development of analytical tools.

Protocol 1: P2Y12 Receptor Binding Assay (Radioligand Displacement)

This assay directly measures the affinity of a compound for the target receptor.

Objective: To determine the binding affinity (Ki or IC50) of Ticagrelor and AR-C124910XX for the human P2Y12 receptor.

Methodology:

  • Preparation of Membranes: Isolate platelet membranes or use cell lines (e.g., HEK293) stably expressing the human P2Y12 receptor.

  • Radioligand: Use a known P2Y12 radioligand, such as [³H]-MeS-ADP.

  • Competitive Binding: Incubate the membranes with a fixed concentration of the radioligand and varying concentrations of the test compounds (Ticagrelor or AR-C124910XX).

  • Separation: Separate bound from free radioligand via rapid filtration through glass fiber filters.

  • Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Calculate the IC50 value (concentration of competitor that inhibits 50% of specific radioligand binding) using non-linear regression.

Expected Outcome: The IC50 values for Ticagrelor and AR-C124910XX should be comparable, confirming their equipotent binding to the P2Y12 receptor.

Protocol 2: Ex-Vivo Platelet Aggregation Assay

This assay measures the functional consequence of P2Y12 receptor binding.

Objective: To compare the inhibitory effect of Ticagrelor and AR-C124910XX on ADP-induced platelet aggregation.

Methodology:

  • Sample Collection: Obtain whole blood samples from healthy volunteers or study subjects into tubes containing an anticoagulant (e.g., sodium citrate).

  • Preparation of Platelet-Rich Plasma (PRP): Centrifuge the blood at a low speed to separate the PRP.

  • Incubation: Incubate PRP samples with either vehicle control, Ticagrelor, or AR-C124910XX at various concentrations.

  • Induction of Aggregation: Add an aggregating agent, typically adenosine diphosphate (ADP), to the PRP samples.

  • Measurement: Measure the change in light transmittance through the PRP sample over time using a light transmission aggregometer. As platelets aggregate, the turbidity of the sample decreases, and light transmission increases.

  • Data Analysis: Calculate the percentage of inhibition of platelet aggregation (IPA) for each concentration of the test compounds relative to the vehicle control.

Caption: Workflow for ex-vivo platelet aggregation assay.

Implications for Immunoassay Development

The significant cross-reactivity of AR-C124910XX poses a challenge for developing specific immunoassays to measure Ticagrelor concentrations. An antibody raised against Ticagrelor may also bind to the structurally similar AR-C124910XX, leading to an overestimation of the parent drug concentration. Therefore, cross-reactivity studies are essential during antibody development and validation.

Protocol 3: Competitive ELISA for Cross-Reactivity Assessment

Objective: To determine the percentage cross-reactivity of an anti-Ticagrelor antibody with the AR-C124910XX metabolite.

Methodology:

  • Coating: Coat a microtiter plate with a Ticagrelor-protein conjugate (e.g., Ticagrelor-BSA).

  • Standard Curves: Prepare two separate standard curves: one with serial dilutions of Ticagrelor and one with serial dilutions of AR-C124910XX.

  • Competition: Add the anti-Ticagrelor antibody to the wells along with the standards (either Ticagrelor or AR-C124910XX). The free compound in the standard solution will compete with the coated Ticagrelor for antibody binding sites.

  • Detection: Add a secondary antibody conjugated to an enzyme (e.g., HRP) that binds to the primary antibody. Add a substrate that produces a colorimetric signal.

  • Measurement: Read the absorbance using a plate reader.

  • Data Analysis:

    • Plot the standard curves for both Ticagrelor and AR-C124910XX.

    • Determine the concentration of each compound that produces 50% inhibition of the maximum signal (IC50).

    • Calculate the percent cross-reactivity using the formula: % Cross-Reactivity = (IC50 of Ticagrelor / IC50 of AR-C124910XX) x 100

A high percentage indicates significant cross-reactivity, suggesting the assay measures both parent and metabolite. For specific quantification of Ticagrelor, methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS) are preferred as they can chromatographically separate and independently quantify both compounds.[14]

Conclusion

This compound (AR-C124910XX) is not merely an inactive byproduct of Ticagrelor metabolism but a pharmacologically active metabolite that exhibits profound cross-reactivity with its parent drug. It binds to the P2Y12 receptor with equipotent affinity and contributes significantly to the overall antiplatelet effect. For researchers in drug development, pharmacology, and clinical diagnostics, a comprehensive understanding of this relationship is essential. The experimental frameworks provided in this guide offer robust methods for quantifying this cross-reactivity, enabling more accurate PK/PD modeling, informing the design of specific analytical methods, and ultimately contributing to the safer and more effective use of this life-saving therapeutic agent.

References

Benchmarking 2-Amino-6-chloropyrimidin-4-ol hydrate: A Comparative Guide for Evaluating a Novel DNA Methyltransferase Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the identification and validation of novel therapeutic agents are paramount. This guide provides a comprehensive framework for benchmarking 2-Amino-6-chloropyrimidin-4-ol hydrate, a compound of interest, against established inhibitors of DNA methyltransferases (DNMTs). The aberrant activity of DNMTs is a well-documented driver of oncogenesis, making these enzymes a critical target for cancer therapy.[1][2][3] This document outlines the scientific rationale, experimental protocols, and data interpretation necessary to rigorously evaluate the potential of this novel compound in the landscape of epigenetic modulators.

Scientific Rationale and Benchmarking Strategy

DNA methylation is a fundamental epigenetic mechanism that, when dysregulated, can lead to the silencing of tumor suppressor genes, contributing to cancer development.[3][4] Inhibitors of DNMTs aim to reverse this hypermethylation, reactivating gene expression and restoring normal cellular function.[4][5] Several DNMT inhibitors, such as 5-Azacytidine and Decitabine (5-aza-2'-deoxycytidine), are FDA-approved for treating certain hematological malignancies.[4][5][6] Zebularine is another well-studied DNMT inhibitor known for its greater stability and lower toxicity in preclinical models.[5][7]

This compound, a pyrimidine derivative, presents a scaffold with potential for interaction with the active site of DNMTs. Its structural features warrant a systematic investigation into its inhibitory potential. This guide proposes a head-to-head comparison against the following well-characterized DNMT inhibitors:

  • 5-Azacytidine (Azacitidine): A nucleoside analog that incorporates into both DNA and RNA, leading to DNMT inhibition and cytotoxicity.[5][8]

  • Decitabine (5-aza-2'-deoxycytidine): A deoxyribonucleoside analog that is incorporated directly into DNA, where it covalently traps DNMTs, leading to their degradation and subsequent DNA hypomethylation.[5][9][10] It is considered more potent at inhibiting DNA methylation than 5-Azacytidine.[5]

  • Zebularine: A cytidine analog that also acts by forming a covalent complex with DNMTs upon incorporation into DNA.[11][12][13] It is noted for its chemical stability.[14]

The core of this benchmarking strategy is to move from broad, activity-based screening to more specific, mechanism-of-action studies. This tiered approach ensures a thorough and resource-efficient evaluation of the compound's potential.

Experimental Design and Protocols

A rigorous evaluation of a potential DNMT inhibitor requires a multi-faceted experimental approach, encompassing biochemical assays to determine direct enzyme inhibition and cell-based assays to assess cellular efficacy and mechanism of action.

In Vitro Biochemical Inhibition Assay

The initial step is to determine if this compound directly inhibits the activity of DNMT1, the primary enzyme responsible for maintaining DNA methylation patterns.[4]

Protocol: EpiQuik™ DNMT1 Activity/Inhibitor Screening Assay

This protocol is based on a commercially available ELISA-like assay kit (e.g., EpiQuik™ DNMT1 Activity/Inhibitor Screening Assay Core Kit) that measures the activity of DNMT1 without the use of radioactivity.[15][16]

  • Preparation of Reagents: Prepare all buffers, substrates, and enzyme solutions as per the manufacturer's instructions. The test compound, this compound, and the benchmark inhibitors (5-Azacytidine, Decitabine, Zebularine) should be dissolved in a suitable solvent (e.g., DMSO) and serially diluted to a range of concentrations.

  • Assay Procedure:

    • A unique cytosine-rich DNA substrate is stably coated on the strip wells.

    • Add the DNMT1 enzyme to the wells along with the S-adenosylmethionine (SAM) cofactor.

    • Add the serially diluted test compound and benchmark inhibitors to their respective wells. Include a no-inhibitor control and a blank control.

    • Incubate the plate to allow the methylation reaction to proceed.

    • Wash the wells to remove non-bound components.

    • Add a capture antibody that specifically recognizes 5-methylcytosine.

    • Add a detection antibody conjugated to a reporter enzyme (e.g., horseradish peroxidase).

    • Add the substrate for the reporter enzyme and measure the absorbance or fluorescence.

  • Data Analysis: Calculate the percentage of DNMT1 inhibition for each concentration of the compounds. Plot the percentage of inhibition against the log of the inhibitor concentration and determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Causality Behind Experimental Choices: This assay provides a direct measure of the compound's ability to inhibit the catalytic activity of DNMT1. By comparing the IC50 value of this compound to those of the established inhibitors, we can rank its in vitro potency. The use of a cell-free system isolates the interaction between the compound and the enzyme, eliminating confounding factors present in a cellular environment.

Workflow for In Vitro DNMT1 Inhibition Assay

cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_reagents Prepare Reagents and Serial Dilutions add_components Add DNA Substrate, DNMT1, SAM, and Inhibitors to Microplate Wells prep_reagents->add_components incubate Incubate for Methylation Reaction add_components->incubate wash1 Wash Wells incubate->wash1 add_capture_ab Add Anti-5mC Capture Antibody wash1->add_capture_ab wash2 Wash Wells add_capture_ab->wash2 add_detection_ab Add HRP-conjugated Detection Antibody wash2->add_detection_ab add_substrate Add HRP Substrate add_detection_ab->add_substrate read_plate Measure Absorbance add_substrate->read_plate calc_inhibition Calculate % Inhibition read_plate->calc_inhibition plot_curve Plot Dose-Response Curve calc_inhibition->plot_curve det_ic50 Determine IC50 Value plot_curve->det_ic50

Caption: Workflow for determining the in vitro IC50 of DNMT1 inhibitors.

Cellular Proliferation and Cytotoxicity Assay

To assess the biological effect of the compound on cancer cells, a cell viability assay is essential. This will determine the concentration range over which the compound exhibits anti-proliferative effects.

Protocol: MTT Assay

  • Cell Culture: Culture a relevant cancer cell line (e.g., HCT116 colon cancer cells, MOLT-4 or CCRF-CEM leukemia cells) in appropriate media.[17][18]

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of this compound and the benchmark inhibitors for a specified duration (e.g., 72 or 96 hours).[17][18] Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm).

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value for cell proliferation for each compound.

Causality Behind Experimental Choices: The MTT assay provides a measure of the compound's overall cellular potency, which is a combination of its ability to enter the cell, its metabolic stability, and its on-target and off-target effects. Comparing the cellular IC50 values will indicate the relative effectiveness of the compounds in a biological system.

Global DNA Methylation Assay

A key mechanistic question is whether the observed anti-proliferative effects are correlated with a reduction in global DNA methylation.

Protocol: Global DNA Methylation ELISA

This protocol utilizes an ELISA-based method to quantify the overall level of 5-methylcytosine in the genomic DNA of treated cells.

  • Cell Treatment and DNA Extraction: Treat cancer cells with the test compound and benchmark inhibitors at concentrations around their respective IC50 values for an appropriate duration. Extract genomic DNA from the treated and control cells.

  • DNA Binding: Bind the extracted genomic DNA to the wells of a microplate.

  • Antibody Incubation: Add a primary antibody specific for 5-methylcytosine, followed by a secondary antibody conjugated to a reporter enzyme.

  • Colorimetric Detection: Add a colorimetric substrate and measure the absorbance.

  • Data Analysis: Quantify the amount of 5-methylcytosine in each sample by comparing it to a standard curve. Calculate the percentage of global DNA methylation relative to the untreated control.

Causality Behind Experimental Choices: This assay directly assesses the primary intended mechanism of action of a DNMT inhibitor. A significant decrease in global DNA methylation following treatment with this compound would provide strong evidence that it functions as a DNMT inhibitor in a cellular context.

Gene-Specific DNA Methylation Analysis

To further investigate the mechanism of action, it is crucial to determine if the compound can induce demethylation and subsequent re-expression of specific tumor suppressor genes known to be silenced by hypermethylation.

Protocol: Bisulfite Sequencing

Bisulfite treatment of DNA converts unmethylated cytosines to uracils, while methylated cytosines remain unchanged. This difference can then be detected by sequencing.[19]

  • Cell Treatment and DNA Extraction: Treat cells as described for the global DNA methylation assay.

  • Bisulfite Conversion: Treat the extracted genomic DNA with sodium bisulfite.

  • PCR Amplification: Amplify the promoter regions of target tumor suppressor genes (e.g., p16INK4a, MLH1) using primers specific for the bisulfite-converted DNA.

  • Sequencing: Sequence the PCR products to determine the methylation status of individual CpG sites.

  • Data Analysis: Analyze the sequencing data to quantify the percentage of methylation at each CpG site in the target gene promoter.

Causality Behind Experimental Choices: Bisulfite sequencing provides high-resolution data on the methylation status of specific genes.[19] Demonstrating that this compound can induce demethylation of key tumor suppressor gene promoters provides strong evidence for its therapeutic potential and confirms its mechanism of action.

Experimental Workflow for Benchmarking a Novel DNMT Inhibitor

cluster_invitro In Vitro Characterization cluster_cellular Cellular Assays cluster_data Data Integration and Comparison biochem_assay Biochemical DNMT1 Inhibition Assay (Determine IC50) prolif_assay Cell Proliferation Assay (MTT) (Determine IC50) biochem_assay->prolif_assay global_meth Global DNA Methylation Assay prolif_assay->global_meth gene_specific_meth Gene-Specific Methylation Analysis (Bisulfite Sequencing) global_meth->gene_specific_meth compare_data Compare Potency and Efficacy with Benchmark Inhibitors gene_specific_meth->compare_data

Caption: A tiered workflow for the comprehensive evaluation of a novel DNMT inhibitor.

Data Presentation and Interpretation

The quantitative data generated from these experiments should be summarized in a clear and concise table to facilitate direct comparison between this compound and the benchmark inhibitors.

Table 1: Comparative Performance of DNMT Inhibitors

ParameterThis compound5-AzacytidineDecitabineZebularine
Biochemical DNMT1 IC50 (µM) Experimental Value~40[20]< 0.05 - > 2[21]~350 (in some cell lines)[22]
Cellular Proliferation IC50 (µM) (e.g., HCT116, 72h) Experimental Value~40[20]~70.7 (CCRF-CEM, 72h)[9][17]~350 (SCC-9, SCC-25, 72h)[22]
Global DNA Hypomethylation Experimental Value (% decrease)Significant Decrease[20]Significant Decrease[21]Significant Decrease[12]
Tumor Suppressor Gene Demethylation Experimental Value (Yes/No)Yes[8]Yes[10]Yes[12]

Note: IC50 values for benchmark inhibitors can vary significantly depending on the cell line and assay conditions. The values provided are for illustrative purposes and should be determined concurrently with the test compound under identical conditions for accurate comparison.

Signaling Pathway Context

The activity of DNMT inhibitors ultimately impacts downstream cellular processes, including cell cycle regulation and apoptosis. The re-expression of tumor suppressor genes, such as p16INK4a, can lead to cell cycle arrest. Additionally, DNA damage caused by the incorporation of nucleoside analogs can trigger apoptotic pathways.[5]

DNA Methylation and its Inhibition in Cancer

cluster_pathway DNA Methylation Pathway in Cancer cluster_inhibition Mechanism of DNMT Inhibition DNMTs DNMTs (e.g., DNMT1) Hypermethylation Hypermethylation DNMTs->Hypermethylation Catalyzes TSG_reactivation TSG Reactivation DNMTs->TSG_reactivation Prevents silencing of TSG_promoter Tumor Suppressor Gene (TSG) Promoter TSG_silencing TSG Silencing TSG_promoter->TSG_silencing Leads to Hypermethylation->TSG_promoter Cancer_progression Cancer Progression TSG_silencing->Cancer_progression DNMT_inhibitor DNMT Inhibitor (e.g., this compound) Inhibition Inhibition DNMT_inhibitor->Inhibition Inhibition->DNMTs Targets Therapeutic_effect Therapeutic Effect (Cell Cycle Arrest, Apoptosis) TSG_reactivation->Therapeutic_effect

Caption: The role of DNMTs in cancer and the therapeutic intervention by DNMT inhibitors.

Conclusion and Future Directions

This guide provides a robust framework for the initial benchmarking of this compound as a potential DNMT inhibitor. By systematically comparing its biochemical and cellular activities against well-established drugs, researchers can make informed decisions about its potential for further development. Positive results from these studies would warrant more advanced preclinical investigations, including selectivity profiling against other methyltransferases, pharmacokinetic and pharmacodynamic studies, and in vivo efficacy studies in animal models of cancer. This structured approach ensures that promising new chemical entities are rigorously evaluated, paving the way for the next generation of epigenetic therapies.

References

A Senior Application Scientist's Comparative Guide to 2-Amino-6-chloropyrimidin-4-ol Hydrate and its Alternatives in Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the judicious selection of heterocyclic building blocks is a critical determinant of synthetic efficiency and success. Pyrimidine scaffolds are of particular importance, forming the core of numerous therapeutic agents. This guide provides an in-depth, objective comparison of 2-Amino-6-chloropyrimidin-4-ol hydrate with other common chloropyrimidine reagents, supported by experimental data and field-proven insights to inform your synthetic strategies.

Introduction: The Strategic Value of Substituted Pyrimidines

The pyrimidine nucleus is a privileged scaffold in medicinal chemistry, integral to the structure of a wide array of pharmaceuticals. The ability to functionalize this core at specific positions is key to modulating the biological activity and pharmacokinetic properties of a molecule. This compound is a versatile intermediate, offering multiple reaction sites for diversification. The chlorine atom at the 6-position is a leaving group primed for nucleophilic aromatic substitution (SNAr) and transition metal-catalyzed cross-coupling reactions, while the amino and hydroxyl/oxo functionalities provide avenues for further derivatization.

This guide will compare the performance of this compound against key alternatives, namely 2,4-dichloropyrimidine and 4,6-dichloropyrimidine, focusing on their reactivity in the widely-used Suzuki-Miyaura cross-coupling reaction.

Reactivity Profiles and Mechanistic Considerations

The primary site of reactivity for these chloropyrimidines in cross-coupling and SNAr reactions is the carbon atom bonded to the chlorine. The electron-deficient nature of the pyrimidine ring facilitates these transformations.

Nucleophilic Aromatic Substitution (SNAr)

In SNAr, a nucleophile attacks the electrophilic carbon bearing the chlorine atom, proceeding through a resonance-stabilized Meisenheimer complex before the expulsion of the chloride ion. The regioselectivity of this reaction is a key consideration when using dichlorinated pyrimidines.

G cluster_0 Nucleophilic Aromatic Substitution (SNAr) Pathway Reagent Chloropyrimidine Intermediate Meisenheimer-type Intermediate (Resonance Stabilized) Reagent->Intermediate + Nucleophile Nucleophile Nucleophile (e.g., R-NH2, R-OH, R-SH) Nucleophile->Intermediate Product Substituted Pyrimidine Intermediate->Product - Cl- Leaving_Group Chloride Ion (Cl-) Intermediate->Leaving_Group

Caption: Generalized mechanism for the SNAr reaction on a chloropyrimidine scaffold.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds. The catalytic cycle involves the oxidative addition of the palladium(0) catalyst to the carbon-chlorine bond, followed by transmetalation with a boronic acid derivative and subsequent reductive elimination to yield the coupled product.

Comparative Analysis of Chloropyrimidine Reagents

The choice of a chloropyrimidine building block is dictated by the desired substitution pattern and the required reactivity.

ReagentStructureKey FeaturesPrimary Synthetic Use
This compound Structure of this compound
Single reactive chloro group; additional sites for functionalization (amino, hydroxyl).Synthesis of specifically 6-substituted 2-amino-4-hydroxypyrimidines.2,4-Dichloropyrimidine Structure of 2,4-DichloropyrimidineTwo chloro groups with differential reactivity (C4 is generally more reactive than C2).[1]Regioselective sequential disubstitution.[2]4,6-Dichloropyrimidine Structure of 4,6-DichloropyrimidineTwo chloro groups of equivalent reactivity.Symmetric disubstitution or statistical monosubstitution.[3]

Table 1. Comparison of key features and applications of selected chloropyrimidine reagents.

Experimental Performance: A Suzuki-Miyaura Cross-Coupling Case Study

To provide a quantitative basis for comparison, we present experimental data for the Suzuki-Miyaura cross-coupling of these reagents with phenylboronic acid. This reaction is a benchmark for assessing the utility of aryl halides in C-C bond formation.

Experimental Protocol: Microwave-Assisted Suzuki-Miyaura Coupling

The following is a representative protocol based on established procedures for chloropyrimidines.[2]

  • Vessel Preparation: To a microwave process vial, add the chloropyrimidine (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4) (0.05 mmol, 5 mol%).

  • Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (e.g., 3:1 v/v, 4 mL).

  • Reaction: Seal the vial and place it in a microwave reactor. Heat the mixture to 120 °C for 30 minutes.

  • Work-up: After cooling the reaction mixture to room temperature, dilute it with ethyl acetate (20 mL) and wash with brine (2 x 10 mL).

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to afford the desired phenylpyrimidine.

G cluster_1 Suzuki-Miyaura Experimental Workflow Start Start Reagents Combine Chloropyrimidine, Phenylboronic Acid, Base, and Catalyst in Vial Start->Reagents Solvent Add Degassed Dioxane/Water Reagents->Solvent Reaction Microwave Irradiation (120 °C, 30 min) Solvent->Reaction Workup Cool, Dilute with Ethyl Acetate, Wash Reaction->Workup Purification Dry, Concentrate, and Purify via Chromatography Workup->Purification Product Isolated Arylated Product Purification->Product

References

A Researcher's Guide to Reproducible Experiments with 2-Amino-6-chloropyrimidin-4-ol Hydrate: A Comparative Analysis for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the pyrimidine scaffold is a cornerstone of innovation, forming the backbone of numerous therapeutic agents.[1] This guide provides an in-depth technical analysis of 2-Amino-6-chloropyrimidin-4-ol hydrate, a key building block in the synthesis of diverse compound libraries. We will objectively compare its performance with alternative reagents, supported by experimental data, and provide detailed protocols to ensure the reproducibility of your experiments.

Introduction: The Strategic Advantage of this compound

This compound is a versatile heterocyclic compound of significant interest in medicinal chemistry. Its structure, featuring an amino group, a chloro substituent, and a hydroxyl group on a pyrimidine ring, offers multiple points for chemical modification. This strategic arrangement of functional groups makes it a valuable precursor for the synthesis of a wide range of biologically active molecules, particularly kinase inhibitors.[1] The 2-aminopyrimidine moiety is known to form crucial hydrogen bond interactions with the hinge region of the kinase ATP-binding site, a common strategy in the design of potent and selective inhibitors.[1]

This guide will navigate the synthetic utility of this reagent, focusing on a common and powerful two-step strategy: the activation of the hydroxyl group via chlorination, followed by a nucleophilic aromatic substitution (SNAr) to introduce molecular diversity. We will delve into the causality behind experimental choices and provide a framework for achieving reproducible results.

Comparative Analysis: Strategic Reagent Selection in Pyrimidine Synthesis

The choice of starting material in a synthetic campaign is critical and can significantly impact reaction efficiency, regioselectivity, and overall yield. Here, we compare this compound with other commercially available and structurally related aminodichloropyrimidines.

The reactivity of the C-Cl bonds in chloropyrimidines is highly dependent on the electronic nature and position of other substituents on the ring. The pyrimidine ring is inherently electron-deficient, making it susceptible to nucleophilic attack. Generally, the electrophilicity of the carbon atoms follows the order C4(6) > C2 > C5, due to the superior stabilization of the Meisenheimer intermediate when the attack occurs at positions ortho or para to the ring nitrogens.[2][3]

ReagentStructureKey Reactivity FeaturesPotential AdvantagesPotential Disadvantages
This compound this compound structureThe hydroxyl group requires activation (e.g., chlorination) to become a leaving group. The amino group at the C2 position deactivates the adjacent C6 position towards nucleophilic attack.Allows for sequential and controlled functionalization. The starting material is often readily available.Requires an additional activation step, potentially lowering the overall yield.
2-Amino-4,6-dichloropyrimidine 2-Amino-4,6-dichloropyrimidine structureThe two chlorine atoms are susceptible to nucleophilic substitution. The amino group at C2 deactivates both C4 and C6 positions.Commercially available and allows for direct disubstitution or controlled monosubstitution under specific conditions.Lower reactivity compared to its 4-amino isomer, may require harsher reaction conditions.
4-Amino-2,6-dichloropyrimidine 4-Amino-2,6-dichloropyrimidine structureThe chlorine atoms at C2 and C6 are activated by the electron-donating amino group at C4.Higher reactivity of the C-Cl bonds, allowing for milder reaction conditions for SNAr.The higher reactivity might lead to challenges in achieving selective monosubstitution.

Table 1: Comparative Analysis of Pyrimidine Starting Materials

The primary advantage of using this compound lies in the ability to perform a stepwise functionalization. The initial chlorination of the hydroxyl group provides a reactive intermediate, 2-amino-4,6-dichloropyrimidine, which can then be selectively reacted with a nucleophile at the more reactive C4 position.

Experimental Protocols for Reproducible Synthesis

Achieving reproducibility in synthetic chemistry is paramount. Minor variations in reaction conditions, reagent quality, or work-up procedures can lead to significant differences in outcome. The following protocols are designed to be self-validating by providing clear, step-by-step instructions and explaining the rationale behind each step.

Step 1: Chlorination of this compound

The conversion of the hydroxyl group at the C4 position into a chlorine atom is a critical activation step. This is typically achieved using a chlorinating agent like phosphorus oxychloride (POCl₃).

Experimental Protocol: Synthesis of 2-Amino-4,6-dichloropyrimidine

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, suspend this compound (1.0 eq) in phosphorus oxychloride (5-10 eq).

  • Reaction Execution: Slowly add N,N-diisopropylethylamine (DIPEA) or another suitable base (1.1 eq) dropwise to the stirred suspension at 0 °C. The base neutralizes the HCl generated during the reaction.

  • Heating: After the addition is complete, heat the reaction mixture to reflux (approximately 110 °C) and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Carefully quench the reaction by pouring the cooled mixture onto crushed ice. The excess POCl₃ will hydrolyze exothermically.

  • Neutralization and Extraction: Neutralize the acidic aqueous solution with a saturated sodium bicarbonate solution until the pH is approximately 7-8. Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Causality Behind Choices:

  • Excess POCl₃: Serves as both the chlorinating agent and the solvent.

  • Base: Prevents the protonation of the amino group, which would deactivate the ring towards electrophilic attack by the chlorinating agent.

  • Careful Quenching: The hydrolysis of POCl₃ is highly exothermic and requires careful execution to avoid uncontrolled boiling.

Step 2: Nucleophilic Aromatic Substitution (SNAr)

With the activated 2-amino-4,6-dichloropyrimidine in hand, the introduction of diversity is achieved through an SNAr reaction. The chlorine atom at the C4 position is more susceptible to nucleophilic attack than the one at C6 due to the electronic influence of the C2-amino group.

Experimental Protocol: Synthesis of a 2-Amino-4-amino-6-chloropyrimidine Derivative

This protocol is adapted from a well-established procedure for the synthesis of 2-aminopyrimidine derivatives.[4]

  • Reaction Setup: In a microwave reaction vial, combine 2-amino-4,6-dichloropyrimidine (1.0 eq), the desired primary or secondary amine (1.1 eq), and a suitable base such as triethylamine (TEA) or cesium carbonate (2.0 eq) in a solvent like 1,4-dioxane or N,N-dimethylformamide (DMF).

  • Microwave Irradiation: Seal the vial and heat the reaction mixture in a microwave reactor to 120-140 °C for 15-30 minutes. Microwave heating often leads to shorter reaction times and improved yields compared to conventional heating.[5]

  • Monitoring: Monitor the reaction for the consumption of the starting material using TLC or LC-MS.

  • Work-up: After cooling, dilute the reaction mixture with water and extract the product with ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography or recrystallization to obtain the desired 2,4-disubstituted pyrimidine.

Causality Behind Choices:

  • Base: Scavenges the HCl generated during the substitution, driving the reaction to completion.

  • Solvent: A polar aprotic solvent is typically used to dissolve the reactants and facilitate the SNAr mechanism.

  • Microwave Heating: Provides rapid and uniform heating, which can significantly accelerate the reaction rate.

Data Presentation: Expected Outcomes and Reproducibility

The reproducibility of a synthetic procedure is a critical aspect of its utility. The yields of the chlorination and SNAr steps can vary depending on the specific substrates and reaction conditions used.

StepSubstrateReagentsConditionsTypical Yield (%)Reference
Chlorination2-Amino-4,6-dihydroxypyrimidinePOCl₃, N,N-dimethylanilineRefluxHigh[3]
SNAr2-Amino-4,6-dichloropyrimidineVarious amines, TEA80-90 °C, solvent-freeGood to Excellent[4]
SNAr2-Amino-4-chloro-pyrimidine derivativesVarious amines, TEAMicrowave, 120-140 °CNot specified[5]

Table 2: Representative Yields for Key Synthetic Steps

Factors Influencing Reproducibility:

  • Reagent Purity: The purity of starting materials, especially the amine nucleophile, can significantly affect the reaction outcome.

  • Anhydrous Conditions: The chlorination step with POCl₃ is sensitive to moisture. Ensuring anhydrous conditions is crucial for high yields.

  • Temperature Control: Precise temperature control, particularly during microwave-assisted reactions, is essential for consistent results.

  • Atmosphere: Performing reactions under an inert atmosphere (e.g., nitrogen or argon) can prevent side reactions, especially in palladium-catalyzed cross-coupling reactions which can also be employed for C-C bond formation.[2]

Visualization of Synthetic and Mechanistic Pathways

To further clarify the experimental workflow and the underlying chemical transformations, the following diagrams are provided.

G cluster_workflow Synthetic Workflow start 2-Amino-6-chloropyrimidin- 4-ol hydrate chlorination Chlorination (POCl₃, Base) start->chlorination intermediate 2-Amino-4,6-dichloropyrimidine chlorination->intermediate snar SNAr Reaction (Nucleophile, Base) intermediate->snar product 2,4-Disubstituted Pyrimidine snar->product

Caption: General synthetic workflow for the elaboration of this compound.

G cluster_mechanism SNAr Mechanism at C4 pyrimidine 2-Amino-4,6-dichloropyrimidine meisenheimer Meisenheimer Intermediate (Resonance Stabilized) pyrimidine->meisenheimer + Nu-H nucleophile Nucleophile (Nu-H) product Substituted Product meisenheimer->product - Cl⁻ hcl HCl

Caption: Simplified mechanism of the nucleophilic aromatic substitution (SNAr) reaction.

Conclusion

This compound is a valuable and versatile starting material for the synthesis of diverse chemical libraries, particularly for the discovery of novel kinase inhibitors. By understanding the principles of its reactivity and following robust, well-documented protocols, researchers can achieve reproducible and reliable results. The comparative analysis provided in this guide empowers scientists to make informed decisions about reagent selection, while the detailed experimental procedures offer a clear pathway to success in the laboratory. The key to mastering the use of this reagent lies in the careful control of reaction conditions and a thorough understanding of the underlying chemical principles.

References

In-vitro vs. in-vivo studies of 2-Amino-6-chloropyrimidin-4-ol hydrate derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An Objective Comparison of In-Vitro and In-Vivo Studies for 2-Amino-6-chloropyrimidin-4-ol Hydrate Derivatives in Drug Discovery

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals

The pyrimidine ring is a foundational scaffold in medicinal chemistry, recognized as a "privileged structure" due to its versatile ability to form hydrogen bonds and act as a bioisostere for other aromatic systems.[1][2] This has led to its incorporation into a wide range of therapeutics, including anti-cancer, anti-infective, and anti-inflammatory agents.[1][3] Within this broad class, derivatives of 2-Amino-6-chloropyrimidin-4-ol serve as crucial intermediates in the synthesis of potent and selective modulators of key biological targets, particularly protein kinases.[4][5]

This guide provides an in-depth comparison of the in-vitro and in-vivo methodologies used to evaluate these derivatives. We will move beyond simple protocol recitation to explore the strategic rationale behind experimental choices, demonstrating how data from controlled, isolated systems informs and predicts outcomes in complex, living organisms. The journey from a promising molecule in a test tube to a potential therapeutic in a preclinical model is one of iterative design and validation, a process this guide aims to illuminate.

The Crucial Divide: Understanding In-Vitro and In-Vivo Objectives

The evaluation of any new chemical entity begins with a fundamental question: does it interact with the intended biological target, and what is the downstream effect on a cellular level? This is the domain of in-vitro ("in glass") studies. These assays are performed outside of a living organism, typically using isolated proteins, enzymes, or cultured cells in a highly controlled environment. Their primary advantages are high throughput, lower cost, and the ability to elucidate specific mechanisms of action.

However, a living organism is far more complex than a petri dish. A compound that potently inhibits a cancer cell's growth in-vitro may be ineffective in a patient due to poor absorption, rapid metabolism, inability to reach the tumor site, or unacceptable toxicity. This is where in-vivo ("within the living") studies become indispensable. Conducted in whole, living organisms (typically animal models), these experiments assess the compound's overall effect, including its pharmacokinetics (what the body does to the drug), pharmacodynamics (what the drug does to the body), efficacy, and safety profile.[6]

The following sections will detail the standard experimental workflows for each domain, using the development of a hypothetical pyrimidine-based kinase inhibitor as a guiding example.

Part 1: In-Vitro Evaluation - Gauging Potency and Cellular Effect

The initial screening of 2-Amino-6-chloropyrimidin-4-ol derivatives is designed to rapidly identify compounds with high potency and selectivity for the target of interest, often a protein kinase implicated in a disease pathway.

Key In-Vitro Assays:
  • Biochemical Kinase Inhibition Assay: This is the first functional test. It directly measures the ability of a compound to inhibit the activity of its purified target kinase.

  • Cellular Cytotoxicity Assay: This assay determines the concentration at which a compound is toxic to cultured cancer cells, providing a measure of its anti-proliferative effect.

Experimental Protocol: In-Vitro Kinase Inhibition Assay (Fluorescence-Based)

This protocol describes a common, adaptable method for quantifying kinase inhibition.[7]

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a pyrimidine derivative against a target kinase.

Materials:

  • Recombinant target kinase (e.g., PIM-1, CK2).[5][8]

  • Biotinylated peptide substrate.

  • ATP (Adenosine triphosphate).

  • Kinase buffer (e.g., Tris-HCl, MgCl₂, DTT).[9][10]

  • Test compounds (derivatives) dissolved in DMSO.

  • Detection reagents (e.g., Terbium-labeled anti-phospho-specific antibody and streptavidin-conjugated acceptor for TR-FRET).[7]

  • 384-well microplates.

Procedure:

  • Compound Preparation: Prepare a 3-fold serial dilution of the test compounds in DMSO, starting from a high concentration (e.g., 1 µM).[11]

  • Reaction Mixture: In each well of the microplate, mix the recombinant kinase, the peptide substrate, and the test compound (or DMSO for control) in the kinase buffer.

  • Initiation: Start the kinase reaction by adding ATP to each well to a final concentration of 10-100 µM.[9][12] Incubate at room temperature for a predetermined time (e.g., 60 minutes).

  • Termination & Detection: Stop the reaction by adding a solution containing EDTA and the detection reagents.

  • Signal Reading: After a final incubation period, read the plate on a suitable plate reader to measure the fluorescence signal, which is proportional to the extent of substrate phosphorylation.

  • Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the compound concentration. Fit the data to a dose-response curve to calculate the IC₅₀ value.

Experimental Protocol: Cellular Cytotoxicity (MTT Assay)

Objective: To determine the IC₅₀ of a pyrimidine derivative against various human cancer cell lines (e.g., MCF-7 for breast cancer, HCT116 for colon cancer).[13][14]

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds and incubate for 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Live cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the solution at ~570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the DMSO-treated control cells. Plot this against the compound concentration to determine the IC₅₀.

Data Presentation and Visualization

The results from these assays allow for direct comparison of derivatives.

Table 1: Hypothetical In-Vitro Screening Data for Pyrimidine Derivatives

Derivative IDTarget KinaseKinase IC₅₀ (nM)MCF-7 IC₅₀ (µM)HCT116 IC₅₀ (µM)
PYR-001PIM-115.25.17.8
PYR-002PIM-1158.6> 50> 50
PYR-003PIM-18.4 2.3 4.1
PYR-004CK221.510.712.5

In this hypothetical data, PYR-003 emerges as the most potent candidate against the PIM-1 kinase and shows the best anti-proliferative activity in both cell lines.

G cluster_pathway Simplified Kinase Signaling Pathway GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase (e.g., EGFR) GrowthFactor->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Transcription Factors ERK->Transcription Proliferation Cell Proliferation, Survival Transcription->Proliferation Inhibitor Pyrimidine Derivative (Kinase Inhibitor) Inhibitor->RAF

Caption: A simplified diagram of a kinase cascade, a common target for pyrimidine derivatives.

Part 2: In-Vivo Validation - Assessing Efficacy and Pharmacokinetics

Compounds that demonstrate high potency and a favorable profile in-vitro (like PYR-003 from our example) are advanced to in-vivo studies. The primary model for oncology is the xenograft mouse model, where human cancer cells are implanted into immunocompromised mice.[15]

Experimental Protocol: Subcutaneous Xenograft Mouse Model

This protocol outlines the standard procedure for establishing and utilizing a cell line-derived xenograft model.[16]

Objective: To evaluate the anti-tumor efficacy of a lead pyrimidine derivative in a living animal model.

Materials:

  • 6-8 week old female athymic nude mice.[16]

  • Human cancer cell line (e.g., HCT116).

  • Sterile PBS and Matrigel®.

  • Anesthetic (e.g., isoflurane).

  • Dosing vehicle (e.g., saline, PEG/Tween solution).

  • Calipers for tumor measurement.

Procedure:

  • Cell Preparation: Culture HCT116 cells until they are in the exponential growth phase. Harvest the cells and resuspend them in a 1:1 mixture of sterile PBS and Matrigel® at a concentration of 5 x 10⁷ cells/mL. Keep the cell suspension on ice.[16]

  • Implantation: Anesthetize a mouse and disinfect the injection site on the right flank. Subcutaneously inject 100 µL of the cell suspension (containing 5 million cells).[16]

  • Tumor Growth Monitoring: Monitor the animals daily. Once tumors become palpable (typically 5-7 days post-injection), begin measuring tumor dimensions (length and width) with calipers 2-3 times per week. Calculate tumor volume using the formula: Volume = (W² x L) / 2.[16]

  • Randomization and Dosing: When average tumor volume reaches a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment groups (e.g., Vehicle Control, PYR-003 at 10 mg/kg, PYR-003 at 30 mg/kg).

  • Treatment: Administer the compound or vehicle according to the planned schedule (e.g., once daily via intraperitoneal injection or oral gavage) for a set period (e.g., 21 days).

  • Data Collection: Continue to monitor tumor volume and body weight throughout the study. At the end of the study, humanely euthanize the mice and excise the tumors for weighing and further analysis.

  • Pharmacokinetic (PK) Satellite Group: A separate group of tumor-bearing mice may be used for PK analysis. After dosing, blood and tissue samples are collected at various time points to determine the drug's concentration, bioavailability, and distribution.[17]

Data Presentation and Visualization

In-vivo data focuses on efficacy and drug-like properties.

Table 2: Hypothetical In-Vivo Efficacy and PK Data for PYR-003

ParameterVehicle ControlPYR-003 (30 mg/kg, IP)
Animal ModelNude MouseNude Mouse
Cell LineHCT116HCT116
Tumor Growth Inhibition (TGI)0%65%
Body Weight Change+2%-3% (well-tolerated)
Bioavailability (F%) - OralN/A43%
Brain Penetration (B/P)N/A0.1

This hypothetical data shows that PYR-003 significantly inhibits tumor growth in a mouse model with good tolerability and reasonable oral bioavailability, making it a strong candidate for further development.

G cluster_workflow Drug Discovery Workflow: From In-Vitro to In-Vivo invitro In-Vitro Screening (Biochemical & Cellular Assays) data1 Identify Potent Hits (e.g., IC50 < 50 nM) invitro->data1 invivo In-Vivo Efficacy Studies (Xenograft Models) data1->invivo Yes optimize Lead Optimization (Re-design Derivatives) data1->optimize No data2 Demonstrate Efficacy & Safety? (e.g., TGI > 50%) invivo->data2 preclinical Preclinical Candidate data2->preclinical Yes data2->optimize No optimize->invitro

Caption: The iterative workflow from in-vitro screening to in-vivo validation.

Synthesis and Conclusion: Bridging the In-Vitro/In-Vivo Gap

The ultimate goal of early-stage drug discovery is to establish a strong in-vitro to in-vivo correlation (IVIVC). The this compound scaffold provides a versatile starting point for generating derivatives with potent in-vitro activity.[4] However, the true test of these compounds lies in their performance within a complex biological system.

The journey involves a disciplined, multi-stage evaluation. High-throughput in-vitro assays for kinase inhibition and cytotoxicity act as the initial filter, identifying compounds with the desired mechanism of action at a molecular and cellular level. Only the most promising candidates from this stage, those with high potency and selectivity, warrant the significant investment of time and resources required for in-vivo testing.

In-vivo xenograft models provide the critical data on efficacy, safety, and pharmacokinetics that ultimately determine whether a compound can advance toward clinical development. A successful outcome—significant tumor growth inhibition without undue toxicity, coupled with favorable drug-like properties—validates the initial in-vitro findings and provides the necessary confidence to designate a compound as a preclinical candidate. This structured, evidence-based progression from glass to a living system is the cornerstone of modern therapeutic development.

References

A Head-to-Head Comparison of Synthetic Routes to 2-Amino-6-chloropyrimidin-4-ol Hydrate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Amino-6-chloropyrimidin-4-ol, often isolated as its hydrate, is a crucial intermediate in the synthesis of a wide array of pharmacologically active compounds. Its strategic placement of amino, chloro, and hydroxyl functional groups on the pyrimidine core makes it a versatile building block for drug discovery and development. The efficiency, scalability, and cost-effectiveness of the synthetic route to this intermediate can significantly impact the overall viability of a drug development program. This guide provides a detailed head-to-head comparison of two prominent synthetic pathways to 2-Amino-6-chloropyrimidin-4-ol hydrate, offering experimental protocols, mechanistic insights, and a comparative analysis to aid researchers in selecting the optimal route for their specific needs.

Route A: Chlorination of 2-Amino-4,6-dihydroxypyrimidine

This classical approach involves the direct, selective chlorination of the readily available starting material, 2-amino-4,6-dihydroxypyrimidine (also known as 2-aminobarbituric acid). The transformation is typically achieved using a chlorinating agent such as phosphorus oxychloride (POCl₃).

Workflow for Route A

Route A cluster_0 Step 1: Synthesis of 2-Amino-4,6-dihydroxypyrimidine cluster_1 Step 2: Selective Chlorination Guanidine Guanidine Dihydroxy 2-Amino-4,6-dihydroxypyrimidine Guanidine->Dihydroxy Cyclocondensation MalonicEster Malonic Acid Ester MalonicEster->Dihydroxy Base Base (e.g., Sodium Methoxide) Base->Dihydroxy POCl3 Phosphorus Oxychloride (POCl₃) Target This compound POCl3->Target Dihydroxy_ref 2-Amino-4,6-dihydroxypyrimidine Dihydroxy_ref->Target Chlorination

Caption: Workflow for the synthesis of this compound via chlorination.

Experimental Protocol: Route A

Step 1: Synthesis of 2-Amino-4,6-dihydroxypyrimidine [1][2][3]

  • To a solution of sodium methoxide in methanol, add guanidine hydrochloride and stir until dissolved.

  • Slowly add diethyl malonate to the reaction mixture.

  • Heat the mixture to reflux for 2-3 hours.

  • After the reaction is complete, remove the solvent under reduced pressure.

  • Dissolve the resulting solid in a minimal amount of hot water and acidify with acetic acid to a pH of 4-6.

  • Cool the solution to induce crystallization.

  • Filter the precipitate, wash with cold water and ethanol, and dry to obtain 2-amino-4,6-dihydroxypyrimidine.

Step 2: Selective Chlorination to 2-Amino-6-chloropyrimidin-4-ol (Adapted from the synthesis of 2-amino-4,6-dichloropyrimidine)[4][5][6][7]

  • In a reaction vessel equipped with a reflux condenser, slurry 2-amino-4,6-dihydroxypyrimidine in phosphorus oxychloride.

  • Add an acid scavenger, such as N,N-dimethylaniline or triethylamine, to the mixture at a controlled temperature (typically between 40-80°C).

  • Heat the reaction mixture for several hours until the reaction is complete, monitoring by a suitable analytical method (e.g., TLC or HPLC).

  • Carefully quench the reaction mixture by pouring it into ice water.

  • The product will precipitate out of the aqueous solution. The hydrate form is expected to be generated during this aqueous workup.

  • Filter the solid, wash with water until the filtrate is neutral, and dry under vacuum to yield this compound.

Route B: Selective Hydrolysis of 2-Amino-4,6-dichloropyrimidine

This synthetic strategy begins with a more halogenated precursor, 2-amino-4,6-dichloropyrimidine, and selectively hydrolyzes one of the chloro groups to a hydroxyl group. This approach relies on the differential reactivity of the chlorine atoms at the 4 and 6 positions of the pyrimidine ring.

Workflow for Route B

Route B cluster_0 Step 1: Synthesis of 2-Amino-4,6-dichloropyrimidine cluster_1 Step 2: Selective Hydrolysis Dihydroxy_start 2-Amino-4,6-dihydroxypyrimidine Dichloro 2-Amino-4,6-dichloropyrimidine Dihydroxy_start->Dichloro Chlorination POCl3_start Phosphorus Oxychloride (POCl₃) POCl3_start->Dichloro AqueousAcid Aqueous Acid (e.g., HCl) Target_B This compound AqueousAcid->Target_B Dichloro_ref 2-Amino-4,6-dichloropyrimidine Dichloro_ref->Target_B Hydrolysis

Caption: Workflow for the synthesis of this compound via selective hydrolysis.

Experimental Protocol: Route B

Step 1: Synthesis of 2-Amino-4,6-dichloropyrimidine [4][5][6][7]

  • Follow the procedure for the chlorination of 2-amino-4,6-dihydroxypyrimidine as described in Route A, Step 2, but with reaction conditions optimized for the formation of the dichlorinated product (e.g., longer reaction times or higher temperatures).

Step 2: Selective Hydrolysis to 2-Amino-6-chloropyrimidin-4-ol [8][9]

  • Dissolve 2-amino-4,6-dichloropyrimidine in a suitable solvent mixture, such as ethanol and dilute aqueous acid (e.g., hydrochloric acid).

  • Heat the solution to reflux for a specified period, carefully monitoring the reaction progress to favor mono-hydrolysis and prevent the formation of the dihydroxy byproduct. The pH should be maintained above 2 to avoid unwanted side reactions.[8]

  • Upon completion, cool the reaction mixture and neutralize it with a base (e.g., ammonium hydroxide) to precipitate the product.

  • Filter the solid, wash thoroughly with water, and dry to obtain this compound.

Comparative Analysis

ParameterRoute A: ChlorinationRoute B: Selective Hydrolysis
Starting Material 2-Amino-4,6-dihydroxypyrimidine2-Amino-4,6-dichloropyrimidine
Key Reagents Phosphorus oxychloride (POCl₃), Amine baseDilute aqueous acid (e.g., HCl)
Reaction Conditions Elevated temperatures (40-110°C)Reflux conditions
Key Challenges Controlling the regioselectivity of chlorination to favor the mono-chloro product. Potential for over-chlorination.Achieving selective mono-hydrolysis without significant formation of the dihydroxy byproduct.
Advantages Potentially a more direct route if selective chlorination can be achieved. Starting material is readily accessible.May offer better overall yields if the dichlorination and subsequent selective hydrolysis are high-yielding steps.
Disadvantages Use of hazardous and corrosive POCl₃. The reaction can be difficult to control on a large scale.Requires an additional synthetic step to prepare the dichlorinated starting material. The hydrolysis step requires careful monitoring.

Discussion and Mechanistic Insights

Route A relies on the electrophilic substitution of a hydroxyl group with a chlorine atom. The use of phosphorus oxychloride is a standard method for this transformation on pyrimidine rings. The presence of the amino group at the 2-position activates the ring, while the hydroxyl groups are the primary sites of reaction. The key to the success of this route for the synthesis of the mono-chloro product lies in the ability to control the reaction conditions (temperature, stoichiometry of POCl₃, and reaction time) to favor the replacement of only one hydroxyl group. The tautomeric nature of the starting material (existing in keto-enol forms) also plays a role in its reactivity.

Route B takes advantage of the susceptibility of the chloro groups on the pyrimidine ring to nucleophilic aromatic substitution. The hydrolysis proceeds via the addition of water to the carbon atom bearing the chlorine, followed by the elimination of hydrogen chloride. The selectivity of the hydrolysis (4-position versus 6-position) is influenced by the electronic effects of the amino group at the 2-position. Theoretical and experimental studies on related systems suggest that the 4-position is generally more susceptible to nucleophilic attack.[9] However, careful control of the reaction conditions is paramount to prevent di-substitution.

Conclusion and Expert Recommendation

Both synthetic routes present viable pathways to this compound, each with its own set of advantages and challenges.

Route A is more atom-economical in principle, as it involves a more direct conversion from a readily available starting material. However, achieving high selectivity for the mono-chlorinated product can be challenging and may require extensive optimization. This route may be preferable for smaller-scale synthesis where purification of the desired product from a mixture of starting material and di-chlorinated byproduct is feasible.

Route B , while involving an additional step, may offer a more controlled and potentially higher-yielding approach, especially for larger-scale production. The synthesis of the 2-amino-4,6-dichloropyrimidine intermediate is well-established, and the subsequent selective hydrolysis, with careful monitoring, can provide a cleaner product profile.

For researchers in a drug development setting where process control, scalability, and product purity are of utmost importance, Route B is likely the more robust and reliable option . The ability to isolate and purify the dichlorinated intermediate before proceeding to the final hydrolysis step provides a critical quality control point that is absent in the one-pot chlorination approach of Route A.

Ultimately, the choice of synthetic route will depend on the specific requirements of the project, including the scale of the synthesis, the available resources for process optimization and purification, and the desired purity of the final product.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Safe Disposal of 2-Amino-6-chloropyrimidin-4-ol Hydrate

Author: BenchChem Technical Support Team. Date: January 2026

This document provides comprehensive procedural guidance for the safe handling and disposal of 2-Amino-6-chloropyrimidin-4-ol hydrate. As a chlorinated heterocyclic compound, this reagent demands rigorous adherence to safety protocols to protect laboratory personnel and ensure environmental compliance. The procedures outlined below are designed to provide researchers, scientists, and drug development professionals with the essential logistical and safety information for managing this chemical's waste stream effectively.

Core Principle: Hazard-Aware Waste Management

The foundation of safe disposal is a thorough understanding of the substance's potential hazards. While a specific Safety Data Sheet (SDS) for the hydrate form is not always available, data from structurally analogous chlorinated pyrimidines provide a reliable basis for risk assessment. These compounds are consistently classified as hazardous, necessitating their disposal through a licensed and approved waste management facility.[1][2] Under no circumstances should this chemical or its containers be disposed of in standard trash or via the sewer system.[3][4]

Hazard Profile Summary

The primary risks associated with this compound are extrapolated from similar molecules and summarized below. This proactive approach ensures that the highest safety standards are maintained.

Hazard ClassificationDescription & Potential EffectsSupporting Sources
Skin Irritation Causes skin irritation upon direct contact. Prolonged exposure may lead to dermatitis.[1][5][6]
Serious Eye Irritation Causes serious and potentially damaging eye irritation. Direct contact can result in significant injury.[1][5][6]
Respiratory Irritation Inhalation of dust may cause respiratory tract irritation, leading to coughing and shortness of breath.[1][5][6]
Harmful if Swallowed Acute oral toxicity is a concern with related compounds.[4][5]
Hazardous Combustion Byproducts Thermal decomposition, such as during incineration, can release highly toxic and corrosive gases.[1][2][7][8]

Causality of Combustion Hazards : The molecular structure, containing chlorine, nitrogen, and carbon, dictates its decomposition products. In a high-temperature environment, these elements predictably rearrange to form stable but hazardous gases like nitrogen oxides (NOx), hydrogen chloride (HCl), and carbon monoxide (CO).[1][2][7][8] This is the primary reason that controlled incineration with flue gas scrubbing is the mandated disposal method.[3]

Pre-Disposal Safety: Engineering Controls and PPE

Before waste is generated, establishing a safe handling environment is paramount. This minimizes accidental exposure and simplifies the collection process.

  • Engineering Controls : Always handle this compound within a certified chemical fume hood. This provides primary containment and protects the user from inhaling fine particulates. Ensure that an eyewash station and safety shower are readily accessible and unobstructed.[1][7]

  • Personal Protective Equipment (PPE) : PPE is the final barrier between the researcher and the chemical. The following must be worn at all times when handling the pure compound or its waste.

PPE ItemSpecificationRationale
Gloves Chemically resistant nitrile gloves.Provides a barrier against skin contact and irritation.
Eye Protection Tight-sealing safety goggles or a face shield.Protects against dust particles causing serious eye irritation.
Lab Coat Standard laboratory coat, fully buttoned.Prevents contamination of personal clothing.
Respiratory Use a NIOSH/MSHA-approved respirator if dust cannot be controlled.Required if engineering controls are insufficient to prevent inhalation.

Step-by-Step Disposal and Decontamination Protocol

Adherence to a standardized protocol is a self-validating system that ensures no step is missed. This process covers waste from the point of generation to its final containment pending pickup.

Step 1: Designate a Hazardous Waste Container
  • Select a container made of a material compatible with the chemical waste (e.g., a high-density polyethylene (HDPE) pail or drum).

  • The container must have a secure, sealable lid to prevent any release of contents.[2][9]

  • Affix a "Hazardous Waste" label. Clearly write the full chemical name, "this compound," and any known contaminants. Do not use abbreviations.[9]

Step 2: Collect Solid Chemical Waste
  • Using appropriate tools (e.g., a dedicated spatula or scoop), carefully transfer the waste chemical into the designated hazardous waste container.

  • This includes any off-specification material, expired reagent, or residual product from a reaction workup.

  • Causality : The goal is to minimize dust generation during transfer.[7][10] Slow, deliberate movements are essential.

Step 3: Collect Contaminated Lab Supplies
  • Any disposable items that have come into direct contact with the chemical are also considered hazardous waste. This includes:

    • Weighing papers or boats

    • Contaminated pipette tips

    • Gloves worn during handling

    • Paper towels or absorbent pads used for minor cleanup

  • Place these items in a clear plastic bag within a designated solid waste pail.[11] Once the bag is full, seal it and label it as hazardous waste.

Step 4: Decontaminate Reusable Glassware
  • For reusable items like beakers or flasks, a triple-rinse procedure is required.

  • Perform the initial rinse with a suitable solvent (e.g., ethanol or acetone) that can dissolve the compound. This first rinsate is considered acutely hazardous and MUST be collected in a designated liquid hazardous waste container.[9]

  • Perform two subsequent rinses. These can typically be disposed of according to standard laboratory procedures, but consult your institution's specific guidelines.

  • After rinsing, wash the glassware with soap and water.

Step 5: Secure and Store the Waste Container
  • Once waste collection is complete for the day, tightly seal the hazardous waste container's lid.[2][9]

  • Wipe the exterior of the container with a damp cloth to remove any external contamination.

  • Store the container in a designated, well-ventilated satellite accumulation area away from incompatible materials, particularly strong oxidizing agents and strong acids.[2][7]

Emergency Protocol: Spill Management

In the event of an accidental spill, immediate and correct action is critical to prevent exposure and environmental contamination.

  • Alert Personnel : Immediately notify others in the vicinity.

  • Evacuate : If the spill is large or if dust is airborne, evacuate the immediate area.

  • Don PPE : Before attempting cleanup, don the full PPE suite described in Section 2.

  • Containment : Prevent further spread of the solid material.

  • Cleanup :

    • Gently cover the spill with an absorbent material to prevent it from becoming airborne.

    • Carefully sweep or vacuum (with a HEPA-filtered vacuum) the material and place it into the designated hazardous waste container.[4] Avoid dry sweeping that creates dust.

    • Decontaminate the spill area using the triple-rinse principle, collecting the first rinsate as hazardous waste.

  • Report : Report the incident to your institution's Environmental Health and Safety (EHS) office.

Waste Disposal Pathway Logic

The final step is the transfer of the collected waste to a professional disposal service. The decision logic for proper segregation and handling is visualized below.

WasteDisposalWorkflow cluster_prep Preparation & Safety cluster_segregation Waste Segregation cluster_containment Containment & Labeling cluster_final Final Steps start Waste Generation Event ppe_check Verify Full PPE is Worn (Goggles, Gloves, Lab Coat) start->ppe_check waste_type Identify Waste Type ppe_check->waste_type solid_chem Pure Chemical or Contaminated Solids waste_type->solid_chem Solid sharps Contaminated Needles or Glass Pipettes waste_type->sharps Sharp liquid_rinse First Rinse Solvent (Acutely Hazardous) waste_type->liquid_rinse Liquid solid_container Place in Labeled, Sealed Solid Hazardous Waste Pail solid_chem->solid_container sharps_container Place in Puncture-Proof Sharps Container sharps->sharps_container liquid_container Collect in Labeled, Sealed Liquid Waste Bottle liquid_rinse->liquid_container storage Store in Designated Satellite Accumulation Area solid_container->storage sharps_container->storage liquid_container->storage pickup Arrange Pickup by Licensed Waste Disposal Service storage->pickup

Caption: Waste Segregation and Disposal Workflow for this compound.

References

A Researcher's Guide to the Safe Handling of 2-Amino-6-chloropyrimidin-4-ol Hydrate

Author: BenchChem Technical Support Team. Date: January 2026

Immediate Safety and Hazard Assessment

Based on data from similar pyrimidine compounds, 2-Amino-6-chloropyrimidin-4-ol hydrate should be treated as a potentially hazardous substance. The primary concerns include the potential for skin irritation, serious eye irritation, and respiratory irritation if inhaled.[1][2][3][4] Therefore, a comprehensive risk assessment is the critical first step before any handling of this compound. All operations should be conducted in a well-ventilated laboratory, with more hazardous procedures such as weighing or solution preparation taking place inside a certified chemical fume hood.[5]

Core Personal Protective Equipment (PPE) Requirements

A multi-layered approach to PPE is essential to minimize any potential exposure. The following table outlines the recommended PPE for handling this compound.

PPE CategorySpecificationRationale
Eye/Face Protection Tightly fitting safety goggles or a face shield worn over safety glasses, conforming to EN 166 (EU) or NIOSH (US) standards.[1][6]To protect against splashes and airborne particles that could cause serious eye irritation.[2][3][4]
Skin Protection Chemical-resistant gloves (e.g., nitrile or neoprene), inspected for integrity before each use. A flame-resistant lab coat or impervious clothing is also required.[1][6]To prevent skin contact, which may lead to irritation.[3][4]
Respiratory Protection Work should be performed in a well-ventilated area or with local exhaust ventilation.[1][5] If there is a risk of exceeding exposure limits or generating dust, a full-face respirator is recommended.[6]To avoid the inhalation of dust or aerosols that could cause respiratory irritation.[2][3][4]

Step-by-Step Handling Protocol: From Weighing to Waste

A systematic workflow is crucial for ensuring both personal safety and the integrity of the experiment. The following diagram and protocols outline the necessary steps for safely handling this compound.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_hood Prepare Chemical Fume Hood prep_ppe->prep_hood weigh Weigh Solid Compound prep_hood->weigh Begin Handling solution Prepare Stock Solution weigh->solution clean Clean Work Area solution->clean Complete Handling dispose Dispose of Waste clean->dispose

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Amino-6-chloropyrimidin-4-ol hydrate
Reactant of Route 2
2-Amino-6-chloropyrimidin-4-ol hydrate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.